1-(4-Chlorophenyl)propane-1,2-dione
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)propane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZREFFNUJAHQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370953 | |
| Record name | 1-(4-Chlorophenyl)propane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10557-21-8 | |
| Record name | 1-(4-Chlorophenyl)-1,2-propanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10557-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenyl)propane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(4-Chlorophenyl)propane-1,2-dione chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1-(4-Chlorophenyl)propane-1,2-dione
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a significant alpha-diketone in organic synthesis and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis, spectral characteristics, reactivity, and applications, grounding all claims in authoritative references.
Introduction and Significance
This compound, belonging to the α-diketone class of compounds, is characterized by two adjacent carbonyl groups. This structural feature imparts unique reactivity, making it a valuable building block for the synthesis of various heterocyclic compounds and a molecule of interest in medicinal chemistry. The presence of a 4-chlorophenyl group significantly influences its electronic properties and reactivity, often enhancing its biological activity or modifying its role as a synthetic intermediate. Chlorinated organic compounds are frequently found in pharmaceuticals, and understanding the properties of synthons like this is crucial for the development of new therapeutic agents[1].
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and use in experimental settings.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₉H₇ClO₂ | [2][3] |
| Molecular Weight | 182.61 g/mol | [2] |
| CAS Number | 10557-21-8 | [2] |
| Canonical SMILES | CC(=O)C(=O)C1=CC=C(C=C1)Cl | [2] |
| InChIKey | HOZREFFNUJAHQP-UHFFFAOYSA-N | [2] |
Chemical Structure Diagram
Caption: Structure of this compound.
Synthesis and Manufacturing
The synthesis of α-diketones can be achieved through various methods, with the oxidation of α-hydroxy ketones, methylene ketones, or alkynes being the most common approaches[4]. For this compound, a practical and scalable synthesis involves the oxidation of the corresponding propiophenone derivative, 1-(4-chlorophenyl)propan-1-one.
Protocol: Synthesis via Oxidation of 1-(4-chlorophenyl)propan-1-one
This protocol is adapted from a general procedure for the synthesis of phenylpropane-1,2-dione and illustrates a plausible route[5]. The causality behind this choice of method lies in the ready availability of the starting propiophenone and the efficiency of selenium dioxide as an oxidant for α-methylene groups adjacent to a carbonyl.
Step 1: α-Bromination of 1-(4-chlorophenyl)propan-1-one
-
Dissolve 1-(4-chlorophenyl)propan-1-one in a suitable solvent like diethyl ether or glacial acetic acid[6][7].
-
Add a catalytic amount of a Lewis acid, such as aluminum chloride, to facilitate the reaction.
-
Slowly add bromine (Br₂) to the solution while maintaining a gentle reflux. The reaction proceeds via an enol intermediate, which attacks the electrophilic bromine[8].
-
After the addition is complete, continue heating to ensure the reaction goes to completion.
-
Remove the solvent under reduced pressure to obtain the crude α-bromo ketone.
Step 2: Kornblum Oxidation
-
The crude α-bromo ketone is dissolved in dimethyl sulfoxide (DMSO).
-
The mixture is heated, often with a mild base like sodium bicarbonate, to facilitate the oxidation. DMSO acts as the oxidant in this step.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation under reduced pressure to yield this compound.
Synthetic Workflow Diagram
Caption: Synthetic pathway to this compound.
Spectroscopic Characterization
Spectroscopic data are critical for the unambiguous identification and purity assessment of this compound.
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (AA'BB' system) in the range of δ 7.4-8.0 ppm. A singlet for the methyl protons (CH₃) around δ 2.4 ppm. |
| ¹³C NMR | Two carbonyl carbons in the range of δ 190-200 ppm. Aromatic carbons with signals influenced by the electron-withdrawing chlorine atom. A methyl carbon signal around δ 25-30 ppm[2][3]. |
| Infrared (IR) | Strong, distinct C=O stretching vibrations for the two carbonyl groups, typically in the range of 1680-1730 cm⁻¹[3]. Aromatic C-H and C=C stretching bands. A C-Cl stretching band in the fingerprint region. |
| Mass Spec (MS) | A molecular ion peak (M⁺) at m/z 182, along with a characteristic M+2 peak at m/z 184 (approximately one-third the intensity of M⁺) due to the ³⁷Cl isotope[3]. Fragmentation patterns would likely show the loss of CO and CH₃CO fragments. |
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the two adjacent electrophilic carbonyl carbons and the acidic α-protons of the methyl group.
Reactions at the Carbonyl Groups
The vicinal dicarbonyl moiety is highly reactive towards nucleophiles. A classic reaction is the condensation with 1,2-diamines to form quinoxalines, a valuable class of heterocyclic compounds in medicinal chemistry.
Mechanism: Quinoxaline Formation
-
Nucleophilic attack of one amino group of the diamine on one of the carbonyl carbons.
-
Formation of a hemiaminal intermediate, followed by dehydration to form an imine.
-
Intramolecular cyclization via the attack of the second amino group on the remaining carbonyl carbon.
-
A second dehydration step yields the stable aromatic quinoxaline ring.
Caption: Reaction mechanism for quinoxaline synthesis.
Reactions Involving the Enolate
While less acidic than the protons between two carbonyls in a β-dicarbonyl system, the methyl protons are still enolizable under basic conditions, allowing for α-substitution reactions[8][9].
Applications in Research and Drug Development
The unique structural and reactive properties of this compound make it a valuable intermediate in several areas.
-
Heterocyclic Synthesis: It serves as a key precursor for synthesizing a wide range of heterocyclic compounds, such as quinoxalines and pyrazines, which are core scaffolds in many biologically active molecules[10].
-
Medicinal Chemistry: Derivatives of chlorophenyl diones and related structures have been investigated for various therapeutic activities. For instance, pyrazolidine-3,5-dione derivatives containing the 4-chlorophenyl moiety have been synthesized and evaluated as inhibitors of bacterial cell wall biosynthesis[11][12]. Other related structures have shown potential as anticonvulsant and antinociceptive agents[13].
-
Agrochemicals: The oxime derivative, this compound 2-oxime, is an intermediate in the synthesis of hexythiazox, an acaricide (mite-killing agent)[14].
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
References
- SpectraBase. (n.d.). 1-(4-Chlorophenyl)propan-1,2-dione.
- The Royal Society of Chemistry. (2008).
- Semantic Scholar. (n.d.). Unexpected reactivity of diaryl α-diketones with thiazolium carbenes: discovery of a novel multicomponent reaction for the facile synthesis of 1,4-thiazin-3-ones.
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National Center for Biotechnology Information. (n.d.). 1-(4-Chlorophenyl)-1,2-propanedione. PubChem Compound Database. Retrieved from [Link].
- The Royal Society of Chemistry. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- Google Patents. (n.d.). US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
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NIST. (n.d.). 1-Propanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link].
- Michigan State University. (n.d.). Chapter 23. Carbonyl Alpha Substitution Reactions.
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MDPI. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Retrieved from [Link].
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Organic Chemistry Portal. (n.d.). α-Diketone synthesis by oxidation. Retrieved from [Link].
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PubMed. (2005). 4-Alkyl and 4,4'-dialkyl 1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione derivatives as new inhibitors of bacterial cell wall biosynthesis. Retrieved from [Link].
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MDPI. (2021). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link].
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PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link].
- Elsevier. (2022). CHAPTER 4: α-Substitution in Carbonyl Compounds and Derivatives.
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Patsnap. (2014). The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. Retrieved from [Link].
- Elsevier. (2005). 4-Alkyl and 4,4′-dialkyl 1,2-bis(4-chlorophenyl)pyrazolidine-3,5- dione derivatives as new inhibitors of bacterial cell wall biosynthesis.
-
PrepChem.com. (n.d.). Synthesis of 1-phenylpropane-1,2-dione. Retrieved from [Link].
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A-Z Guide to the Structural Elucidation of 1-(4-Chlorophenyl)propane-1,2-dione: A Whitepaper
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 1-(4-Chlorophenyl)propane-1,2-dione, a molecule of interest in synthetic chemistry and drug development. This document moves beyond a simple recitation of analytical techniques, offering a deep dive into the strategic integration of spectroscopic and spectrometric methods. We will explore the "why" behind experimental choices, ensuring a robust and self-validating approach to confirming the molecular architecture. This guide is intended for researchers, scientists, and drug development professionals seeking to not only identify but truly understand the structural nuances of organic compounds.
Introduction: The Importance of Rigorous Structural Verification
In the realm of drug discovery and fine chemical synthesis, the unambiguous determination of a molecule's structure is paramount. The biological activity, reactivity, and safety of a compound are intrinsically linked to the precise arrangement of its atoms. This compound, an α-diketone, presents a valuable case study for illustrating a multi-faceted approach to structure elucidation. Its constituent functional groups—a para-substituted chlorinated benzene ring and a propane-1,2-dione moiety—give rise to distinct and predictable spectroscopic signatures.
The process of structure elucidation is not merely about collecting data but about building a cohesive and logical argument.[1] It involves a systematic process of piecing together information from various analytical techniques to form a complete picture of a molecule's structure.[1][2] This guide will detail the synergistic use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (both ¹H and ¹³C) to confidently assign the structure of this compound.[3][4]
Foundational Analysis: Molecular Formula and Unsaturation
Before delving into the intricacies of spectroscopic analysis, the first step is to establish the compound's molecular formula. This provides the fundamental building blocks for our structural hypothesis.
Elemental Analysis & High-Resolution Mass Spectrometry (HRMS)
Elemental analysis provides the empirical formula by determining the percentage composition of each element (C, H, O, Cl). For this compound, the expected molecular formula is C₉H₇ClO₂.
High-Resolution Mass Spectrometry (HRMS) is then employed to determine the precise molecular weight, allowing for the confirmation of the molecular formula.[2] The presence of chlorine, with its characteristic isotopic distribution (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will result in a distinctive M+2 peak in the mass spectrum, providing immediate evidence for the presence of a single chlorine atom.
Table 1: Expected HRMS Data for C₉H₇ClO₂
| Ion | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) |
| [M+H]⁺ | 183.0213 | 185.0183 |
| [M+Na]⁺ | 205.0032 | 207.0003 |
Index of Hydrogen Deficiency (IHD)
Once the molecular formula (C₉H₇ClO₂) is confirmed, the Index of Hydrogen Deficiency (IHD), or degree of unsaturation, can be calculated. The IHD indicates the number of rings and/or multiple bonds within the molecule.
-
Formula: IHD = C - (H/2) - (X/2) + (N/2) + 1
-
Calculation: IHD = 9 - (7/2) - (1/2) + (0/2) + 1 = 6
An IHD of 6 suggests a significant degree of unsaturation. This is consistent with the presence of an aromatic ring (which accounts for 4 degrees of unsaturation: one ring and three double bonds) and two carbonyl groups (each accounting for one degree of unsaturation).
The Workflow of Spectroscopic Interrogation
The following diagram illustrates the logical flow of experiments and data integration for a comprehensive structural elucidation.
Caption: A streamlined workflow for the structural elucidation of organic compounds.
Deciphering the Functional Landscape: Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[1] For this compound, the key absorptions will be those corresponding to the carbonyl groups and the aromatic ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the purified solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
Expected IR Absorptions and Interpretation
The conjugation of one of the carbonyl groups with the aromatic ring will influence its stretching frequency.[5][6] α-Diketones typically exhibit a strong absorption for the C=O stretch.[7]
Table 2: Characteristic IR Peaks for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |
| ~3100-3000 | Medium-Weak | C-H stretch | Aromatic C-H bonds |
| ~1715 | Strong | C=O stretch | Aliphatic ketone (C2) |
| ~1685 | Strong | C=O stretch | Aromatic ketone, conjugated (C1)[5][6] |
| ~1600, ~1485 | Medium | C=C stretch | Aromatic ring skeletal vibrations |
| ~1100-1000 | Strong | C-Cl stretch | Chloro-aromatic bond |
| ~830 | Strong | C-H bend | Para-disubstituted aromatic ring (out-of-plane) |
The presence of two distinct carbonyl peaks is a strong indicator of the α-diketone structure, with one being influenced by the electron-withdrawing nature of the aromatic ring.
Mapping the Atomic Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the connectivity of atoms in a molecule.[2][4] Both ¹H and ¹³C NMR are essential for a complete structural assignment.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition (¹H NMR): Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Data Acquisition (¹³C NMR): Acquire a broadband-decoupled ¹³C spectrum.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals (for ¹H NMR).
¹H NMR Spectral Interpretation
The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.
Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8-8.0 | Doublet | 2H | H-2', H-6' | Protons ortho to the electron-withdrawing carbonyl group are deshielded. |
| ~7.4-7.6 | Doublet | 2H | H-3', H-5' | Protons meta to the carbonyl group and ortho to the chlorine atom. |
| ~2.4 | Singlet | 3H | H-3 (CH₃) | Methyl group adjacent to a carbonyl group. |
The simple splitting pattern of the aromatic protons (two doublets) is a classic indicator of a 1,4- (para) disubstituted benzene ring. The singlet for the methyl group confirms it has no adjacent protons.
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~195 | C=O (C1) | Aromatic ketone carbonyl carbon. |
| ~198 | C=O (C2) | Aliphatic ketone carbonyl carbon. |
| ~140 | C-4' | Aromatic carbon bonded to chlorine (deshielded). |
| ~132 | C-1' | Quaternary aromatic carbon bonded to the dione moiety. |
| ~130 | C-2', C-6' | Aromatic carbons ortho to the carbonyl group. |
| ~129 | C-3', C-5' | Aromatic carbons meta to the carbonyl group. |
| ~26 | CH₃ (C3) | Methyl carbon adjacent to a carbonyl group. |
The presence of two signals in the carbonyl region (~190-200 ppm) is definitive evidence for the two ketone functional groups.
Confirming the Mass and Fragmentation: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, offers corroborating evidence for the proposed structure.[1]
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: The sample is introduced into the ion source (e.g., via a direct insertion probe or GC inlet).
-
Ionization: The sample is bombarded with high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
Fragmentation Analysis
The fragmentation pattern is a molecular fingerprint. For this compound, key fragmentation pathways will involve cleavage adjacent to the carbonyl groups (α-cleavage).
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Key Fragment Ions to Expect:
-
m/z 182/184: The molecular ion peak ([M]⁺˙), showing the 3:1 isotopic pattern for chlorine.
-
m/z 139/141: A very prominent peak resulting from the α-cleavage and loss of the acetyl radical (⋅CH₃CO), forming the stable 4-chlorobenzoyl cation. This is often the base peak.
-
m/z 111/113: Loss of carbon monoxide (CO) from the 4-chlorobenzoyl cation, forming the 4-chlorophenyl cation.
-
m/z 43: Formation of the acetyl cation ([CH₃CO]⁺) from α-cleavage on the other side of the dione.
The observation of these specific fragments provides powerful, interlocking confirmation of the connectivity between the 4-chlorophenyl group and the propanedione chain.
Conclusion: A Synthesis of Evidence
The structural elucidation of this compound is a clear demonstration of the power of a multi-technique analytical approach. Each method provides a unique piece of the puzzle, and their collective data build an unshakeable case for the final structure.
-
MS establishes the correct molecular formula and reveals key structural motifs through predictable fragmentation.
-
IR Spectroscopy rapidly confirms the presence of the essential carbonyl and aromatic functional groups.
-
NMR Spectroscopy provides the definitive map of the molecule, detailing the precise connectivity of every proton and carbon atom.
By following this integrated and logical workflow, researchers can move forward with confidence, assured of the identity and purity of their compounds, a critical foundation for all subsequent research and development.
References
-
Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
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Ketone infrared spectra. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
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Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Retrieved from [Link]
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Computer methods for structure elucidation of new organic compounds from NMR spectra. (2016). ResearchGate. Retrieved from [Link]
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Structure Elucidation Definition. (n.d.). Fiveable. Retrieved from [Link]
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Structure Elucidation in Organic Chemistry. (2016). Wiley Analytical Science. Retrieved from [Link]
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1-(4-Chlorophenyl)-1,2-propanedione. (n.d.). PubChem. Retrieved from [Link]
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1-(4-Chlorophenyl)propan-1,2-dione. (n.d.). SpectraBase. Retrieved from [Link]
-
Spectroscopy of Aldehydes and Ketones. (n.d.). NC State University Libraries. Retrieved from [Link]
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IR Spectroscopy Tutorial: Ketones. (n.d.). University of Calgary. Retrieved from [Link]
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Spectroscopy of Aldehydes and Ketones. (2024). Chemistry LibreTexts. Retrieved from [Link]
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A Technical Guide to 1-(4-Chlorophenyl)propane-1,2-dione (CAS 10557-21-8): Synthesis, Characterization, and Applications in Bioactive Molecule Development
This document provides an in-depth technical examination of 1-(4-chlorophenyl)propane-1,2-dione, a pivotal α-diketone intermediate in synthetic chemistry. Designed for researchers and professionals in drug discovery and agrochemical development, this guide moves beyond simple data recitation. It delves into the causal relationships behind synthetic strategies, provides validated protocols, and contextualizes the compound's utility as a versatile building block for complex, high-value molecules.
Core Compound Profile and Physicochemical Properties
This compound is an aromatic α-diketone, also known as 4'-Chloro-2-oxopropiophenone.[1] Its structure, featuring two adjacent carbonyl groups and a chlorinated phenyl ring, imparts a unique reactivity profile that makes it a valuable synthon. The electron-withdrawing nature of the chlorine atom at the para position influences the electrophilicity of the aromatic ring and the adjacent carbonyl carbon, while the methyl-diketo moiety serves as a highly reactive handle for a variety of chemical transformations.
These structural features are critical for its role in constructing more complex molecular architectures, particularly in the synthesis of heterocyclic compounds and other scaffolds relevant to medicinal and agricultural chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 10557-21-8 | [1] |
| Molecular Formula | C₉H₇ClO₂ | [1] |
| Molecular Weight | 182.60 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CC(=O)C(=O)C1=CC=C(C=C1)Cl | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| XLogP3-AA (LogP) | 1.9 |[1] |
Synthesis Pathway: The Riley Oxidation
The most direct and reliable method for preparing this compound is through the oxidation of the α-methylene group of its ketone precursor, 1-(4-chlorophenyl)propan-1-one (4'-chloropropiophenone). The Riley oxidation, which employs selenium dioxide (SeO₂) as the oxidant, is the preeminent choice for this transformation.[2]
Mechanistic Rationale
The choice of SeO₂ is deliberate; it selectively targets active methylene groups adjacent to a carbonyl function.[2] The reaction mechanism is a well-established sequence that leverages the enol tautomer of the starting ketone.
-
Enolization: The reaction is initiated by the enolization of the starting propiophenone. This step is crucial as it forms the nucleophilic species that attacks the oxidant.
-
Electrophilic Attack: The enol attacks the electrophilic selenium center of selenious acid (the hydrated form of SeO₂).[3][4]
-
Intermediate Formation & Rearrangement: This attack leads to the formation of an intermediate enol selenite ester. A subsequent rearrangement and dehydration step forms a β-ketoseleninic acid intermediate.[3][5]
-
Decomposition to Product: This intermediate rapidly decomposes, eliminating elemental selenium (a characteristic red precipitate) and water to yield the final 1,2-dicarbonyl product.[4]
The reaction is typically performed in a solvent like dioxane or acetic acid, which facilitates both the dissolution of the reactants and the progression of the reaction mechanism.
Sources
Synthesis of 1-(4-Chlorophenyl)propane-1,2-dione
An In-depth Technical Guide to the
Introduction
1-(4-Chlorophenyl)propane-1,2-dione, a member of the α-diketone family of compounds, is a valuable synthetic intermediate in various fields of chemical research and development. Its structure, featuring a reactive 1,2-dicarbonyl moiety attached to a chlorophenyl ring, makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceutical precursors. This guide provides a detailed examination of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.
Compound Profile:
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 10557-21-8[1] |
| Molecular Formula | C₉H₇ClO₂[1][2] |
| Molecular Weight | 182.60 g/mol [2] |
Retrosynthetic Analysis and Strategic Approach
The most logical and efficient synthetic strategy for this compound involves the oxidation of a readily available precursor. A retrosynthetic analysis points to the α-oxidation of the corresponding ketone, 1-(4-chlorophenyl)propan-1-one (also known as 4'-chloropropiophenone), as the key transformation. This precursor is commercially available and serves as an ideal starting point for introducing the second carbonyl group.
The primary method explored in this guide is the Riley Oxidation, which utilizes selenium dioxide (SeO₂) for the specific oxidation of a methylene group adjacent (in the α-position) to a carbonyl.[3] This method is renowned for its reliability in synthesizing 1,2-dicarbonyl compounds. An alternative, though often less direct, pathway involving α-bromination followed by nucleophilic substitution will also be considered.
Primary Synthetic Route: The Riley Oxidation
The Riley oxidation is a powerful and well-established method for the α-oxidation of ketones.[3] The reaction employs selenium dioxide to convert an α-methylene group into a carbonyl, directly yielding the desired α-diketone.
Mechanism of Action
The reaction mechanism is a well-elucidated process that begins with the enol tautomer of the ketone.[4][5] The enol attacks the electrophilic selenium atom of SeO₂, initiating a cascade that ultimately leads to the formation of the dione and the reduction of selenium(IV) to elemental selenium(0).
The key steps are:
-
Enolization: The starting ketone, 4'-chloropropiophenone, tautomerizes to its enol form under the reaction conditions.
-
Electrophilic Attack: The electron-rich double bond of the enol attacks the selenium atom of SeO₂.
-
Rearrangement & Elimination: A series of rearrangements and the elimination of water occur.
-
Hydrolysis: The resulting intermediate is hydrolyzed to yield the final 1,2-dicarbonyl product and elemental selenium.[3][5]
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Core Chemical Identity and Physicochemical Properties
An In-Depth Technical Guide to 1-(4-Chlorophenyl)propane-1,2-dione
Executive Summary: This document provides a comprehensive technical overview of this compound, a significant chemical intermediate in synthetic chemistry. The primary focus is an elucidation of its core physicochemical properties, beginning with its molecular weight, and extending to its synthesis, structural characterization, and potential applications in the field of drug development. This guide is intended for researchers and professionals who require a detailed understanding of this compound's chemical behavior and utility as a building block for more complex molecules. We will explore the rationale behind its synthesis and analytical validation, grounding the discussion in established chemical principles and authoritative data.
This compound is an aromatic α-dicarbonyl compound. Its chemical identity is fundamentally defined by its molecular structure, which dictates its reactivity and physical characteristics.
Molecular Weight and Formula
The cornerstone of any chemical characterization is the precise determination of its molecular weight. For this compound, this is calculated from its molecular formula, C₉H₇ClO₂.[1][2]
-
Molecular Formula: C₉H₇ClO₂
-
Monoisotopic Molecular Weight: 182.0134572 Da[1]
This molecular weight is critical for stoichiometric calculations in reaction planning and for confirmation of its identity via mass spectrometry.
Structural and Physicochemical Data
The compound's properties are summarized below, providing a clear reference for experimental design and handling.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 10557-21-8 | [1][2][3] |
| Synonyms | 1-(4-chlorophenyl)-1,2-propandione, 4'-Chloro-2-oxopropiophenone | [1][3] |
| Appearance | Yellowish oily liquid or low-melting solid | [4][5] |
| Melting Point | 22-32 °C | [3][5] |
| Boiling Point | 54-65 °C at low pressure (0.02-0.03 Torr) | [3][5] |
| Density | ~1.27 g/cm³ | [3] |
| SMILES | CC(=O)C(=O)C1=CC=C(C=C1)Cl | [1] |
Source: PubChem CID 2735798[1]
Synthesis and Mechanistic Considerations
The synthesis of α-dicarbonyl compounds like this compound often involves the oxidation of a methylene group adjacent to a carbonyl. A common and effective strategy is the oxidation of the corresponding propiophenone derivative. While specific literature for this exact molecule is sparse, a well-established analogous procedure for the synthesis of 1-phenylpropane-1,2-dione provides a robust framework.[6]
The causality behind this experimental choice lies in the reactivity of the α-carbon. The adjacent carbonyl group makes the α-protons acidic and susceptible to enolization, facilitating reactions like bromination. The subsequent steps are designed to convert the α-bromo ketone into the desired dione.
Representative Synthetic Protocol
The following protocol is adapted from a known procedure for a closely related, non-chlorinated analog.[6] It represents a plausible and chemically sound method for laboratory-scale preparation.
Step 1: α-Bromination of 4'-Chloropropiophenone
-
To a solution of 4'-chloropropiophenone (1 equivalent) in a suitable solvent such as diethyl ether or dichloromethane, add a catalytic amount of aluminum chloride (AlCl₃).
-
Slowly add bromine (Br₂) (approximately 2 equivalents) to the mixture. The reaction is often initiated at room temperature and may proceed to a gentle reflux.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure to yield the crude α-bromo intermediate.
Step 2: Formation of the α-Methoxy Ketone and Hydrolysis
-
Prepare a solution of sodium methoxide (NaOMe) in methanol. This is a crucial step where the bromine is displaced.
-
Slowly add the crude α-bromo ketone from the previous step to the sodium methoxide solution, maintaining a low temperature (e.g., < 20°C) with an ice bath to control the exothermic reaction.
-
After the addition is complete, stir the mixture at room temperature.
-
Add concentrated hydrochloric acid (HCl) to the reaction mixture. This step is critical for the hydrolysis of the intermediate methoxy species to the final dione product.
-
Stir for approximately one hour.
Step 3: Work-up and Purification
-
Partition the reaction mixture between an organic solvent (e.g., chloroform or dichloromethane) and water.
-
Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent to maximize product recovery.
-
Combine the organic extracts, dry over an anhydrous salt like sodium sulfate (Na₂SO₄), and filter.
-
Evaporate the solvent in vacuo.
-
Purify the resulting crude product by vacuum distillation or column chromatography to obtain pure this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization and Structural Validation
Confirming the identity and purity of the synthesized compound is a non-negotiable step in chemical research. A multi-technique approach provides a self-validating system, ensuring the structure is correct. Spectroscopic data for this specific compound is available in spectral databases.[7]
-
Mass Spectrometry (MS): This technique directly verifies the molecular weight. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (182.6 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would provide definitive confirmation.
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups. The key diagnostic signals would be two strong absorption bands in the carbonyl region (typically 1680-1720 cm⁻¹), characteristic of an α-dicarbonyl system. The presence of aromatic C-H and C=C stretching bands would also be expected.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show signals for the aromatic protons on the chlorophenyl ring (typically in the 7.5-8.0 ppm region) and a sharp singlet for the methyl (CH₃) protons (typically around 2.4 ppm).
-
¹³C NMR: Would reveal distinct signals for the two carbonyl carbons (typically >190 ppm), the methyl carbon, and the carbons of the aromatic ring.[7]
-
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An In-depth Technical Guide to the Spectroscopic Data of 1-(4-Chlorophenyl)propane-1,2-dione
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 1-(4-Chlorophenyl)propane-1,2-dione (CAS No: 10557-21-8).[1] Primarily aimed at researchers, scientists, and professionals in drug development, this document collates and interprets data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes a theoretical overview, detailed experimental protocols, data interpretation, and a discussion of the structural insights derived from each technique. The causality behind experimental choices and the self-validating nature of the combined spectroscopic approach are emphasized throughout.
Molecular Structure and Properties
This compound is a halogenated aromatic α-diketone. Its molecular formula is C₉H₇ClO₂, with a molecular weight of approximately 182.60 g/mol .[2] The structural integrity and purity of this compound are critical for its applications, necessitating a thorough spectroscopic characterization.
Figure 1: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
Methodologies for NMR Data Acquisition
The following protocol outlines a standardized approach for acquiring high-quality NMR data for the target compound.
Figure 2: Standardized workflow for NMR data acquisition and processing.
Causality in Experimental Choices:
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice due to its excellent dissolving power for a wide range of organic compounds and its single, well-defined residual solvent peak.
-
Internal Standard: Tetramethylsilane (TMS) is used as an internal standard because it is chemically inert, volatile (easily removed), and its 12 equivalent protons give a single, sharp signal at a high-field position (defined as 0.00 ppm) that rarely overlaps with analyte signals.
-
Field Strength: A spectrometer with a field strength of 400 MHz or higher is recommended to achieve better signal dispersion, which is crucial for resolving the distinct aromatic protons.
¹H NMR Spectral Data (Predicted)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.90 - 7.80 | Doublet (d) | 2H | Aromatic protons ortho to the carbonyl group |
| ~7.50 - 7.40 | Doublet (d) | 2H | Aromatic protons meta to the carbonyl group |
| ~2.40 | Singlet (s) | 3H | Methyl protons (-CH₃) |
Interpretation:
-
The aromatic region is expected to show a typical AA'BB' system for a para-substituted benzene ring. The protons ortho to the electron-withdrawing acyl group will be deshielded and appear at a lower field compared to the meta protons.
-
The methyl protons are adjacent to a carbonyl group, which causes a downfield shift to around 2.40 ppm. The absence of adjacent protons results in a singlet multiplicity.
¹³C NMR Spectral Data
Experimental ¹³C NMR data is available for this compound.[2][3]
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C=O (Ketone) |
| ~190 | C=O (Ketone) |
| ~140 | Quaternary aromatic carbon attached to Cl |
| ~132 | Quaternary aromatic carbon attached to the dione moiety |
| ~130 | Aromatic CH ortho to the carbonyl group |
| ~129 | Aromatic CH meta to the carbonyl group |
| ~25 | -CH₃ |
Interpretation:
-
The two carbonyl carbons are in slightly different chemical environments, leading to two distinct signals in the downfield region (~190-195 ppm).
-
The aromatic region shows four signals, corresponding to the two protonated and two quaternary carbons of the para-substituted ring.
-
The methyl carbon appears in the upfield region, consistent with an sp³-hybridized carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.
Methodology for IR Data Acquisition
A common and straightforward method for acquiring the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
Figure 3: Workflow for acquiring an IR spectrum using an ATR-FTIR spectrometer.
IR Spectral Data
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.[2][3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Weak-Medium | Aromatic C-H stretch |
| ~2950 | Weak | Aliphatic C-H stretch |
| ~1710 | Strong | C=O stretch (α-diketone) |
| ~1680 | Strong | C=O stretch (α-diketone) |
| ~1590 | Medium | Aromatic C=C stretch |
| ~1090 | Strong | C-Cl stretch |
| ~830 | Strong | C-H bend (para-disubstituted ring) |
Interpretation:
-
The most prominent features are the two strong absorption bands in the carbonyl region (~1680-1710 cm⁻¹). The presence of two distinct C=O stretching frequencies is characteristic of an α-diketone, where vibrational coupling can occur between the two carbonyl groups.
-
The bands in the 3000-3100 cm⁻¹ region are typical for aromatic C-H stretching vibrations.
-
A strong band around 830 cm⁻¹ is a key indicator of 1,4-disubstitution (para) on a benzene ring.
-
The presence of a strong absorption around 1090 cm⁻¹ is consistent with the C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.
Methodology for MS Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable technique for analyzing a volatile and thermally stable compound like this compound.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. A typical column would be a non-polar capillary column (e.g., DB-5ms). The oven temperature program should be optimized to ensure good separation from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV) in a process known as Electron Ionization (EI).
-
Mass Analysis: The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Mass Spectral Data
The mass spectrum of this compound shows a characteristic molecular ion peak and several key fragment ions.[2][3]
| m/z | Relative Intensity | Assignment |
| 184 | ~33% | [M+2]⁺• (due to ³⁷Cl isotope) |
| 182 | ~100% | [M]⁺• (Molecular ion, due to ³⁵Cl) |
| 139 | High | [C₇H₄ClO]⁺ (4-chlorobenzoyl cation) |
| 111 | Medium | [C₆H₄Cl]⁺ (chlorophenyl cation) |
| 43 | High | [C₂H₃O]⁺ (acetyl cation) |
Interpretation and Fragmentation Pathway:
-
Molecular Ion: The molecular ion peak [M]⁺• is observed at m/z 182. The presence of a significant peak at m/z 184 with approximately one-third the intensity of the m/z 182 peak is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ratio is ~3:1).
-
α-Cleavage: The most favorable fragmentation pathway for α-diketones is the cleavage of the bond between the two carbonyl carbons. This leads to the formation of two primary acylium ions.
-
Cleavage to form the 4-chlorobenzoyl cation ([C₇H₄ClO]⁺) at m/z 139. This is a very stable and abundant fragment.
-
Cleavage to form the acetyl cation ([CH₃CO]⁺) at m/z 43.
-
-
Further Fragmentation: The 4-chlorobenzoyl cation can further lose a molecule of carbon monoxide (CO) to form the chlorophenyl cation ([C₆H₄Cl]⁺) at m/z 111.
Figure 4: Proposed primary fragmentation pathway for this compound under Electron Ionization.
Conclusion
The collective spectroscopic data provides a definitive structural confirmation of this compound. ¹³C NMR and IR spectroscopy confirm the presence of the α-diketone and the para-substituted chlorophenyl ring. Mass spectrometry establishes the molecular weight and provides corroborating structural information through a predictable fragmentation pattern, including the characteristic isotopic pattern of chlorine. While experimental ¹H NMR data was not found, theoretical predictions are consistent with the known structure. This comprehensive guide serves as a valuable resource for scientists working with this compound, ensuring its accurate identification and use in research and development.
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The Synthesis, Derivatization, and Therapeutic Potential of 1-(4-Chlorophenyl)propane-1,2-dione Analogs: A Technical Guide for Drug Discovery Professionals
Introduction: The Versatile α-Dicarbonyl Scaffold in Medicinal Chemistry
The 1-(4-chlorophenyl)propane-1,2-dione core represents a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The presence of two adjacent carbonyl groups provides reactive sites for the synthesis of a diverse array of heterocyclic and other derivatives. The 4-chlorophenyl moiety often contributes to favorable pharmacokinetic properties and can engage in key interactions with biological targets. This technical guide provides an in-depth exploration of the synthesis of this compound derivatives and analogs, their structure-activity relationships (SAR), and their potential applications in drug discovery, with a focus on anticancer and antimicrobial activities.
Core Compound Profile: this compound
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 10557-21-8[1][2] |
| Molecular Formula | C₉H₇ClO₂[1] |
| Molecular Weight | 182.60 g/mol [1] |
| Appearance | Solid |
| Melting Point | 116-117 °C |
Synthetic Pathways to Key Derivatives
The dicarbonyl nature of this compound allows for facile condensation reactions with various nucleophiles to generate a library of derivatives. The following sections detail the synthesis of prominent classes of these analogs.
Pyrazole Derivatives: Potent Anticancer Agents
Pyrazole-containing compounds are a cornerstone of many FDA-approved drugs.[3] The synthesis of pyrazole derivatives from this compound analogs is a well-established route to novel bioactive molecules.
Synthetic Protocol: Synthesis of Pyrazole Derivatives
A common and effective method for synthesizing pyrazole derivatives involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[4] While the direct precursor is this compound, a closely related and well-documented synthesis starts from 1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, which itself can be derived from a dicarbonyl precursor.[4]
-
Step 1: Synthesis of the Hydrazone. React 4-chloroacetophenone with phenylhydrazine in glacial acetic acid to yield the corresponding hydrazone derivative.[4]
-
Step 2: Vilsmeier-Haack Reaction. The hydrazone is then subjected to a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride and dimethylformamide to yield 1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde.[4]
-
Step 3: Condensation to form Chalcone-like Intermediates. The resulting pyrazole-4-carbaldehyde is then condensed with various substituted acetophenones in the presence of a base (e.g., aqueous NaOH) in ethanol to afford a series of chalcone-like intermediates.
-
Step 4: Cyclization to form the final Pyrazole Derivatives. These intermediates can undergo further reactions, for example, with hydrazines, to generate more complex pyrazole-containing scaffolds.
Synthesis of Pyrazole Derivatives.
Biological Activity and Structure-Activity Relationship (SAR)
Numerous studies have demonstrated the potent anticancer activities of pyrazole derivatives.[5][6] For a series of diphenyl pyrazole-chalcone derivatives, significant cytotoxic activities against various cancer cell lines were observed, with some compounds showing selective high percentage inhibition (>80%) against HNO-97 cells at a concentration of 100 μg/ml.[4]
-
Key SAR Insight: The substitution pattern on the phenyl rings significantly influences the anticancer potency. For instance, compounds 6b and 6d in a specific study were identified as the most potent, with IC₅₀ values of 10 and 10.56 μM, respectively.[4] These compounds were also noted to be non-toxic toward normal cell lines, indicating a favorable therapeutic window.[4]
Thiosemicarbazone Derivatives: A Scaffold for Anticancer and Antimicrobial Agents
Thiosemicarbazones are a class of compounds known for their wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[7] The synthesis of thiosemicarbazone derivatives from this compound is a straightforward and effective way to generate novel drug candidates.
Synthetic Protocol: Synthesis of Thiosemicarbazone Derivatives
The general synthesis involves the condensation of the dicarbonyl compound with a thiosemicarbazide derivative.
-
Step 1: Dissolution. Dissolve this compound in a suitable solvent such as ethanol.
-
Step 2: Addition of Thiosemicarbazide. Add an equimolar amount of the desired substituted or unsubstituted thiosemicarbazide to the solution.
-
Step 3: Catalysis. A catalytic amount of a mineral acid (e.g., a few drops of concentrated sulfuric acid) is often added to facilitate the reaction.
-
Step 4: Reflux. The reaction mixture is refluxed for several hours until the reaction is complete, which can be monitored by thin-layer chromatography.
-
Step 5: Isolation and Purification. The product is then isolated by filtration upon cooling and purified by recrystallization from a suitable solvent like ethanol.
Synthesis of Schiff Base Derivatives.
Biological Activity and Structure-Activity Relationship (SAR)
Schiff bases derived from various carbonyl compounds have demonstrated significant antimicrobial activity. For instance, Schiff bases derived from aminophenazone showed moderate to good activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with MIC values as low as 6.25 μg/mL. [8]
-
Key SAR Insight: The antimicrobial activity of Schiff bases is highly dependent on the nature of the substituent on the primary amine. The presence of electron-withdrawing groups, such as cyano and chloro groups, on the aromatic ring of the amine has been shown to enhance antibacterial activity. [8]
Experimental Protocols: A Closer Look
General Procedure for Anticancer Activity Screening (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to the desired concentrations. The cells are treated with these dilutions for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized by adding a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Conclusion and Future Directions
The this compound scaffold is a highly valuable starting point for the synthesis of a diverse range of biologically active compounds. The straightforward derivatization at the dicarbonyl positions allows for the creation of extensive libraries of pyrazoles, thiosemicarbazones, Schiff bases, and other heterocyclic systems. The research highlighted in this guide demonstrates the significant potential of these derivatives as anticancer and antimicrobial agents.
Future research in this area should focus on:
-
Expansion of Derivative Libraries: Systematic modification of the substituents on both the 4-chlorophenyl ring and the derivatizing agent to build comprehensive SAR models.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects.
-
In Vivo Efficacy and Pharmacokinetic Studies: Advancing the most promising lead compounds into preclinical animal models to evaluate their in vivo efficacy, toxicity, and pharmacokinetic profiles.
-
Development of Combination Therapies: Investigating the potential synergistic effects of these novel compounds when used in combination with existing therapeutic agents.
By leveraging the chemical tractability and proven biological relevance of the this compound core, researchers and drug development professionals can continue to explore and develop novel and effective therapies for a range of diseases.
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- 8. Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-(4-Chlorophenyl)propane-1,2-dione: Synthesis, Characterization, and Potential as a Modulator of Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-chlorophenyl)propane-1,2-dione, an α-diketone with potential applications in medicinal chemistry and drug development. The document details the compound's chemical identity, physicochemical properties, and a robust, step-by-step protocol for its synthesis via the Riley oxidation of 4'-chloropropiophenone. A critical analysis of its potential mechanism of action is presented, focusing on the inherent reactivity of the α-diketone moiety with biological nucleophiles. Furthermore, this guide furnishes detailed experimental workflows for the evaluation of its biological activity, including cytotoxicity assessment using the MTT assay and a targeted enzyme inhibition protocol for MurB, a key enzyme in bacterial cell wall biosynthesis. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and its analogs.
Introduction and Chemical Identity
This compound, a member of the α-diketone class of organic compounds, presents a compelling scaffold for chemical and biological investigation. Its structure, featuring a reactive 1,2-dicarbonyl system directly attached to a 4-chlorophenyl ring, suggests a potential for diverse chemical transformations and biological interactions. The IUPAC name for this compound is this compound[1].
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 10557-21-8 | [1][2][3] |
| Molecular Formula | C₉H₇ClO₂ | [1][2] |
| Molecular Weight | 182.60 g/mol | [1][2] |
| Appearance | White to Almost white powder to crystal | [4] |
| Melting Point | 35-37 °C | [4] |
| Boiling Point | 95-97 °C at 1 mm Hg | [4] |
| LogP | 2.4 | [4] |
| SMILES | CC(=O)C(=O)C1=CC=C(C=C1)Cl | [1] |
| InChIKey | ADCYRBXQAJXJTD-UHFFFAOYSA-N | [4][5] |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through the oxidation of the α-methylene group of the corresponding propiophenone precursor, 4'-chloropropiophenone. The Riley oxidation, which employs selenium dioxide (SeO₂) as the oxidizing agent, is a well-established and effective method for this transformation[6][7][8]. This reaction is highly specific for the oxidation of α-methylene groups adjacent to a carbonyl functionality, yielding the desired 1,2-dicarbonyl compound[7][8].
Synthetic Workflow
The overall synthetic workflow for the preparation of this compound is depicted in the following diagram.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
Selenium Dioxide (SeO₂) (2.0 eq)[6]
-
1,4-Dioxane (solvent)[6]
-
Diethyl ether
-
Celite
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Pressure tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Flash column chromatography setup
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a pressure tube, dissolve 4'-chloropropiophenone (1.0 eq) in 1,4-dioxane.
-
Addition of Oxidant: To this solution, add selenium dioxide (2.0 eq) in one portion at room temperature.
-
Reaction: Tightly seal the pressure tube and heat the reaction mixture to 100 °C with vigorous stirring for 7 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether.
-
Filtration: Filter the suspension through a pad of Celite to remove the selenium byproduct, washing the pad with additional diethyl ether.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound[6].
Potential Mechanism of Action and Biological Relevance
The biological activity of α-diketones is often attributed to the electrophilic nature of the adjacent carbonyl carbons, which makes them susceptible to nucleophilic attack by biological macromolecules[9]. This reactivity can lead to the covalent modification of proteins and other cellular components, potentially disrupting their function.
Interaction with Nucleophilic Residues
A key proposed mechanism of action for α-diketones involves their reaction with the guanidinium group of arginine residues in proteins. This interaction can lead to the formation of covalent adducts, which can alter protein structure and function, potentially leading to cellular toxicity[9].
Caption: Proposed mechanism of action for α-diketones.
Potential as an Antimicrobial Agent: Inhibition of MurB
Derivatives of 1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione have been identified as inhibitors of MurB, an essential enzyme in the bacterial cell wall biosynthesis pathway[10]. MurB catalyzes the NADPH-dependent reduction of UDP-N-acetylenolpyruvylglucosamine (UNAGEP) to UDP-N-acetylmuramic acid (UNAM)[11][12]. The structural similarity of this compound to these known MurB inhibitors suggests its potential as a novel antimicrobial agent. Inhibition of MurB would disrupt peptidoglycan synthesis, leading to bacterial cell death.
Experimental Workflows for Biological Evaluation
To assess the therapeutic potential of this compound, a systematic evaluation of its biological activity is necessary. The following protocols provide detailed methodologies for assessing its cytotoxicity and its potential as a MurB inhibitor.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential drug candidates.
Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, HeLa) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[13].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth)[13].
MurB Enzyme Inhibition Assay
This assay measures the inhibition of MurB activity by monitoring the oxidation of NADPH, which results in a decrease in absorbance at 340 nm[11].
Materials:
-
Purified MurB enzyme (from E. coli or S. aureus)
-
UDP-N-acetylenolpyruvylglucosamine (UNAGEP) (substrate)
-
NADPH (cofactor)
-
This compound (inhibitor)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
Protocol:
-
Reaction Mixture Preparation: In a 96-well UV-transparent plate, prepare a reaction mixture containing the assay buffer, NADPH, and various concentrations of this compound.
-
Enzyme Addition: Add the MurB enzyme to each well and incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the substrate, UNAGEP.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: Determine the initial reaction velocities from the linear portion of the kinetic curves. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.
Caption: Workflow for the MurB enzyme inhibition assay.
Conclusion
This compound is a readily accessible α-diketone with the potential for significant biological activity. Its synthesis is straightforward, and its inherent reactivity provides a basis for its potential as a modulator of biological systems, including as a novel antimicrobial agent through the inhibition of enzymes like MurB. The detailed protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this and related compounds. Further studies are warranted to elucidate its specific biological targets, quantify its activity, and explore its structure-activity relationships to guide the development of new therapeutic agents.
References
- BenchChem. (2025). A Comparative Analysis of the Biological Activity of Substituted Phenyl Ketone Analogs. BenchChem Technical Support Team.
- Anders, M. W. (2017). Diacetyl and related flavorant α-Diketones: Biotransformation, cellular interactions, and respiratory-tract toxicity. Toxicology, 388, 13-19.
- Shapiro, A. B., et al. (2011). A Homogeneous, High-Throughput-Compatible, Fluorescence Intensity-Based Assay for UDP-N-Acetylenolpyruvylglucosamine Reductase (MurB) with Nanomolar Product Detection. Assay and Drug Development Technologies, 9(6), 585-594.
- Andres, C. J., et al. (2005). 3,5-Dioxopyrazolidines, Novel Inhibitors of UDP-N-Acetylenolpyruvylglucosamine Reductase (MurB) with Activity against Gram-Positive Bacteria. Antimicrobial Agents and Chemotherapy, 49(7), 2845-2851.
-
NROChemistry. (n.d.). Riley Oxidation. Retrieved from [Link]
-
AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-phenylpropane-1,2-dione. Retrieved from [Link]
- Rani, P., et al. (2023). Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents. International Journal of Molecular Sciences, 24(5), 4899.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 4'-Chloropropiophenone. Retrieved from [Link]
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- 3. 10557-21-8|this compound|BLD Pharm [bldpharm.com]
- 4. 4'-Chloropropiophenone | 6285-05-8 [chemicalbook.com]
- 5. 4'-Chloropropiophenone | C9H9ClO | CID 22697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Riley Oxidation | NROChemistry [nrochemistry.com]
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- 9. derpharmachemica.com [derpharmachemica.com]
- 10. 3,5-Dioxopyrazolidines, Novel Inhibitors of UDP-N- Acetylenolpyruvylglucosamine Reductase (MurB) with Activity against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Physical and chemical properties of 1-(4-chlorophenyl)-1,2-propanedione
An In-Depth Technical Guide to 1-(4-chlorophenyl)-1,2-propanedione
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with or encountering 1-(4-chlorophenyl)-1,2-propanedione. It moves beyond a simple data sheet to provide synthesized insights into the compound's properties, behavior, and analytical characterization, grounded in established scientific principles and data.
Section 1: Core Compound Identification
1-(4-chlorophenyl)-1,2-propanedione is an aromatic alpha-diketone. Its structure, featuring a propane-1,2-dione moiety attached to a 4-substituted chlorophenyl ring, makes it a valuable intermediate in organic synthesis. The adjacent carbonyl groups are key to its reactivity, offering multiple sites for nucleophilic attack and condensation reactions.
Key Identifiers:
-
IUPAC Name: 1-(4-chlorophenyl)propane-1,2-dione[1]
-
Synonyms: 4'-Chloro-2-oxopropiophenone, 1-(4-chlorophenyl)-1,2-propandione[1][2]
Sources
A Senior Application Scientist's Guide to Sourcing 1-(4-Chlorophenyl)propane-1,2-dione for Research & Development
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 1-(4-Chlorophenyl)propane-1,2-dione (CAS No. 10557-21-8). Beyond a simple list of commercial suppliers, this document outlines a strategic framework for procurement, emphasizing the critical importance of quality validation, in-house verification, and proper handling. It is designed to empower researchers to make informed sourcing decisions, ensuring the integrity and reproducibility of their scientific endeavors. We will delve into the supplier landscape, outline a robust procurement and verification workflow, and provide essential safety and handling protocols.
Introduction to this compound
This compound, identified by CAS Number 10557-21-8 , is an α-diketone featuring a p-chlorinated phenyl group.[1] Its molecular structure (Formula: C₉H₇ClO₂) and weight (182.60 g/mol ) make it a valuable and reactive building block in synthetic organic chemistry.[1][2]
The utility of this compound is primarily as a key intermediate in the synthesis of more complex molecules. For instance, related structures are pivotal in the development of agrochemicals, such as fungicides, where precise molecular architectures are required for biological activity.[3] Given its role as a precursor, the purity and structural integrity of the starting material are paramount. Impurities can lead to unwanted side reactions, lower yields, and complicate the purification of the final product, ultimately impacting research timelines and outcomes. Therefore, a meticulous approach to sourcing this reagent is not merely a logistical step but a foundational component of the experimental design.
The Commercial Supplier Landscape
The procurement of specialty chemicals like this compound involves navigating a diverse market of suppliers, ranging from large, well-known chemical houses to smaller, specialized manufacturers. The choice of supplier often depends on the required scale (milligrams for initial screening vs. kilograms for scale-up), purity grade, and the level of documentation provided.
It is crucial for researchers to verify the CAS Number 10557-21-8 when ordering, as isomers such as 1-(3-Chlorophenyl)propane-1,2-dione (CAS 10557-17-2) are also commercially available and can be easily confused.
Table 1: Representative Commercial Suppliers
The following table summarizes a selection of commercial suppliers. This list is not exhaustive but provides a starting point for sourcing, and researchers are encouraged to request quotes and Certificates of Analysis from multiple vendors.
| Supplier | Product Name | CAS Number | Notes |
| Santa Cruz Biotechnology | 1-(4-Chlorophenyl)-1,2-propandione | 10557-21-8 | For Research Use Only. Lot-specific data is provided on the Certificate of Analysis.[2] |
| Oakwood Chemical | This compound | 10557-21-8 | Available in various quantities, from 250mg upwards.[4] |
| BLDpharm | This compound | 10557-21-8 | Offers various package sizes and may require cold-chain transportation.[5] |
| AK Scientific, Inc. | This compound | 10557-21-8 | Listed on chemical marketplaces with pricing for gram quantities.[6] |
| Matrix Scientific | 1-(4-Chlorophenyl)-1,2-propandione | 10557-21-8 | Provides the product in research quantities.[6] |
| ChemicalBook | 1-(4-Chlorophenyl)-1,2-propandione | 10557-21-8 | An aggregator platform listing multiple suppliers and purity grades (e.g., 95%, 99%).[6][7] |
| PubChem | This compound | 10557-21-8 | A comprehensive database that aggregates data and lists numerous chemical vendors.[1] |
A Strategic Procurement Workflow
A robust procurement process is a self-validating system that minimizes the risk of acquiring substandard materials. The following workflow is recommended to ensure that the sourced chemical meets the stringent requirements of scientific research.
The cornerstone of this process is the Certificate of Analysis (CoA) . A CoA is not just a formality; it is the supplier's documented evidence of a specific lot's identity and purity. Researchers should scrutinize the CoA for the analytical methods used (e.g., NMR, HPLC, GC) and the resulting data before placing an order.
In-House Quality Control: The Principle of "Trust, but Verify"
While a supplier's CoA is essential, good laboratory practice dictates independent verification of critical reagents. This step ensures that the material's identity and purity are accurate and that it has not degraded during shipping or storage. This is particularly important for compounds used in sensitive assays or multi-step syntheses.
Recommended Analytical Verification Protocol
-
Sample Preparation : Prepare a dilute solution of the received material in an appropriate solvent (e.g., CDCl₃ for NMR, Acetonitrile for HPLC).
-
Structural Confirmation (¹H NMR) : Acquire a proton NMR spectrum. The spectrum should be consistent with the structure of this compound, showing characteristic peaks for the aromatic protons on the chlorophenyl ring and the methyl protons.
-
Molecular Weight Confirmation (MS) : Analyze the sample via Mass Spectrometry (e.g., GC-MS). The resulting mass spectrum should show a molecular ion peak consistent with the compound's molecular weight (182.6 g/mol ).[1] Spectral databases can be used for comparison.[8]
-
Purity Assessment (HPLC/GC) : Use a high-resolution chromatographic method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to determine the purity. A high-purity sample should exhibit a single major peak. Chromatographic analysis is a standard industrial method for purity determination.[3]
-
Data Review : Compare the acquired data against the supplier's CoA and reference spectra.[1][8] Any significant discrepancies should be immediately reported to the supplier.
Safety, Handling, and Storage
Proper handling and storage are critical to ensure the safety of laboratory personnel and maintain the chemical's stability. While a specific, comprehensive safety data sheet for this compound was not uniformly available across all suppliers, general precautions for related dione compounds should be followed.[9][10][11]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Handling : Handle the material in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]
-
First Aid :
-
Storage : Store the compound in a tightly sealed container in a cool, dry place. Several suppliers recommend refrigerated storage at 2-8°C.[6][7]
Researchers must always consult the specific Material Safety Data Sheet (MSDS) provided by the supplier for the exact lot they have purchased.
Conclusion
Sourcing this compound requires a systematic and scientifically rigorous approach. By moving beyond simple price and availability comparisons to a comprehensive strategy that includes supplier vetting, CoA scrutiny, and mandatory in-house verification, researchers can safeguard the integrity of their experiments. This diligence ensures that the chemical building blocks of discovery are of the highest possible quality, fostering reproducibility and confidence in the resulting scientific data.
References
-
Title: 1-(4-chlorophenyl)propane-1,2-dione2-oxime | CAS 56472-72-1 | Chemical-Suppliers Source: Chemical-Suppliers.com URL: [Link]
-
Title: 1,3-bis(4-chlorophenyl)propane-1,3-dione (CAS No. 18362-49-7) Suppliers Source: ChemicalRegister.com URL: [Link]
-
Title: this compound Source: Oakwood Chemical URL: [Link]
-
Title: 1-(4-Chlorophenyl)-1,2-propanedione | C9H7ClO2 | CID 2735798 Source: PubChem - National Institutes of Health URL: [Link]
-
Title: 1-(4-Chlorophenyl)propan-1,2-dione Source: SpectraBase URL: [Link]
-
Title: 1-Propanone, 1-(4-chlorophenyl)- Source: NIST Chemistry WebBook URL: [Link]
- Title: US9227900B2 - Method for preparing 1-(4-chlorophenyl)
Sources
- 1. 1-(4-Chlorophenyl)-1,2-propanedione | C9H7ClO2 | CID 2735798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof - Google Patents [patents.google.com]
- 4. This compound [oakwoodchemical.com]
- 5. 10557-21-8|this compound|BLD Pharm [bldpharm.com]
- 6. 1-(4-Chlorophenyl)-1,2-propandione price,buy 1-(4-Chlorophenyl)-1,2-propandione - chemicalbook [m.chemicalbook.com]
- 7. 1-(4-Chlorophenyl)-1,2-propandione manufacturers and suppliers in india [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione - Safety Data Sheet [chemicalbook.com]
- 10. aksci.com [aksci.com]
- 11. echemi.com [echemi.com]
Methodological & Application
Application and Protocol for NMR Spectroscopic Analysis of 1-(4-Chlorophenyl)propane-1,2-dione
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical document provides a comprehensive guide to the nuclear magnetic resonance (NMR) spectroscopic analysis of 1-(4-Chlorophenyl)propane-1,2-dione. While a definitive, publicly available experimental dataset for the ¹H and ¹³C NMR spectra of this specific molecule is not readily found in the searched literature and spectral databases[1][2], this guide furnishes a robust framework for its analysis. Herein, we present detailed, field-proven protocols for sample preparation, data acquisition, and a theoretical interpretation of the expected NMR spectra based on the compound's structural features as an α-dicarbonyl compound. This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to independently acquire and interpret the NMR spectra of this compound and structurally related compounds, ensuring scientific rigor and data integrity.
Introduction: The Role of NMR in the Characterization of this compound
This compound is a small organic molecule featuring a chlorophenyl group attached to a propane-1,2-dione moiety. As an α-dicarbonyl compound, its chemical structure and electronic properties are of significant interest in various fields, including medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous structural elucidation and purity assessment of such compounds. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for the confirmation of the molecular structure, identification of impurities, and study of dynamic processes.
This guide will walk you through the essential steps for obtaining and interpreting high-quality NMR spectra of this compound.
Experimental Protocols
Sample Preparation: The Foundation of High-Quality NMR Data
The quality of the NMR spectrum is fundamentally dependent on the meticulous preparation of the sample. The following protocol is designed to yield a homogenous solution suitable for high-resolution NMR analysis.
Materials:
-
This compound (5-25 mg for ¹H NMR; 20-50 mg for ¹³C NMR)
-
High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃; Acetone-d₆, (CD₃)₂CO; Dimethyl sulfoxide-d₆, DMSO-d₆)
-
High-precision 5 mm NMR tubes
-
Glass Pasteur pipettes
-
Small vials for dissolution
-
Cotton or glass wool for filtration (optional)
-
Internal standard (e.g., Tetramethylsilane, TMS) - often included in deuterated solvents.
Protocol:
-
Weighing the Sample: Accurately weigh the desired amount of this compound into a clean, dry vial. For routine ¹H NMR, 5-10 mg is typically sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial. Chloroform-d (CDCl₃) is a common choice for many organic molecules. The primary function of the deuterated solvent is to provide a deuterium signal for the spectrometer's lock system and to avoid large solvent peaks in the ¹H NMR spectrum.
-
Ensuring Complete Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample. If necessary, gentle warming in a water bath can aid dissolution. Visually inspect the solution against a light source to ensure no particulate matter is present.
-
Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube. This prevents magnetic field inhomogeneities caused by suspended particles, which can degrade spectral resolution.
-
Transfer to NMR Tube: Carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube. Avoid scratching the inner walls of the tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
-
Final Check: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.
Diagram of the NMR Sample Preparation Workflow:
Caption: Workflow for preparing a small organic molecule for NMR analysis.
NMR Data Acquisition Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
For ¹H NMR:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 or similar | A standard 30-degree pulse is used for quantitative measurements. |
| Number of Scans (NS) | 8-16 | Sufficient for good signal-to-noise with a few milligrams of sample. |
| Relaxation Delay (D1) | 1-2 seconds | Allows for adequate relaxation of protons between scans. |
| Acquisition Time (AQ) | 2-4 seconds | Determines the digital resolution of the spectrum. |
| Spectral Width (SW) | 16 ppm | A standard range that covers most organic protons. |
For ¹³C NMR:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or similar | A proton-decoupled experiment with a 30-degree pulse. |
| Number of Scans (NS) | 128-1024 or more | ¹³C has a low natural abundance, requiring more scans. |
| Relaxation Delay (D1) | 2-5 seconds | Carbon nuclei have longer relaxation times. |
| Acquisition Time (AQ) | 1-2 seconds | A balance between resolution and experiment time. |
| Spectral Width (SW) | 240 ppm | Covers the full range of carbon chemical shifts. |
Spectral Interpretation: A Predictive Analysis
In the absence of a published experimental spectrum, we can predict the key features of the ¹H and ¹³C NMR spectra of this compound based on its molecular structure and known chemical shift ranges for similar functional groups.
Molecular Structure of this compound:
Caption: Chemical structure of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to two distinct proton environments: the aromatic protons of the chlorophenyl ring and the methyl protons.
-
Aromatic Protons (H-2', H-3', H-5', H-6'): The 4-chlorophenyl group will exhibit a characteristic AA'BB' splitting pattern due to the symmetry of the para-substituted ring. This will likely appear as two doublets in the aromatic region, typically between δ 7.4-8.0 ppm .
-
The protons ortho to the carbonyl group (H-2' and H-6') will be deshielded and appear further downfield.
-
The protons meta to the carbonyl group (H-3' and H-5') will be slightly more shielded and appear upfield relative to the ortho protons.
-
-
Methyl Protons (H-3): The three equivalent protons of the methyl group adjacent to the carbonyl group will give rise to a singlet. This signal is expected in the region of δ 2.3-2.6 ppm . The absence of adjacent protons results in a singlet multiplicity.
Predicted ¹H NMR Data Summary:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.0 | Doublet | 2H | H-2', H-6' |
| ~ 7.4 - 7.6 | Doublet | 2H | H-3', H-5' |
| ~ 2.3 - 2.6 | Singlet | 3H | H-3 (CH₃) |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom. Due to the symmetry of the 4-chlorophenyl group, we expect a total of 7 signals.
-
Carbonyl Carbons (C-1, C-2): The two adjacent carbonyl carbons are in highly deshielded environments and will appear significantly downfield, likely in the range of δ 190-205 ppm . These signals are typically weak due to the absence of directly attached protons.
-
Aromatic Carbons (C-1' to C-6'):
-
The quaternary carbon attached to the carbonyl group (C-1') will be in the range of δ 130-135 ppm .
-
The carbons bearing protons (C-2', C-3', C-5', C-6') will resonate in the typical aromatic region of δ 128-132 ppm . Due to symmetry, C-2' and C-6' will be equivalent, as will C-3' and C-5'.
-
The carbon attached to the chlorine atom (C-4') will have its chemical shift influenced by the electronegativity of chlorine and is expected around δ 138-142 ppm .
-
-
Methyl Carbon (C-3): The methyl carbon adjacent to the carbonyl group will be found in the aliphatic region, typically around δ 25-30 ppm .
Predicted ¹³C NMR Data Summary:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 195 - 205 | C-1, C-2 (C=O) |
| ~ 138 - 142 | C-4' (C-Cl) |
| ~ 130 - 135 | C-1' |
| ~ 128 - 132 | C-2', C-3', C-5', C-6' |
| ~ 25 - 30 | C-3 (CH₃) |
Conclusion and Best Practices
This application note provides a comprehensive protocol and a predictive guide for the NMR analysis of this compound. While experimental data is not currently available in public databases, the provided methodologies and theoretical interpretations offer a solid foundation for researchers to acquire and confidently analyze the NMR spectra of this compound. Adherence to the detailed sample preparation protocol is crucial for obtaining high-resolution spectra. The predicted chemical shifts and multiplicities serve as a valuable reference for the initial assignment of the experimentally obtained signals. For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended.
References
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SpectraBase. (n.d.). 1-(4-Chlorophenyl)propan-1,2-dione. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Chlorophenyl)-1,2-propanedione. Retrieved from [Link]
-
Royal Society of Chemistry. (2008). Supplementary Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Supplementary Information. Retrieved from [Link]
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Mass spectrometry of 1-(4-Chlorophenyl)propane-1,2-dione
Application Note: MS-042
Title: Characterization of 1-(4-Chlorophenyl)propane-1,2-dione using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS): A Predictive Fragmentation Analysis and Method Development Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a detailed protocol and predictive analysis for the characterization of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Lacking extensive published data for this specific α-diketone, this guide leverages fundamental principles of mass spectrometry to propose a robust analytical method and predict the compound's fragmentation behavior under Collision-Induced Dissociation (CID). We outline a complete workflow from sample preparation and chromatographic separation to mass spectral acquisition. A theoretical fragmentation pathway is proposed, supported by calculated mass-to-charge ratios (m/z) for key product ions. This document serves as a foundational resource for researchers requiring the identification, confirmation, or quantification of this compound and structurally similar molecules.
Introduction
This compound is an α-diketone that may serve as a building block in organic synthesis or appear as an intermediate or impurity in various chemical processes, including drug development.[1] The positive identification and characterization of such small molecules are critical for process optimization, quality control, and regulatory compliance.[2] Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful analytical technique for these tasks, offering high sensitivity and selectivity.[3][4]
This note addresses the analysis of this compound (Molecular Formula: C₉H₇ClO₂, Monoisotopic Mass: 182.0135 Da) by developing a comprehensive LC-MS/MS method.[5] We will focus on Electrospray Ionization (ESI), a soft ionization technique well-suited for polar analytes, to generate the protonated molecular ion [M+H]⁺.[6][7] Subsequent fragmentation via Collision-Induced Dissociation (CID) provides structural information, creating a unique "fingerprint" for the molecule.[8] A key feature in the mass spectrum of this compound is the isotopic signature of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), which provides a clear marker for its presence in both precursor and chlorine-containing fragment ions.[9][10][11]
Predicted Mass Spectral Behavior
Ionization and Isotopic Pattern
The two carbonyl groups in this compound provide sites for protonation. Under typical positive-mode ESI conditions with an acidic mobile phase (e.g., containing formic acid), the compound is expected to readily form a protonated molecule, [M+H]⁺.
-
Monoisotopic Mass of Neutral Molecule (C₉H₇³⁵ClO₂): 182.0135 Da
-
Predicted [M+H]⁺ ion (with ³⁵Cl): m/z 183.0208
-
Predicted [M+H]⁺ ion (with ³⁷Cl): m/z 185.0178
The mass spectrum of the precursor ion should exhibit a characteristic isotopic pattern with two peaks separated by approximately 2 m/z units, with a relative intensity ratio of about 3:1, confirming the presence of a single chlorine atom.[12][13]
Predicted Fragmentation (MS/MS)
Tandem mass spectrometry (MS/MS) of the protonated molecule (m/z 183.0) is predicted to proceed via cleavage of the bonds adjacent to the carbonyl groups (α-cleavage), which is a common pathway for ketones.[14][15][16][17] The most probable fragmentation is the cleavage of the C-C bond between the two carbonyls, as this leads to the formation of stable acylium ions.
Experimental Protocol
This section provides a step-by-step methodology for the LC-MS/MS analysis of this compound.
Materials and Reagents
-
Analyte: this compound (CAS: 10557-21-8)[18]
-
Solvents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade), Methanol (LC-MS Grade)
-
Mobile Phase Additive: Formic Acid (LC-MS Grade)
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water
Sample Preparation
Efficient sample preparation is crucial for robust and reliable LC-MS/MS analysis.[19]
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound and dissolve it in 1.0 mL of methanol.
-
Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with the sample diluent (50:50 Acetonitrile:Water). For example, add 10 µL of the stock solution to 9990 µL of diluent.
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates before injection.
LC-MS/MS Instrumentation and Parameters
The following parameters are provided as a starting point for method development and can be optimized as needed.[20] The method is designed for a standard tandem mass spectrometer such as a Q-TOF or triple quadrupole (QqQ) system.[4]
Table 1: Suggested LC-MS/MS Method Parameters
| Parameter | Suggested Value | Rationale |
| LC System | Standard HPLC or UHPLC System | Provides necessary separation and flow rates for ESI. |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | Good retention and peak shape for moderately polar aromatic compounds.[20] |
| Mobile Phase A | Water + 0.1% Formic Acid | Promotes protonation for positive mode ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min | A standard starting gradient suitable for screening small molecules.[20] |
| Flow Rate | 0.4 mL/min | Compatible with standard 2.1 mm ID columns and ESI sources. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | A typical volume to avoid column overloading while ensuring sufficient signal. |
| MS System | Q-TOF or Triple Quadrupole Mass Spectrometer | Capable of performing MS/MS for structural confirmation and quantification. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Carbonyl groups are readily protonated.[21] |
| Capillary Voltage | 3.5 kV | Standard voltage for stable electrospray. |
| Source Temperature | 120 °C | Assists in desolvation. |
| Desolvation Gas Temp. | 350 °C | Critical for efficient removal of solvent from droplets. |
| Desolvation Gas Flow | 800 L/hr | Aids in desolvation and ion transfer. |
| MS1 Scan Range | m/z 50 - 300 | Covers the molecular ion and expected low-mass fragments. |
| MS/MS Precursor Ion | m/z 183.0 | Corresponds to the [M+H]⁺ ion of the analyte with the ³⁵Cl isotope. |
| Collision Energy (CE) | Ramped 10-40 eV | A ramp allows for the observation of fragments formed at different energy levels, providing a comprehensive fragmentation spectrum.[22] |
Predictive Results and Discussion
Experimental Workflow Visualization
The overall analytical process can be visualized as a sequential workflow from sample preparation to data analysis.
Caption: Experimental workflow for LC-MS/MS analysis.
Proposed Fragmentation Pathway
Upon subjecting the precursor ion [M+H]⁺ (m/z 183.0) to CID, several fragmentation pathways are plausible. The most dominant pathway is expected to be the cleavage of the bond between the two carbonyl carbons. This cleavage can result in two primary acylium ions.
-
Formation of the 4-chlorobenzoyl cation (m/z 139.0): This involves the loss of a neutral acetyl radical.
-
Formation of the acetyl cation (m/z 43.0): This involves the loss of a neutral 4-chlorobenzoyl radical.
The 4-chlorobenzoyl cation can further fragment by losing carbon monoxide (CO) to produce the 4-chlorophenyl cation (m/z 111.0).
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Elucidating Molecular Architecture: A Guide to the Crystal Structure Analysis of 1-(4-Chlorophenyl)propane-1,2-dione Derivatives
An Application Note for Researchers and Drug Development Professionals
Abstract
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of molecules.[1][2] This application note provides a comprehensive guide for the crystal structure analysis of 1-(4-chlorophenyl)propane-1,2-dione and its derivatives, a class of compounds with potential applications in synthetic chemistry and drug development.[3][4] We delve into the critical, and often challenging, process of growing high-quality single crystals, detailing field-proven protocols for crystallization. Subsequently, we outline the workflow for X-ray diffraction data collection, structure solution, and refinement using modern software. Finally, we introduce advanced analysis techniques, such as Hirshfeld surface analysis, to provide deeper insights into the intermolecular interactions that govern crystal packing. This guide is intended to equip researchers with the necessary protocols and theoretical understanding to successfully characterize the solid-state structures of this important class of small molecules.
The Foundation: High-Quality Crystal Growth
The most critical and often rate-limiting step in any crystallographic analysis is the generation of a high-quality single crystal.[5] A suitable crystal should be of sufficient size (typically >0.1 mm in all dimensions), possess a highly ordered internal lattice, and be free from significant defects like cracks or twinning.[2]
Purity is Paramount
The starting point for any crystallization attempt is a compound of the highest possible purity. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality. It is strongly recommended to purify the this compound derivative via column chromatography, recrystallization, or sublimation prior to setting up crystallization experiments. A proton NMR spectrum should confirm the purity of the bulk sample before proceeding.[6]
Crystallization Techniques for Small Molecules
The goal of crystallization is to bring a solution of the compound to a state of supersaturation slowly, allowing for the ordered growth of a single nucleus rather than the rapid precipitation of many small microcrystals.[7] The choice of solvent is crucial; a solvent in which the compound is moderately soluble is often a good starting point.[6] Several techniques are commonly employed:
-
Slow Evaporation: This is the simplest method, where the solvent is allowed to evaporate slowly from a near-saturated solution, gradually increasing the concentration to the point of nucleation and crystal growth.[8][9] The rate of evaporation can be controlled by limiting the opening of the vial, for instance, by covering it with parafilm perforated with a few pinholes.[8]
-
Vapor Diffusion: This technique is highly effective for small quantities of material.[7] A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger container (a "jar") that contains a more volatile "anti-solvent" in which the compound is insoluble.[10][11] Vapor from the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[11]
-
Solvent Layering (Liquid-Liquid Diffusion): In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent.[12] Crystals form at the interface where the two liquids slowly mix. This technique is best performed in a narrow, undisturbed vessel like an NMR tube.[12]
Protocol 1: Crystal Growth by Vapor Diffusion
-
Solvent Screening: Determine the solubility of your this compound derivative in a range of common laboratory solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, Acetone, Methanol, Hexane, Toluene). Identify a "good" solvent in which the compound is soluble and an "anti-solvent" in which it is insoluble. The two solvents must be miscible. A good combination is often a more polar solvent paired with a non-polar anti-solvent (e.g., Ethyl Acetate and Hexane).
-
Prepare the Solution: Dissolve 5-10 mg of the purified compound in the minimum amount of the "good" solvent (e.g., 0.5 mL of Ethyl Acetate) in a small vial (e.g., a 1-dram vial).
-
Set up the Diffusion Chamber: Place the small vial, uncapped, inside a larger glass vial or jar (e.g., a 20 mL scintillation vial).
-
Add the Anti-solvent: Carefully add 2-3 mL of the "anti-solvent" (e.g., Hexane) to the larger jar, ensuring none of it splashes into the inner vial. The level of the anti-solvent should be below the top of the inner vial.
-
Seal and Wait: Tightly seal the outer jar and leave it in a location free from vibrations and significant temperature fluctuations.[6]
-
Monitor: Check for crystal growth every few days. The process can take anywhere from a day to several weeks. Be patient and avoid disturbing the setup.[6]
From Crystal to Diffraction Pattern: Data Collection
Once suitable crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.
Principle of Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is based on the principle of Bragg's Law (nλ = 2d sinθ), which describes the constructive interference of monochromatic X-rays by the ordered planes of atoms within a crystal lattice.[13] As the crystal is rotated in the X-ray beam, a unique three-dimensional diffraction pattern of spots ("reflections") is generated. The position of these spots relates to the size and shape of the unit cell, while their intensity contains the information about the arrangement of atoms within that cell.[1]
Workflow for Crystal Structure Determination
Caption: Overall workflow for the crystal structure analysis of a small molecule.
Protocol 2: Single-Crystal X-ray Diffraction Data Collection
-
Crystal Selection: Under a polarizing microscope, select a crystal that is clear, has well-defined faces, and is free of visible defects. The ideal size is typically 0.1-0.3 mm in each dimension.[2]
-
Mounting: Carefully pick up the selected crystal using a cryo-loop, which is pre-coated with a cryoprotectant oil (e.g., Paratone-N). The oil prevents the crystal from drying out and protects it during flash-cooling.
-
Centering: Mount the loop on the goniometer head of the diffractometer. Center the crystal in the crosshairs of the instrument's video microscope to ensure it remains within the X-ray beam as it rotates.
-
Data Collection Setup: Modern diffractometers use automated software (e.g., from Rigaku, Bruker).[14] The software will perform an initial scan to determine the unit cell and orientation matrix.[13]
-
Strategy and Collection: Based on the determined crystal system, the software will calculate an optimal strategy to collect a complete and redundant dataset. This typically involves rotating the crystal and collecting hundreds of diffraction images ("frames").[2][13] Data collection is usually performed at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms and reduce radiation damage.
-
Data Integration: After collection, the raw images are processed. The software locates the diffraction spots, integrates their intensities, and corrects for experimental factors, ultimately producing a reflection file (e.g., an HKL file).[15]
Decoding the Data: Structure Solution and Refinement
The reflection file contains the data needed to solve the crystal structure. This process is now highly automated with powerful software packages.
The Solution and Refinement Cycle
The process involves two main stages:
-
Structure Solution: This is the process of solving the "phase problem." The diffraction experiment measures reflection intensities, but the phase information is lost. Programs like SHELXT use direct methods or dual-space algorithms to generate an initial electron density map and propose a plausible atomic model.
-
Structure Refinement: The initial model is then refined against the experimental data using a least-squares method with programs like SHELXL.[16] In this iterative process, atomic positions and displacement parameters are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed pattern (from the experiment). The quality of the refinement is monitored by the R-factor (R1), which should ideally be below 5% for a well-behaved structure.
Protocol 3: Structure Solution and Refinement using Olex2
Olex2 is a popular graphical user interface that integrates powerful solution and refinement programs like SHELX.[17][18]
-
Load Data: Open the integrated reflection file (.hkl) and instruction file (.ins) in Olex2.[19]
-
Determine Space Group: Use the software's tools to suggest and assign the correct space group based on the symmetry of the diffraction data.
-
Solve Structure: Use the integrated SHELXT program to solve the structure. Olex2 will automatically display the resulting molecular fragment.[18]
-
Assign Atoms: Identify the atoms in the fragment and assign them to the correct elements (C, O, Cl).
-
Initial Refinement: Run several cycles of refinement using SHELXL.[16] The model will improve, and additional atoms may appear in the difference electron density map.
-
Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically. This models the thermal motion of each atom as an ellipsoid rather than a sphere, providing a more accurate model.
-
Locate and Refine Hydrogens: Hydrogen atoms are typically placed in calculated positions ("riding model") and refined using geometric constraints, as they scatter X-rays too weakly to be located precisely.
-
Finalize Refinement: Continue refining until the model converges, meaning the atomic positions are no longer shifting significantly and the R1 value is minimized.
-
Generate Report: Create a final Crystallographic Information File (CIF), which contains all the necessary information about the crystal structure, data collection, and refinement for publication.[20]
Deeper Insights: Analysis of Intermolecular Interactions
The final crystal structure reveals more than just the geometry of a single molecule; it shows how molecules pack together in the solid state. This packing is driven by a network of non-covalent interactions.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[21][22] The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the regions where the molecule's contribution to the total electron density is greater than that of all other molecules combined.[23]
Properties mapped onto this surface can reveal key interaction points:
-
d_norm : A normalized contact distance that highlights intermolecular contacts shorter than the van der Waals radii sum. Short contacts appear as bright red spots on the surface, indicating close interactions like hydrogen bonds.[24]
-
2D Fingerprint Plots: These plots summarize all the intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside the surface (d_e).[25] The plot provides a quantitative breakdown of which types of contacts (e.g., H···H, C-H···O, C-H···π) are most prevalent.
Hirshfeld Surface Analysis Logic
Caption: Conceptual workflow for Hirshfeld surface analysis.
Data Presentation and Validation
A standard crystallographic analysis concludes with the tabulation of key data and the generation of a CIF for deposition and publication.
Crystallographic Data Table
The following table presents a hypothetical but representative set of data for a derivative of this compound.
| Parameter | Hypothetical Derivative |
| Crystal Data | |
| Chemical formula | C₁₀H₉ClO₂ |
| Formula weight ( g/mol ) | 196.63 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.35 |
| b (Å) | 5.25 |
| c (Å) | 16.10 |
| β (°) | 95.3 |
| Volume (ų) | 870.5 |
| Z | 4 |
| ρ_calc (g/cm³) | 1.50 |
| μ (mm⁻¹) | 0.45 |
| F(000) | 408.0 |
| Data Collection | |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| T (K) | 100(2) |
| 2θ range (°) | 5.0 - 55.0 |
| Reflections collected | 8540 |
| Independent reflections | 1980 [R(int) = 0.035] |
| Refinement | |
| R₁ [I > 2σ(I)] | 0.041 |
| wR₂ (all data) | 0.105 |
| Goodness-of-fit (S) | 1.05 |
| Δρ_max, Δρ_min (e Å⁻³) | 0.35, -0.28 |
Conclusion
The structural analysis of this compound derivatives via single-crystal X-ray diffraction provides unparalleled insight into their molecular conformation, stereochemistry, and intermolecular interactions. By following the detailed protocols for crystal growth, data collection, and structure refinement outlined in this guide, researchers can reliably determine the three-dimensional architecture of their target molecules. Furthermore, the application of advanced analytical methods like Hirshfeld surface analysis allows for a deeper understanding of the forces that dictate solid-state packing, which is crucial for rational drug design and the development of new materials.
References
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- SPT Labtech. (n.d.).
- (n.d.).
- CrystalExplorer. (n.d.). The Hirshfeld Surface.
- Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85.
- Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals.
- (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
- Perlepes, S. P., et al. (2020). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. MDPI.
- (n.d.). Hirshfeld methods and Quantum Crystallography.
- Cooper, J. (2021).
- (2006).
- (2007). Single-crystal X-ray Diffraction. SERC (Carleton).
- Staples, R. J. (n.d.).
- (n.d.). Crystallographic Facilities @ Otterbein.
- Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry.
- (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
- Dolomanov, O. V., et al. (2009). OLEX2: A complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.
- OlexSys. (n.d.). Structure Refinement.
- Rigaku. (n.d.). Single crystal X-ray diffraction.
- (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. IMSERC.
- (2015). Structure Solution and Refinement with Olex2: A guide for Chem 435 Students. IMSERC.
- Wikipedia. (n.d.). X-ray crystallography.
- (2024). How to grow crystals for X-ray crystallography. IUCr Journals.
- (2015). Crystal Growing Tips. The Center for Xray Crystallography, University of Florida.
- Kubicki, M., et al. (2019).
- (n.d.). 1,4-Bis(4-chlorophenyl)butane-1,4-dione.
- Kubicki, M., et al. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones.
- (2016). Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
- PubChem. (n.d.). 1,4-Bis(4-chlorophenyl)butane-1,4-dione.
- PubChem. (n.d.). 1-(4-Chlorophenyl)-1,2-propanedione.
- (n.d.). Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted....
- CCDC. (n.d.).
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The Versatile Dicarbonyl: Application Notes and Protocols for 1-(4-Chlorophenyl)propane-1,2-dione in Organic Synthesis
Introduction
1-(4-Chlorophenyl)propane-1,2-dione is a valuable and versatile building block in modern organic synthesis. Its 1,2-dicarbonyl functionality serves as a reactive handle for the construction of a wide array of carbocyclic and heterocyclic scaffolds, many of which are of significant interest to the pharmaceutical and agrochemical industries. The presence of a 4-chlorophenyl group offers a site for further synthetic modification and can impart favorable physicochemical and biological properties to the resulting molecules. This comprehensive guide provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key molecular frameworks, including quinoxalines, pyrazoles, and imidazoles. The protocols are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.
Physicochemical Properties and Safety Information
| Property | Value | Reference |
| CAS Number | 10557-21-8 | [1] |
| Molecular Formula | C₉H₇ClO₂ | [2] |
| Molecular Weight | 182.60 g/mol | [2] |
| Appearance | Pale yellow crystalline solid | |
| Solubility | Soluble in common organic solvents such as ethanol, methanol, dichloromethane, and acetone. | |
| Safety | For research use only. Not intended for diagnostic or therapeutic use.[2] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood. |
Synthesis of this compound
A common and effective method for the preparation of this compound involves the oxidation of the corresponding α-hydroxy ketone, 1-(4-chlorophenyl)-1-hydroxypropan-2-one, or the direct oxidation of 4'-chloropropiophenone.
Protocol: Oxidation of 4'-Chloropropiophenone with Selenium Dioxide
This protocol describes the synthesis of this compound from the readily available 4'-chloropropiophenone using selenium dioxide as the oxidizing agent.
Materials:
-
4'-Chloropropiophenone
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4'-chloropropiophenone (1 equivalent) in dioxane.
-
Add selenium dioxide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove the black selenium precipitate.
-
Dilute the filtrate with water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Expected Yield: 70-80%
Application in the Synthesis of Heterocyclic Compounds
The 1,2-dicarbonyl moiety of this compound is a perfect electrophilic partner for a variety of nucleophilic reagents, enabling the construction of diverse heterocyclic systems.
Synthesis of Quinoxalines
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that exhibit a broad range of biological activities, including antibacterial, antifungal, and anticancer properties.[3][4] The condensation of 1,2-diketones with o-phenylenediamines is a classical and efficient method for the synthesis of quinoxalines.[5]
This protocol details the synthesis of a representative quinoxaline derivative from this compound and o-phenylenediamine.
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add o-phenylenediamine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, a precipitate of the quinoxaline product will form.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2-methyl-3-(4-chlorophenyl)quinoxaline.
Expected Yield: 85-95%
Characterization Data for 2-Methyl-3-(4-chlorophenyl)quinoxaline:
-
¹H NMR (CDCl₃): δ 8.15-8.12 (m, 1H), 7.95-7.92 (m, 1H), 7.75-7.70 (m, 2H), 7.55-7.50 (m, 4H), 2.85 (s, 3H).
-
¹³C NMR (CDCl₃): δ 154.5, 153.8, 141.7, 140.5, 137.2, 135.0, 130.3, 129.8, 129.5, 129.0, 128.8, 23.5.
Caption: Synthesis of 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole.
Synthesis of Imidazoles
Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms and are found in many biologically active molecules, including the amino acid histidine. A common method for the synthesis of substituted imidazoles is the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. [6]
This protocol describes a one-pot, three-component synthesis of a substituted imidazole.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), the aromatic aldehyde (1 equivalent), and ammonium acetate (2-3 equivalents) in glacial acetic acid.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aryl-4-(4-chlorophenyl)-5-methyl-1H-imidazole.
Expected Yield: 60-75%
Caption: One-pot synthesis of a substituted imidazole.
Biological Activity of Derived Compounds
The heterocyclic compounds synthesized from this compound are of significant interest due to their potential biological activities.
-
Quinoxalines: Derivatives of quinoxaline have been reported to possess a wide range of pharmacological properties, including antibacterial and antifungal activities. [3][4]For instance, certain quinoxaline 1,4-dioxides have shown high activity against various bacterial and fungal strains, with some exhibiting MIC values in the low µg/mL range. [4][7]
-
Pyrazoles: Pyrazole-containing compounds are known to exhibit a broad spectrum of biological effects, including anti-inflammatory, analgesic, and anticancer activities.
-
Imidazoles: The imidazole scaffold is a key component of many antifungal drugs and other therapeutic agents. [8] The 4-chlorophenyl substituent in these derivatives can play a crucial role in modulating their biological activity and pharmacokinetic properties. Further screening of these and other derivatives of this compound is a promising avenue for the discovery of new therapeutic agents.
Conclusion
This compound is a readily accessible and highly useful precursor for the synthesis of a variety of biologically relevant heterocyclic compounds. The protocols provided in this guide offer reliable and efficient methods for the preparation of quinoxalines, pyrazoles, and imidazoles. The versatility of this dicarbonyl compound, coupled with the potential for diverse biological activities in its derivatives, makes it a valuable tool for researchers in organic synthesis, medicinal chemistry, and drug discovery.
References
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Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances.
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Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. ARC Journals.
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Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.
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Synthesis, Characterization, Anti-Bacterial and Anti-Fungal Activities of New Quinoxaline 1,4-di-N-Oxide Derivatives. ResearchGate.
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Synthesis and antimicrobial activity of certain novel quinoxalines. Semantic Scholar.
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A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications.
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Organic Syntheses Procedure. Organic Syntheses.
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1-(4-Chlorophenyl)-1,2-propandione | CAS 10557-21-8 | SCBT. Santa Cruz Biotechnology.
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Organic Syntheses Procedure. Organic Syntheses.
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Methods of Preparation of Quinoxalines. Encyclopedia.pub.
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Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof. Google Patents.
-
Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica.
-
Method for preparing 4-chlorine phenylhydrazine. Google Patents.
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Quinoxaline Synthesis via o-Phenylenediamine. Scribd.
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Novel one pot synthesis of substituted 1,2,4-triazines. Arkat USA.
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Synthesis of Halogenated 1,5-Diarylimidazoles and Their Inhibitory Effects on LPS-Induced PGE2 Production in RAW 264.7 Cells. PubMed Central.
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One-pot protocol for the synthesis of quinoxalines from styrenes, o-phenylenediamine and benzo[c]t[3][4][9]hiadiazole-4,5-diamine. ACG Publications.
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Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher.
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A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. PubMed Central.
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1-(4-CHLOROPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)PROPANE-1,3-DIONE synthesis. ChemicalBook.
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1-(4-Chlorophenyl)-1,2-propanedione | C9H7ClO2 | CID 2735798. PubChem.
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Synthesis and biological evaluation of 1,2,4,5-tetrasubstituted imidazoles. ResearchGate.
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Synthesis of imidazo[1,5,4-de]quinoxalin-9-ones, benzimidazole analogues of pyrroloiminoquinone marine natural products. PubMed.
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Preparation method for 4-chlorophenylhydrazine hydrochloride. Google Patents.
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Application Notes & Protocols: 1-(4-Chlorophenyl)propane-1,2-dione as a Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 1-(4-Chlorophenyl)propane-1,2-dione
In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. The inherent reactivity of α-dicarbonyl compounds provides a reliable and versatile entry point to a vast array of cyclic architectures. Among these, This compound emerges as a particularly valuable building block.
Its structure features two adjacent, electrophilic carbonyl carbons, making it an ideal substrate for condensation reactions with a variety of binucleophilic reagents. The presence of the 4-chlorophenyl group imparts specific physicochemical properties to the resulting heterocycles, often enhancing biological activity or tuning material characteristics. The methyl group provides an additional site for potential functionalization and influences the regioselectivity of certain reactions. These attributes make it a key precursor for synthesizing pharmacologically relevant scaffolds such as quinoxalines, imidazoles, and pyrazines.
This guide provides an in-depth exploration of the synthetic utility of this compound, detailing the mechanistic rationale and providing field-tested protocols for the synthesis of key heterocyclic families.
Synthesis of Quinoxalines: The Hinsberg Condensation
Quinoxalines are a privileged class of nitrogen-containing heterocycles, forming the core of numerous therapeutic agents with anticancer, antimicrobial, and antifungal properties.[1][2] The most direct and classical method for their synthesis is the Hinsberg condensation, which involves the reaction of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[3][4]
Mechanistic Rationale: The reaction proceeds via a cyclocondensation mechanism. One amino group of the o-phenylenediamine attacks one of the carbonyl carbons of the diketone, forming a hemiaminal intermediate. This is followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl. Subsequent dehydration drives the reaction to completion, yielding the stable aromatic quinoxaline ring system. This reaction can be performed under traditional heating or significantly accelerated using modern techniques like microwave irradiation.[5][6]
Caption: General workflow for Hinsberg quinoxaline synthesis.
Protocol 2.1: Conventional Synthesis of 2-(4-Chlorophenyl)-3-methylquinoxaline
This protocol describes a traditional, solvent-based approach. The choice of ethanol as a solvent facilitates the dissolution of reactants and allows for efficient heat transfer at reflux temperature.
Materials:
-
This compound (1.0 mmol, 182.6 mg)
-
o-Phenylenediamine (1.0 mmol, 108.1 mg)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (2-3 drops, catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
Procedure:
-
To a 50 mL round-bottom flask, add this compound and o-phenylenediamine.
-
Add 10 mL of ethanol, followed by 2-3 drops of glacial acetic acid to catalyze the condensation.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux with continuous stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate from the solution upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2-(4-chlorophenyl)-3-methylquinoxaline.
Protocol 2.2: Microwave-Assisted Solvent-Free Synthesis
Microwave-assisted synthesis represents a significant advancement in green chemistry, drastically reducing reaction times and eliminating the need for organic solvents.[2][7] The high efficiency is due to the direct coupling of microwave energy with the polar molecules in the reaction.[6]
Materials:
-
This compound (1.0 mmol, 182.6 mg)
-
o-Phenylenediamine (1.0 mmol, 108.1 mg)
-
Acidic Alumina (Al₂O₃, ~500 mg, as a solid support and catalyst)
-
10 mL microwave reaction vessel with a magnetic stir bar
-
CEM Discover Microwave Synthesizer or equivalent
Procedure:
-
In a mortar and pestle, grind together this compound, o-phenylenediamine, and acidic alumina to create a homogenous solid mixture.
-
Transfer the mixture to a 10 mL microwave reaction vessel containing a magnetic stir bar.
-
Place the vessel in the microwave reactor cavity.
-
Irradiate the mixture at 120-150°C for 3-5 minutes. Set the power to a level that maintains the target temperature (e.g., 100-150 W).
-
After irradiation, cool the vessel to a safe handling temperature using a compressed air stream.
-
Extract the product from the solid support by adding ethyl acetate (10-15 mL) and stirring for 5 minutes.
-
Filter off the acidic alumina and wash it with additional ethyl acetate.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate/hexane).
| Parameter | Conventional Method | Microwave-Assisted Method | Reference |
| Reaction Time | 2-3 hours | 3-5 minutes | [6],[2] |
| Temperature | ~78 °C (Ethanol Reflux) | 120-150 °C | [7] |
| Solvent | Ethanol | Solvent-Free | [8] |
| Catalyst | Acetic Acid (optional) | Acidic Alumina | [6] |
| Typical Yield | 75-85% | 90-97% | [7] |
Synthesis of Imidazoles
Imidazoles are fundamental five-membered heterocycles present in many biologically active molecules, including several FDA-approved drugs. The synthesis of substituted imidazoles can be readily achieved from α-dicarbonyls. A common approach involves the condensation of the diketone, an aldehyde, and ammonia (or an ammonium salt), known as the Radziszewski synthesis.
Mechanistic Rationale: The reaction involves the condensation of the diketone with ammonia to form a di-imine intermediate. Concurrently, the aldehyde reacts with another equivalent of ammonia to form an imine. A subsequent cyclization and dehydration/oxidation sequence involving these intermediates leads to the formation of the aromatic imidazole ring. The 4-chlorophenyl and methyl groups from the starting diketone will be positioned at carbons 4 and 5 of the imidazole ring, respectively.
Caption: Workflow for multi-component imidazole synthesis.
Protocol 3.1: Synthesis of 2-Aryl-4-(4-chlorophenyl)-5-methylimidazole
This protocol details a one-pot synthesis using ammonium acetate as the ammonia source and glacial acetic acid as both the catalyst and solvent.
Materials:
-
This compound (1.0 mmol, 182.6 mg)
-
Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 mmol, 106.1 mg)
-
Ammonium Acetate (2.0 mmol, 154.2 mg)
-
Glacial Acetic Acid (5 mL)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
Procedure:
-
Combine this compound, the chosen aldehyde, and ammonium acetate in a 25 mL round-bottom flask.
-
Add 5 mL of glacial acetic acid and a magnetic stir bar.
-
Attach a reflux condenser and heat the mixture at 100-110 °C for 1-2 hours, with stirring.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Allow the reaction to cool to room temperature, then pour the mixture into 50 mL of ice-cold water.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude product and purify by recrystallization from an ethanol/water mixture.
Synthesis of Pyrazines
Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. They are important in the food and fragrance industry and serve as scaffolds in medicinal chemistry.[9] Their synthesis from 1,2-dicarbonyls is mechanistically analogous to the Hinsberg quinoxaline synthesis but utilizes an aliphatic 1,2-diamine.
Mechanistic Rationale: The reaction is a straightforward double condensation. The two amino groups of the 1,2-diamine react with the two carbonyl groups of this compound. The resulting dihydropyrazine intermediate readily undergoes oxidation (often aerial oxidation is sufficient) to form the stable aromatic pyrazine ring.
Caption: Reaction scheme for pyrazine synthesis.
Protocol 4.1: Synthesis of 5-(4-Chlorophenyl)-6-methylpyrazine
This protocol employs mild conditions, using ethanol as a solvent at room temperature, which is often sufficient for this efficient condensation.
Materials:
-
This compound (1.0 mmol, 182.6 mg)
-
Ethylenediamine (1.0 mmol, 60.1 mg, ~67 µL)
-
Ethanol (10 mL)
-
Round-bottom flask
-
Stirring plate and magnetic stir bar
Procedure:
-
Dissolve this compound in 10 mL of ethanol in a 25 mL round-bottom flask with stirring.
-
Slowly add ethylenediamine dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by TLC. Often, the solution will develop a yellow color.
-
After the reaction is complete, remove the ethanol under reduced pressure.
-
The resulting residue is the crude pyrazine derivative.
-
Purify the product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system like hexane.
References
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. Available at: [Link]
-
Recent advances in the transition-metal-free synthesis of quinoxalines. (n.d.). PubMed Central. Available at: [Link]
-
Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub. Available at: [Link]
-
1-(4-Chlorophenyl)propan-1,2-dione. (n.d.). SpectraBase. Available at: [Link]
-
Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (n.d.). ijc.ir. Available at: [Link]
-
Benign approaches for the microwave-assisted synthesis of quinoxalines. (2007). SciSpace. Available at: [Link]
-
Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. (2024). ACS Publications. Available at: [Link]
-
Microwave-Assisted Synthesis of Quinoxaline Derivatives. (2022). eCommons. Available at: [Link]
-
Paal–Knorr synthesis. (n.d.). Wikipedia. Available at: [Link]
-
(PDF) Benign approaches for the microwave-assisted synthesis of quinoxalines. (2007). ResearchGate. Available at: [Link]
-
Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines. (n.d.). Semantic Scholar. Available at: [Link]
-
Paal–Knorr synthesis. (n.d.). Grokipedia. Available at: [Link]
-
QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. (n.d.). jiangxi normal university. Available at: [Link]
-
Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. Available at: [Link]
-
Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. (n.d.). ResearchGate. Available at: [Link]
-
Recent Progress in the Synthesis of Heterocycles Based on 1,3-Diketones. (n.d.). ResearchGate. Available at: [Link]
-
1-(4-Chlorophenyl)-1,2-propanedione. (n.d.). PubChem. Available at: [Link]
-
Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). (n.d.). Der Pharma Chemica. Available at: [Link]
-
Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (2019). PubMed Central. Available at: [Link]
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Application Notes and Protocols: Antimicrobial Activity of 1-(4-chlorophenyl)propane-1,2-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of α-Diketones in Antimicrobial Research
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Among these, α-diketones, particularly those with aromatic substitutions, have garnered interest due to their diverse biological activities. The 1-(4-chlorophenyl)propane-1,2-dione scaffold represents a promising starting point for the development of new antimicrobial agents. The presence of the electron-withdrawing chloro group on the phenyl ring, combined with the reactive dicarbonyl moiety, suggests a potential for significant interaction with biological targets within microbial cells.
This document provides a comprehensive guide for researchers investigating the antimicrobial properties of this compound and its derivatives. It outlines detailed protocols for synthesis, antimicrobial susceptibility testing, and cytotoxicity assessment, underpinned by the scientific rationale for each experimental step.
Synthesis of this compound Derivatives: A Generalized Approach
The synthesis of this compound derivatives often begins with the corresponding chalcone, an α,β-unsaturated ketone. Chalcones themselves have been recognized for a wide array of pharmacological activities, including antimicrobial effects[1][2][3]. A common synthetic route is the Claisen-Schmidt condensation of an appropriately substituted acetophenone with a benzaldehyde[4][5].
Protocol 1: Synthesis of Chalcone Precursor
This protocol describes a general method for the synthesis of (2E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one, a potential precursor to the target dione.
Materials:
-
4-chlorobenzaldehyde
-
Acetophenone
-
Ethanol
-
Potassium hydroxide (40% aqueous solution)
-
Hydrochloric acid (10% aqueous solution)
-
Crushed ice
-
Distilled water
-
Round bottom flask
-
Magnetic stirrer
-
Beakers
-
Buchner funnel and filter paper
Procedure:
-
In a round bottom flask, dissolve 0.01 mol of acetophenone and 0.01 mol of 4-chlorobenzaldehyde in 30 mL of ethanol[1].
-
While stirring at room temperature, slowly add 15 mL of 40% potassium hydroxide solution[1].
-
Continue stirring the mixture for 30 minutes and then allow it to stand at room temperature for 24 hours[1].
-
Quench the reaction by pouring the mixture into a beaker containing crushed ice[1].
-
Neutralize the mixture with 10% hydrochloric acid until a precipitate forms[1].
-
Collect the precipitate by vacuum filtration using a Buchner funnel[1].
-
Wash the solid with cold distilled water and then air dry[1].
-
Recrystallize the crude product from absolute ethanol to obtain the pure chalcone derivative[1].
-
Characterize the final product using techniques such as FT-IR, NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Claisen-Schmidt Condensation: This base-catalyzed reaction is a reliable and widely used method for forming the carbon-carbon bond necessary for the chalcone backbone.
-
Potassium Hydroxide: A strong base is required to deprotonate the α-carbon of the acetophenone, forming an enolate which then acts as a nucleophile.
-
Ethanol: Serves as a suitable solvent that can dissolve both the reactants and the base.
-
Neutralization: Acidification of the reaction mixture protonates the phenoxide intermediate, leading to the precipitation of the solid chalcone product.
-
Recrystallization: This purification step is crucial to remove unreacted starting materials and by-products, ensuring the purity of the precursor for subsequent reactions.
Evaluation of Antimicrobial Activity
Determining the spectrum and potency of antimicrobial activity is a critical step in the evaluation of novel compounds. The following protocols are standard methods for assessing antibacterial and antifungal efficacy.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound stock solution (dissolved in a suitable solvent like DMSO)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Inoculum Preparation: From a fresh culture, prepare a suspension of the test microorganism in sterile saline or broth. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Controls:
-
Positive Control: Wells containing the inoculum and a standard antibiotic.
-
Negative Control (Growth Control): Wells containing the inoculum and broth with the solvent used to dissolve the test compound.
-
Sterility Control: Wells containing only the broth medium.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density with a microplate reader.
Protocol 3: Agar Well Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity and is useful for initial screening.
Materials:
-
Test compound
-
Bacterial or fungal strains
-
Agar plates with appropriate medium (e.g., Mueller-Hinton Agar)
-
Sterile swabs
-
Sterile cork borer or pipette tip to create wells
-
Positive control antibiotic solution
Procedure:
-
Inoculation: Uniformly spread a standardized inoculum of the test microorganism onto the surface of the agar plate using a sterile swab.
-
Well Creation: Create wells of a defined diameter in the agar using a sterile cork borer.
-
Compound Application: Add a specific volume of the test compound solution at a known concentration into each well.
-
Controls: Add a solution of a standard antibiotic to one well as a positive control and the solvent alone to another as a negative control.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.
Data Presentation
Quantitative data from antimicrobial testing should be presented clearly for comparative analysis.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound Derivatives
| Compound | Derivative | Staphylococcus aureus (μg/mL) | Escherichia coli (μg/mL) | Pseudomonas aeruginosa (μg/mL) | Candida albicans (μg/mL) |
| Parent | This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| D-1 | Oxime derivative | Insert Data | Insert Data | Insert Data | Insert Data |
| D-2 | Hydrazone derivative | Insert Data | Insert Data | Insert Data | Insert Data |
| Cipro | N/A (Positive Control) | 0.5 | 0.25 | 1 | N/A |
| Flucon | N/A (Positive Control) | N/A | N/A | N/A | 2 |
Note: This table is a template. Researchers should populate it with their experimental data.
Mechanism of Action: A Postulated Pathway
While the specific mechanism of action for this compound derivatives is yet to be fully elucidated, the α-dicarbonyl moiety is a key feature. Such structures are known to be reactive towards nucleophiles, including amino and thiol groups present in proteins and enzymes. A plausible mechanism involves the inhibition of essential microbial enzymes through covalent modification of active site residues. Azoderivatives of β-diketones have been shown to impact transcription, translation, and induce oxidative stress in bacteria[6].
Experimental Workflow and Postulated Mechanism Diagrams
Caption: Postulated mechanism of antimicrobial action.
Cytotoxicity Assessment
A crucial aspect of drug development is to ensure that a compound is selectively toxic to microorganisms while exhibiting minimal toxicity to host cells. The MTT assay is a standard colorimetric assay for assessing cell viability.
Protocol 4: MTT Cytotoxicity Assay
Materials:
-
Mammalian cell line (e.g., HepG2, HEK293)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the old medium with the medium containing the different concentrations of the compound. Include a vehicle control (cells treated with the solvent used for the compound).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of around 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Conclusion and Future Directions
The this compound scaffold holds potential for the development of novel antimicrobial agents. The protocols outlined in this document provide a robust framework for the synthesis, antimicrobial evaluation, and preliminary safety assessment of its derivatives. Future research should focus on synthesizing a library of derivatives with diverse substitutions to establish a clear structure-activity relationship (SAR). Further mechanistic studies are also warranted to identify the specific molecular targets of these compounds, which will be instrumental in optimizing their efficacy and selectivity.
References
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New chalcone derivatives as potential antimicrobial and antioxidant agent. PubMed Central. [Link]
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Synthesis and Antimicrobial Evaluation of a Series of Chlorinated Chalcone Derivatives. ResearchGate. [Link]
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Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. National Institutes of Health. [Link]
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Synthesis and Antimicrobial Activity of Chalcones. Journal of Chemical and Pharmaceutical Research. [Link]
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(PDF) Synthesis and antimicrobial evaluation of a series of chlorinated chalcone derivatives. ResearchGate. [Link]
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Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. PubMed. [Link]
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Antimicrobial aromatic polyketides: a review of their antimicrobial properties and potential use in plant disease control. PubMed. [Link]
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Synthesis and Antimicrobial Activity of Chalcone-Derived 1,4-Dihydropyridine Derivatives Using Magnetic Fe2O3@SiO2 as Highly Efficient Nanocatalyst. MDPI. [Link]
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Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism. MDPI. [Link]
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Studies on chlorophenyl, thiophenyl, and biphenyl clubbed tetrahydro bipyrazole carbaldehydes: Synthesis, antimicrobial and antioxidant activity, SAR study, in-silico pharmacokinetics, toxicity, and molecular modeling. Vrije Universiteit Brussel. [Link]
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Antimicrobial activity and molecular analysis of azoderivatives of β-diketones. PubMed. [Link]
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Synthesis and antimicrobial activity of N-(4-chlorophenyl)-β-alanine derivatives with an azole moiety. ResearchGate. [Link]
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Synthesis, biopharmaceutical characterization, antimicrobial and antioxidant activities of 1-(4'-O-β-D-glucopyranosyloxy-2'-hydroxyphenyl)-3-aryl-propane-1,3-diones. PubMed. [Link]
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Synthesis and Antimicrobial Screening of (1-(2,4-Dichlorophenyl)-1H-Pyrazol-4yl (2-Hydroxyphenyl) Methanone and 2 - (1-2,4-Dichlorophenyl)- 1H-Pyrazol-4yl) Benzo [D] Oxazole. Oriental Journal of Chemistry. [Link]
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1-(4-Chlorophenyl)-1,2-propanedione. PubChem. [Link]
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The Versatile Scaffold: Application of 1-(4-chlorophenyl)propane-1,2-dione in the Synthesis of Bioactive Molecules
Introduction: The Latent Potential of a Dicarbonyl Building Block
In the landscape of medicinal chemistry, the strategic design and synthesis of novel bioactive compounds are paramount to addressing unmet medical needs. The pursuit of versatile chemical scaffolds that can be readily elaborated into diverse libraries of molecules is a cornerstone of modern drug discovery. 1-(4-chlorophenyl)propane-1,2-dione emerges as a highly valuable, yet perhaps underutilized, starting material in this context. Its 1,2-dicarbonyl functionality provides a reactive handle for a variety of cyclocondensation reactions, enabling access to a rich diversity of heterocyclic systems. The presence of a 4-chlorophenyl moiety is also of significant interest, as this substitution pattern is a common feature in numerous approved drugs and clinical candidates, often contributing to favorable pharmacokinetic properties and target engagement. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in medicinal chemistry, with a focus on the synthesis of pyrazole derivatives and their subsequent biological evaluation.
Core Application: Synthesis of 5-methyl-3-(4-chlorophenyl)-1H-pyrazole
The reaction of 1,2-dicarbonyl compounds with hydrazine and its derivatives is a classical and efficient method for the synthesis of pyrazoles, a class of heterocyclic compounds with a broad spectrum of biological activities.[1][2] The following protocol details the synthesis of 5-methyl-3-(4-chlorophenyl)-1H-pyrazole from this compound.
Experimental Protocol: Synthesis of 5-methyl-3-(4-chlorophenyl)-1H-pyrazole
Materials:
-
This compound
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.82 g (10 mmol) of this compound in 30 mL of ethanol.
-
Addition of Reagents: To the stirred solution, add 0.5 mL (10 mmol) of hydrazine hydrate followed by 1 mL of glacial acetic acid as a catalyst.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent).
-
Work-up: After completion of the reaction (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.
-
Extraction: Transfer the reaction mixture to a separatory funnel containing 50 mL of deionized water and 50 mL of ethyl acetate. Shake vigorously and allow the layers to separate.
-
Washing: Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate solution and 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure 5-methyl-3-(4-chlorophenyl)-1H-pyrazole.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthetic workflow for 5-methyl-3-(4-chlorophenyl)-1H-pyrazole.
Medicinal Chemistry Applications of 4-Chlorophenyl-Substituted Pyrazoles
The 4-chlorophenyl-pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The following sections detail potential therapeutic applications and provide protocols for their evaluation.
Antimicrobial and Antifungal Activity
Derivatives of 3-(4-chlorophenyl)-pyrazole have demonstrated promising in vitro activity against various fungal and bacterial strains, including Mycobacterium tuberculosis.[3][4] The presence of the 4-chlorophenyl group is often associated with enhanced lipophilicity, which can facilitate cell membrane penetration.[5]
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized 5-methyl-3-(4-chlorophenyl)-1H-pyrazole and its derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solution in the appropriate broth to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Preparation of Inoculum: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Data Presentation: MIC Values of Hypothetical Pyrazole Derivatives
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 5-methyl-3-(4-chlorophenyl)-1H-pyrazole | 64 | 128 | 32 |
| Derivative A | 16 | 32 | 8 |
| Derivative B | 8 | 16 | 4 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 |
Anticonvulsant Activity
Pyrazole derivatives have been extensively investigated for their anticonvulsant properties.[6][7] The mechanism of action is often attributed to the modulation of ion channels or neurotransmitter receptors in the central nervous system. The presence of a halogenated phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of these compounds.[8][9]
The MES test is a widely used preclinical model to screen for compounds with potential efficacy against generalized tonic-clonic seizures.
Materials:
-
Synthesized pyrazole derivatives
-
Adult male Swiss albino mice (20-25 g)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)
-
Positive control anticonvulsant drug (e.g., phenytoin)
-
Corneal electrodes
-
Electroshock apparatus
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compound or vehicle intraperitoneally (i.p.) to groups of mice (n=6-8 per group) at various doses (e.g., 30, 100, 300 mg/kg). Administer the positive control drug to a separate group.
-
Induction of Seizure: At a predetermined time after drug administration (e.g., 30 or 60 minutes), induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. Protection is defined as the abolition of this phase.
-
Data Analysis: Calculate the percentage of protection for each group. The median effective dose (ED₅₀), the dose that protects 50% of the animals, can be determined using probit analysis.
Caption: Hypothetical mechanism of anticonvulsant action for a pyrazole derivative.
Conclusion and Future Directions
This compound represents a valuable and versatile starting material for the synthesis of medicinally relevant heterocyclic compounds. The straightforward synthesis of 4-chlorophenyl-substituted pyrazoles, as detailed in this application note, provides a gateway to exploring a range of therapeutic areas, including infectious diseases and neurological disorders. The protocols provided offer a robust framework for the synthesis and biological evaluation of novel derivatives. Future work should focus on the elaboration of the pyrazole core to optimize potency, selectivity, and pharmacokinetic properties, thereby unlocking the full potential of this promising chemical scaffold.
References
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- Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2014).
- Pathak, R. B., et al. (2012). Synthesis, antitubercular and antimicrobial evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 22(15), 5124-5127.
- Patel, H. M., et al. (2020). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. RSC Advances, 10(42), 25035-25046.
- Gondru, R., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 209-228.
- Gao, M., Qu, K., Zhang, W., & Wang, X. (2021). Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6529.
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
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Organic Chemistry Portal. Pyrazole synthesis. Retrieved from [Link]
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- Rudrawar, S., et al. (2016). Synthesis, and antitubercular and antimicrobial activity of 1′-(4-chlorophenyl) pyrazole containing 3,5-disubstituted pyrazoline derivatives. New Journal of Chemistry, 40(1), 73-76.
- Rostom, S. A. F., et al. (2010). Polysubstituted pyrazoles, part 6. Synthesis of some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl derivatives linked to nitrogenous heterocyclic ring systems as potential antitumor agents. Bioorganic & Medicinal Chemistry, 18(7), 2767-2776.
- Cerkovnik, J., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 841-851.
- Quan, Z. S., et al. (2009). Evaluation of the anticonvulsant activity of 6-(4-chlorophenyoxy)-tetrazolo[5,1-a]phthalazine in various experimental seizure models in mice. European Journal of Pharmacology, 615(1-3), 73-78.
- Fustero, S., et al. (2011). Synthesis of Pyrazole Derivatives from 1,3-Diketones.
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- Kumar, A., & Sharma, S. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmaceutical and Nano Sciences, 6(4), 147-164.
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- Siddiqui, N., et al. (2007). Anticonvulsant activity of p-chlorophenyl substituted arylsemicarbazones--the role of primary terminal amino group. Bioorganic & Medicinal Chemistry Letters, 17(15), 4148-4151.
- De Sarro, G., et al. (1980). [Development of new antiepileptics. IV. Anticonvulsant activity of some derivatives of 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-one (author's transl)]. Il Farmaco; edizione scientifica, 35(11), 946-956.
- Jarosik, D., et al. (2021). Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy.
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1-(4-Chlorophenyl)propane-1,2-dione reaction mechanisms
An Application Guide to the Reaction Mechanisms of 1-(4-Chlorophenyl)propane-1,2-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of an α-Diketone
This compound is an α-dicarbonyl compound featuring two adjacent and highly reactive ketone functionalities.[1] Its structure, comprising a methyl-substituted dione and an electron-withdrawing 4-chlorophenyl group, makes it a valuable and versatile building block in synthetic organic chemistry. The electrophilic nature of the two carbonyl carbons provides a gateway for a diverse range of chemical transformations, including nucleophilic additions, characteristic rearrangements, and condensations to form complex heterocyclic systems.[2][3]
This guide provides an in-depth exploration of the core reaction mechanisms of this compound. It is designed for researchers and professionals in drug development, offering not just procedural steps but also the underlying mechanistic principles to empower rational experimental design and troubleshooting. We will delve into the causality behind experimental choices, present self-validating protocols, and visualize complex transformations to ensure clarity and reproducibility.
Section 1: Fundamental Reactivity - Nucleophilic Addition
The cornerstone of this compound's reactivity lies in the electrophilicity of its vicinal carbonyl carbons. These sp²-hybridized carbons are susceptible to attack by a wide array of nucleophiles, leading to a change in hybridization to sp³ and the formation of a tetrahedral intermediate.[4][5] The reaction can be catalyzed by acid when using weak nucleophiles, which enhances the electrophilicity of the carbonyl carbon by protonating the oxygen atom.[5][6]
The two carbonyl groups exhibit differential reactivity. The carbonyl carbon adjacent to the 4-chlorophenyl ring (C1) is rendered more electrophilic due to the inductive electron-withdrawing effect of the chlorine atom and the aromatic system. Consequently, strong, "hard" nucleophiles will preferentially attack this position under kinetic control.
Key Nucleophilic Addition Reactions:
-
Reduction with Hydride Reagents: Reagents like sodium borohydride (NaBH₄) reduce one or both carbonyls to form α-hydroxy ketones or the corresponding 1,2-diol. This is a foundational transformation for introducing stereocenters.
-
Condensation with Amines and Derivatives: Primary amines react to form imines, while hydroxylamine yields oximes.[7][8] These reactions are fundamental in modifying the dione core or preparing it for further transformations.
-
Cyanohydrin Formation: The addition of a cyanide ion (e.g., from HCN or NaCN) breaks the carbonyl double bond to form a cyanohydrin, a versatile intermediate for synthesizing α-hydroxy acids and α-amino alcohols.[3][5]
Caption: Key reaction pathways available from the title compound.
Section 2: The Benzilic Acid Rearrangement: A Signature Transformation
The Benzilic Acid Rearrangement is a classic and powerful reaction of 1,2-diketones, first reported by Justus von Liebig in 1838.[9][10] It facilitates the conversion of the dione into an α-hydroxy carboxylic acid through a base-catalyzed 1,2-rearrangement.[9][11] This reaction is synthetically valuable for creating highly functionalized acid derivatives.
Mechanism:
The reaction proceeds via a well-established multi-step mechanism. It is a second-order reaction, being first-order in both the diketone and the base.[9]
-
Nucleophilic Attack: A hydroxide ion (or other strong base) performs a nucleophilic addition to one of the carbonyl carbons, forming a tetrahedral alkoxide intermediate.[9]
-
Bond Rotation & Migration: The key step involves the migration of an adjacent group (in this case, the 4-chlorophenyl group) to the neighboring carbonyl carbon. This migration is the rate-determining step and occurs as the tetrahedral intermediate collapses, forming a new carbonyl group.[9][10] Aryl groups, particularly those with electron-withdrawing substituents, generally exhibit a higher migratory aptitude than alkyl groups.[9]
-
Proton Transfer: An irreversible intramolecular acid-base reaction occurs, where the newly formed alkoxide deprotonates the carboxylic acid, yielding a stable carboxylate salt.
-
Acidification: A final workup with a strong acid protonates the carboxylate to yield the final α-hydroxy carboxylic acid product.
Caption: Mechanism of the Benzilic Acid Rearrangement.
Protocol: Synthesis of 2-(4-chlorophenyl)-2-hydroxypropanoic acid
This protocol describes the base-catalyzed rearrangement of this compound.
| Reagent/Parameter | Value/Condition | Notes |
| Starting Material | This compound | 1.0 eq |
| Base | Potassium Hydroxide (KOH) | 3.0 eq |
| Solvent | Methanol / Water | ~5:2 v/v |
| Reaction Temp. | Reflux (~80-90 °C) | Monitor for color change from dark to brown.[12] |
| Reaction Time | 1-2 hours | Monitor by TLC |
| Workup | Acidification with HCl (conc.) | Perform in an ice bath; product precipitates. |
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in methanol.
-
Base Addition: Separately, prepare a solution of potassium hydroxide (3.0 eq) in water and add it to the stirred solution of the dione.
-
Reflux: Heat the reaction mixture to reflux for 1-2 hours. The initial dark color of the solution should fade to a stable brown, indicating the progress of the rearrangement.[12]
-
Cooling & Filtration: After completion (monitored by TLC), cool the mixture to room temperature. Remove the methanol under reduced pressure. Dilute the aqueous residue with water and filter to remove any unreacted starting material or non-polar impurities.
-
Acidification: Cool the filtrate in an ice-water bath. Slowly and carefully acidify the solution by adding concentrated hydrochloric acid dropwise until the pH is ~1-2. The product will precipitate as a white solid.
-
Isolation & Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove inorganic salts.[12]
-
Drying & Characterization: Air-dry the product. Determine the yield and characterize by melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Section 3: Gateway to Complexity - Heterocycle Synthesis
α-Diketones are premier substrates for synthesizing a vast array of heterocyclic compounds, which form the structural core of many pharmaceuticals.[13] The 1,2-dicarbonyl moiety acts as an electrophilic scaffold that readily undergoes condensation reactions with binucleophilic reagents.
Quinoxaline Synthesis: A Reliable Condensation
The reaction of an α-diketone with an ortho-phenylenediamine is one of the most efficient and high-yielding methods for preparing quinoxalines. These structures are prevalent in compounds with antibacterial, anticancer, and antiviral activities.
Mechanism:
-
Nucleophilic Attack: One amino group of the o-phenylenediamine attacks one of the carbonyl carbons.
-
Hemiaminal Formation & Dehydration: A tetrahedral intermediate (a hemiaminal) is formed, which then dehydrates to form an imine.
-
Intramolecular Cyclization: The second amino group then attacks the remaining carbonyl carbon in an intramolecular fashion.
-
Second Dehydration: The resulting cyclic hemiaminal undergoes a final dehydration step to yield the stable, aromatic quinoxaline ring system.
Caption: Workflow for Quinoxaline Synthesis.
Protocol: Synthesis of 2-(4-chlorophenyl)-3-methylquinoxaline
This protocol details the condensation of the title dione with o-phenylenediamine.
| Reagent/Parameter | Value/Condition | Notes |
| Dione | This compound | 1.0 eq |
| Diamine | o-Phenylenediamine | 1.0 eq |
| Solvent | Ethanol or Acetic Acid | Acetic acid can act as a catalyst. |
| Reaction Temp. | Room Temperature to mild heating | Reaction is often exothermic and proceeds rapidly. |
| Reaction Time | 30 minutes - 1 hour | Monitor by TLC |
| Workup | Precipitation / Recrystallization | Product often precipitates directly from the solution. |
Step-by-Step Methodology:
-
Setup: In a flask, dissolve this compound (1.0 eq) in absolute ethanol.
-
Diamine Addition: In a separate container, dissolve o-phenylenediamine (1.0 eq) in a minimum amount of ethanol. Add this solution dropwise to the stirred dione solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 30 minutes. The reaction is often accompanied by a slight temperature increase and the formation of a precipitate (the quinoxaline product). If the reaction is sluggish, gentle warming to 50-60 °C can be applied.
-
Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
-
Drying & Characterization: Dry the purified quinoxaline product under vacuum. Characterize using melting point, NMR, and mass spectrometry to confirm its structure and purity.
Conclusion
This compound is a powerful synthetic intermediate whose reactivity is dominated by its vicinal carbonyl groups. Understanding the fundamental mechanisms of nucleophilic addition, the classic Benzilic Acid Rearrangement, and its utility in heterocycle synthesis allows researchers to harness its full potential. The protocols provided herein serve as a validated starting point for the synthesis of novel α-hydroxy acids and complex quinoxaline derivatives, which are of significant interest in medicinal chemistry and materials science. By appreciating the causality behind each synthetic step, scientists can better innovate and adapt these reactions for their specific research and development goals.
References
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Benzil benzilic acid rearrangement: Easy mechanism - Chemistry Notes . (2022). Available at: [Link]
-
Benzil benzilic acid rearrangement | PPTX - Slideshare . Available at: [Link]
-
Experiment 5. Benzilic Acid Preparation and Purification . Available at: [Link]
-
Benzilic acid rearrangement - Wikipedia . Available at: [Link]
-
The benzilic acid rearrangement . Available at: [Link]
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Aldehydes And Ketones Important Reactions - MCAT Content - Jack Westin . Available at: [Link]
-
Nucleophilic Addition To Carbonyls - Master Organic Chemistry . (2022). Available at: [Link]
-
reaction of carbonyls with weak nucleophiles - YouTube . (2019). Available at: [Link]
-
Nucleophilic Addition reactions - BYJU'S . (2020). Available at: [Link]
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Nucleophilic addition - Wikipedia . Available at: [Link]
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1-(4-Chlorophenyl)-1,2-propanedione | C9H7ClO2 | CID - PubChem - NIH . Available at: [Link]
-
Heterocycles In Natural Product Synthesis [PDF] - VDOC.PUB . Available at: [Link]
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Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 1-(4-Chlorophenyl)propane-1,2-dione
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 1-(4-Chlorophenyl)propane-1,2-dione. This compound, an aromatic dione, is relevant as a chemical intermediate in various synthetic pathways. The method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection. The protocol has been developed to be specific, linear, accurate, and precise, making it suitable for quality control, purity assessment, and stability studies in research and drug development environments. We provide a comprehensive guide covering the scientific rationale for method design, a step-by-step experimental protocol, and a full validation procedure according to established analytical standards.
Introduction and Method Rationale
This compound is an organic compound characterized by a chlorophenyl group attached to a propane-1,2-dione moiety. Accurate quantification of such intermediates is critical for ensuring the quality and yield of final products in multi-step chemical syntheses. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.
Rationale for Method Design:
-
Reversed-Phase Chromatography: The analyte possesses both hydrophobic (chlorophenyl ring) and moderately polar (dione groups) characteristics, making it an ideal candidate for reversed-phase chromatography.[1] This mode separates molecules based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase.[1]
-
C18 Stationary Phase: A C18 (octadecylsilane) column was selected as it is the most widely used reversed-phase packing, offering excellent hydrophobic retention and selectivity for a broad range of aromatic compounds.[1][2] Its high surface area ensures efficient interaction and sharp peak shapes.
-
Mobile Phase Composition: The mobile phase consists of acetonitrile and water. Acetonitrile is chosen as the organic modifier for its low viscosity, low UV cutoff, and excellent solvating power for aromatic ketones. A small amount of acid (e.g., formic or phosphoric acid) is often added to the mobile phase to improve peak shape and suppress the ionization of any acidic impurities, though for this neutral analyte, a simple water/acetonitrile mixture is often sufficient.[3][4]
-
UV Detection: The presence of the conjugated system, including the aromatic ring and carbonyl groups, results in strong ultraviolet (UV) absorbance. Based on the structure and spectral data for similar compounds like 4'-chloropropiophenone, a detection wavelength in the region of 254-260 nm is expected to provide high sensitivity.[5][6] A Photodiode Array (PDA) detector is recommended to confirm the optimal wavelength and assess peak purity.
Analyte Profile
A summary of the key physicochemical properties of the target analyte is presented below.
| Property | Value | Source |
| Chemical Name | This compound | PubChem[7] |
| CAS Number | 10557-21-8 | PubChem[7] |
| Molecular Formula | C₉H₇ClO₂ | PubChem[7] |
| Molecular Weight | 182.60 g/mol | PubChem[7] |
| Melting Point | 30-32 °C | ChemicalBook[8] |
| Appearance | Solid | N/A |
Experimental Protocol
Instrumentation and Materials
-
Instrumentation: HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV or PDA detector.
-
Data Acquisition: Chromatography Data System (CDS) software (e.g., Chromeleon™, Empower™).
-
Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC Grade).
-
Water (Ultrapure, Type I).
-
Methanol (HPLC Grade).
-
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of Acetonitrile and Water in a 65:35 (v/v) ratio.[9] Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath before use.
-
Diluent: Use the mobile phase (Acetonitrile/Water, 65:35 v/v) as the diluent to ensure solvent compatibility and good peak shape.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the diluent to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Chromatographic Conditions
The following table summarizes the optimized parameters for the HPLC analysis.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: Acetonitrile:Water (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Analytical Method Validation
For the method to be trustworthy, it must be validated to ensure it is fit for its intended purpose. The following protocols are based on standard pharmaceutical validation guidelines.[10]
System Suitability Testing (SST)
Before starting any analysis, the chromatographic system's performance must be verified. A working standard (e.g., 25 µg/mL) is injected five or six times. The results must meet the predefined criteria.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is verified by injecting a blank (diluent) and a placebo sample to ensure no interfering peaks are observed at the retention time of the analyte. Peak purity analysis using a PDA detector can further confirm specificity.
Linearity and Range
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Inject the prepared working standard solutions (e.g., 1-100 µg/mL) in triplicate.
-
Plot a graph of the mean peak area versus the concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Percent Recovery)
Accuracy is determined by spiking a sample matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare samples in triplicate at each level.
-
Calculate the percentage recovery for each sample.
-
The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the same standard solution (e.g., 25 µg/mL) on the same day, with the same analyst and instrument. The Relative Standard Deviation (%RSD) of the peak areas should be ≤ 2.0%.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD between the two sets of results should be ≤ 2.0%.
Workflow Visualization
The overall analytical workflow, from initial preparation to the final validated result, is depicted below.
Caption: HPLC analysis workflow for this compound.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be simple, rapid, and reliable for the quantitative determination of this compound. The isocratic method allows for a short run time, increasing sample throughput. The validation data confirms that the method is specific, linear, accurate, and precise, making it a highly trustworthy tool for routine analysis in quality control and research settings. This protocol provides a solid foundation that can be adapted for related aromatic dione compounds with minimal redevelopment.
References
-
Butjaria, M., et al. (2012). Validation of a reversed-phase HPLC method for 1,10-phenanthroline-5,6-dione and analysis of its impurities by HPLC-MS. PubMed. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3033857, this compound. PubChem. Available at: [Link]
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Czarczynska, H., et al. (2007). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. ResearchGate. Available at: [Link]
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Waters Corporation. Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Waters. Available at: [Link]
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SIELC Technologies. HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. SIELC. Available at: [Link]
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SpectraBase. 1-(4-Chlorophenyl)propan-1,2-dione. Wiley. Available at: [Link]
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Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. Available at: [Link]
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Shimadzu Corporation. Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC). Shimadzu. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 724419, 1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione. PubChem. Available at: [Link]
-
Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America. Available at: [Link]
-
NIST. 1-Propanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. Available at: [Link]
-
Uddin, M. R., et al. (2014). Validation and Application of a New Reversed Phase HPLC Method for In Vitro Dissolution Studies of Rabeprazole Sodium in Delayed-Release Tablets. PMC. Available at: [Link]
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Phenomenex. Reversed Phase HPLC Columns. Phenomenex. Available at: [Link]
-
Dong, M. W. (2016). A universal reversed-phase HPLC method for pharmaceutical analysis. ResearchGate. Available at: [Link]
-
NIST. 1-Propanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. Available at: [Link]
-
NIST. 1-Propanone, 1-(4-chlorophenyl)- UV/Visible spectrum. NIST Chemistry WebBook. Available at: [Link]
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Application Note: Infrared Spectroscopy of 1-(4-Chlorophenyl)propane-1,2-dione
Introduction and Significance
1-(4-Chlorophenyl)propane-1,2-dione is an α-diketone compound of interest in synthetic chemistry and drug development. Its molecular structure, featuring a halogenated aromatic ring adjacent to a vicinal dicarbonyl system, presents a unique spectroscopic fingerprint. As with many active pharmaceutical ingredients (APIs) and synthetic intermediates, rigorous structural confirmation and purity assessment are paramount.[1] Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly specific analytical technique ideal for this purpose.[2]
This application note provides a comprehensive guide for researchers and quality control analysts on the structural elucidation of this compound using FTIR spectroscopy. We will detail an optimized protocol using the Attenuated Total Reflectance (ATR) technique, explain the causality behind experimental choices, and provide an in-depth interpretation of the resulting spectrum. The methodologies described herein are designed to ensure data integrity and reproducibility, which are critical in research and regulated environments.
Principle of the Method: Attenuated Total Reflectance (ATR) FTIR
This protocol utilizes the Attenuated Total Reflectance (ATR) sampling technique, which has become a dominant method for analyzing solid materials due to its minimal sample preparation requirements.[3][4] The principle relies on the phenomenon of total internal reflection.[5]
An infrared beam is guided through a crystal of high refractive index (typically diamond). When a sample is placed in intimate contact with the crystal, an evanescent wave protrudes a few microns from the crystal surface into the sample.[6] At frequencies where the sample absorbs energy, the evanescent wave is attenuated. The detector measures this attenuation, producing an infrared spectrum that is characteristic of the sample's molecular vibrations.[5]
We have selected ATR over the traditional KBr pellet method for its significant advantages:
-
Speed and Simplicity: ATR requires virtually no sample preparation, eliminating the time-consuming process of grinding and pressing KBr pellets.[4]
-
Reduced Moisture Interference: The KBr pellet method is highly susceptible to moisture contamination from the hygroscopic KBr salt, which can obscure key spectral regions with broad O-H absorption bands.[7][8] ATR minimizes this issue.
-
Reproducibility: The consistent pressure application and fixed sampling area of modern ATR accessories lead to higher spectral reproducibility compared to manually prepared pellets.
Experimental Protocol: ATR-FTIR Analysis
This protocol outlines the step-by-step methodology for acquiring a high-quality FTIR spectrum of this compound.
Instrumentation and Materials
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
ATR Accessory: A single-reflection diamond ATR accessory. Diamond is chosen for its exceptional durability and broad spectral range.[3]
-
Sample: this compound, solid powder.
-
Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free laboratory wipes.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the ATR-FTIR experimental procedure.
Caption: Experimental workflow for ATR-FTIR analysis.
Step-by-Step Methodology
-
System Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. This typically involves purging the optical bench with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
ATR Crystal Cleaning: Before any measurement, thoroughly clean the diamond crystal surface. Moisten a lint-free wipe with isopropanol and gently wipe the crystal. Repeat with a dry wipe to ensure the surface is free of any residual solvent or contaminants.
-
Background Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This critical step measures the instrument's response and the ambient environment, which is then ratioed against the sample spectrum to produce the final absorbance spectrum. A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a small amount of the this compound powder onto the center of the diamond crystal. Only enough sample to completely cover the crystal surface is needed.
-
Apply Pressure: Engage the ATR's pressure clamp and apply firm, consistent pressure to the sample.[9] This ensures intimate contact between the solid sample and the crystal, which is essential for achieving a high-quality spectrum with good signal-to-noise.
-
Sample Spectrum Acquisition: Acquire the sample spectrum using the same acquisition parameters (e.g., number of scans, resolution) as the background scan.
-
Data Processing: The instrument software will automatically perform the Fourier transform and ratio the sample scan against the background scan. Apply a software-based ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave. A baseline correction may also be applied to correct for any minor baseline drift.
-
Post-Measurement Cleaning: After the measurement is complete, release the pressure clamp, remove the sample, and clean the crystal surface as described in step 2.
Data Interpretation and Spectral Analysis
The infrared spectrum of this compound is dominated by features arising from the aromatic ring, the dicarbonyl group, and the carbon-chlorine bond.
Table of Characteristic Absorption Bands
The following table summarizes the principal vibrational modes and their expected absorption frequencies.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3100–3000 | Medium | C-H Aromatic Stretch | Aryl C-H |
| 3000–2850 | Medium | C-H Aliphatic Stretch (from methyl group) | Aliphatic C-H |
| ~1716 | Strong | C=O Symmetric & Asymmetric Stretch (α-diketone) | Ketone (C=O) |
| 1600–1585 | Medium | C=C Aromatic Ring Stretch | Aromatic Ring |
| 1500–1400 | Medium | C=C Aromatic Ring Stretch | Aromatic Ring |
| ~1100 | Strong | C-Cl Stretch | Aryl Halide (C-Cl) |
| 900–675 | Strong | C-H Out-of-Plane Bending (Aromatic) | Substituted Benzene Ring |
Frequencies are based on general spectroscopic principles and data from similar compounds.[10][11][12][13]
Detailed Spectral Interpretation
-
Aromatic Region (>3000 cm⁻¹ and 1600-1400 cm⁻¹): The presence of sharp, medium-intensity bands between 3100-3000 cm⁻¹ confirms the existence of C-H bonds on an aromatic ring.[12] Additionally, the characteristic C=C stretching vibrations within the benzene ring appear in the 1600-1400 cm⁻¹ region.[14] Strong absorptions in the 900-675 cm⁻¹ range are due to C-H out-of-plane bending and are highly diagnostic of the substitution pattern on the benzene ring (in this case, 1,4- or para-substitution).
-
Aliphatic C-H Region (3000-2850 cm⁻¹): The methyl group (-CH₃) of the propane backbone gives rise to C-H stretching vibrations just below 3000 cm⁻¹.
-
Carbonyl (C=O) Region (~1716 cm⁻¹): This is the most diagnostic region for this molecule. Standard aliphatic ketones typically show a strong C=O stretch around 1715 cm⁻¹.[15][16] For α-diketones like this compound, the two adjacent carbonyl groups can couple vibrationally, leading to symmetric and asymmetric stretching modes. This may result in a single, slightly broadened strong peak or a narrowly-spaced doublet around 1716 cm⁻¹.[17] Conjugation of the carbonyl group with the aromatic ring typically lowers the absorption frequency; however, the electron-withdrawing effect of the adjacent carbonyl can counteract this effect.[16][18]
-
Carbon-Chlorine (C-Cl) Region (~1100 cm⁻¹): The stretching vibration of the C-Cl bond on an aromatic ring typically results in a strong absorption in the fingerprint region, often around 1100-1000 cm⁻¹.[11] This band provides clear evidence for the halogenation of the phenyl group.
Conclusion
FTIR spectroscopy, particularly using the ATR sampling technique, is an exceptionally powerful and efficient tool for the structural verification of this compound. The protocol detailed in this note is robust, reproducible, and minimizes common sources of error like moisture interference. By analyzing the key absorption bands corresponding to the aromatic C-H, carbonyl (C=O), and aryl-halide (C-Cl) vibrations, researchers and drug development professionals can rapidly confirm the identity and structural integrity of this important chemical compound.
References
-
Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
-
Specac. (n.d.). How FTIR Pellet Press Works In Sample Preparation For Spectroscopy Analysis. Retrieved from [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
-
AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy? Retrieved from [Link]
-
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(4-Chlorophenyl)-1,2-propanedione. PubChem Compound Database. Retrieved from [Link]
-
Bruker. (2019). ATR FTIR Basics. Retrieved from [Link]
-
MMRC. (n.d.). ATR – Theory and Applications. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-(4-Chlorophenyl)propan-1,2-dione. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Ketone infrared spectra. Retrieved from [Link]
-
Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
NIST. (n.d.). 1-Propanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-chlorophenyl)-. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
NC State University Libraries. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
UCLA. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]
-
UCLA. (n.d.). IR Chart. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). Infrared Spectroscopy Handout. Retrieved from [Link]
-
Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]
-
SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Chlorophenyl)propane-1,2-dione
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(4-Chlorophenyl)propane-1,2-dione. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you improve your synthesis yield and navigate common experimental challenges.
Introduction
The synthesis of α-diketones, such as this compound, is a critical step in the development of various fine chemicals and pharmaceutical intermediates. The most common and direct method for this transformation is the Riley oxidation of the corresponding propiophenone, 1-(4-chlorophenyl)propan-1-one, using selenium dioxide (SeO₂).[1] While effective, this reaction is known for its challenges, including modest yields, the formation of regioisomeric byproducts, and the handling of toxic reagents.[2]
This guide will provide you with the technical insights and practical solutions to optimize your synthesis, ensuring higher yields, better purity, and safe laboratory practices.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Q1: Why is my yield of this compound consistently low?
Low yields in the Riley oxidation of 1-(4-chlorophenyl)propan-1-one can stem from several factors. Let's break down the most common causes and their solutions.
Possible Cause 1: Incomplete Reaction
The oxidation may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or suboptimal stoichiometry.
-
Solution:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the consumption of the starting material, 1-(4-chlorophenyl)propan-1-one.
-
Temperature and Time: A general guideline for Riley oxidations is heating in a solvent like 1,4-dioxane at temperatures around 100 °C for several hours (e.g., 7 hours).[3] If the reaction is sluggish, consider extending the reaction time.
-
Stoichiometry: Ensure at least a stoichiometric amount of selenium dioxide is used. Some procedures even recommend using a significant excess of SeO₂.[3]
-
Possible Cause 2: Formation of Regioisomeric Byproduct
The starting material, 1-(4-chlorophenyl)propan-1-one, is an unsymmetrical ketone. The Riley oxidation proceeds through an enol tautomer.[2][4] Enolization can occur on either side of the carbonyl group, leading to two different products.
-
Oxidation at the Methylene (CH₂) group: This is the desired pathway, yielding this compound.
-
Oxidation at the Methyl (CH₃) group: This pathway leads to the formation of the undesired regioisomer, 1-(4-chlorophenyl)-2-oxopropanal.
The ratio of these products depends on the relative stability and rate of formation of the corresponding enol tautomers.
-
Solution:
-
Reaction Conditions: The choice of solvent and the presence of acid or base can influence the regioselectivity of enolization, although this can be difficult to control.
-
Purification: The most practical solution is to separate the desired product from the isomeric byproduct after the reaction. See the purification section below for more details.
-
Possible Cause 3: Over-oxidation or Side Reactions
Selenium dioxide is a strong oxidizing agent and can sometimes lead to over-oxidation, especially with prolonged reaction times or high temperatures.[5] This can result in the cleavage of C-C bonds and the formation of carboxylic acids or other degradation products.
-
Solution:
-
Careful Monitoring: As mentioned, closely monitor the reaction to stop it once the starting material is consumed, preventing further oxidation of the desired product.
-
Temperature Control: Avoid excessive temperatures that might promote side reactions.
-
Possible Cause 4: Impure Starting Material
The purity of the starting 1-(4-chlorophenyl)propan-1-one is crucial. Impurities can interfere with the reaction and complicate the purification process.
-
Solution:
-
Purity Check: Always check the purity of your starting material by NMR, GC, or other appropriate analytical techniques before starting the reaction.
-
Purification of Starting Material: If necessary, purify the starting ketone by distillation or recrystallization.
-
Q2: I see a red or black precipitate forming during the reaction. Is this normal?
Yes, this is a normal and expected observation during a Riley oxidation. The precipitate is elemental selenium, which is formed as SeO₂ (Se⁴⁺) is reduced to Se⁰ during the course of the reaction.[4]
-
What to do: The selenium precipitate is typically removed by filtration at the end of the reaction. Filtering the hot reaction mixture through a pad of Celite or diatomaceous earth is a common and effective method.
Q3: How can I effectively purify the final product and remove the isomeric byproduct?
Purification is a critical step to obtain high-purity this compound.
-
Step 1: Removal of Selenium: As mentioned above, the first step is to filter the reaction mixture to remove the elemental selenium precipitate.
-
Step 2: Work-up: After filtration, a standard aqueous work-up is typically performed. The organic solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (like diethyl ether or ethyl acetate) and water. The organic layer is then washed, dried, and concentrated.
-
Step 3: Purification of the Crude Product:
-
Flash Column Chromatography: This is a highly effective method for separating the desired this compound from the isomeric byproduct and other impurities.[3] A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) should provide good separation.
-
Fractional Distillation under Vacuum: For larger scale preparations, fractional distillation under high vacuum can be an effective purification method, as demonstrated for the similar compound 1-phenylpropane-1,2-dione.[6]
-
Frequently Asked Questions (FAQs)
Q: What is the primary method for synthesizing this compound?
A: The most common laboratory method is the Riley oxidation of 1-(4-chlorophenyl)propan-1-one using selenium dioxide (SeO₂).[1] This reaction specifically oxidizes the methylene group adjacent to the carbonyl group to afford the desired α-diketone.
Q: What is the mechanism of the Riley oxidation for ketones?
A: The mechanism of the Riley oxidation of ketones involves the following key steps:[3][7]
-
Enolization: The ketone first tautomerizes to its enol form.
-
Attack on Selenium Dioxide: The electron-rich enol attacks the electrophilic selenium atom of SeO₂.
-
Rearrangement and Dehydration: A series of rearrangements and the loss of a water molecule occur.
-
Hydration: A second molecule of water attacks the alpha-carbon.
-
Elimination: Finally, selenic acid is eliminated, yielding the 1,2-dicarbonyl product.
Q: Are there any "greener" or safer alternatives to using stoichiometric selenium dioxide?
A: Yes, due to the toxicity and cost of selenium dioxide, several greener alternatives have been developed.[8]
-
Catalytic Selenium Dioxide: Using a catalytic amount of SeO₂ with a co-oxidant like tert-butyl hydroperoxide (TBHP) can be a more atom-economical approach.[8]
-
TEMPO-based Oxidation: The use of stable nitroxyl radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as catalysts with a terminal oxidant (e.g., sodium hypochlorite or diisopropyl azodicarboxylate) is a highly efficient and milder method for oxidizing alcohols to ketones and can be adapted for α-oxidation.[9]
-
Activated DMSO Oxidations: Variants of the Swern oxidation, using activated dimethyl sulfoxide (DMSO), are common for alcohol oxidation and can be applied in some cases for the synthesis of α-diketones.[10]
-
Metal-Catalyzed Aerobic Oxidation: There is growing interest in using transition metal catalysts with molecular oxygen (air) as the ultimate oxidant, which is a very environmentally friendly approach.[10][11]
Q: What are the key safety precautions when working with selenium dioxide?
A: Selenium dioxide is highly toxic and must be handled with extreme care.[12][13][14][15][16]
-
Engineering Controls: Always work in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Avoid creating dust when handling solid SeO₂.[14][15] Do not inhale the substance.
-
Exposure: Avoid all personal contact.[13] In case of skin contact, wash thoroughly. If inhaled, move to fresh air and seek immediate medical attention.[16]
-
Disposal: Dispose of selenium-containing waste according to your institution's hazardous waste guidelines. Selenium compounds are very toxic to aquatic life.[14]
Experimental Protocols & Data
General Protocol for the Synthesis of this compound via Riley Oxidation
This is a general procedure based on known Riley oxidations and should be optimized for your specific laboratory conditions.[3]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) |
| 1-(4-chlorophenyl)propan-1-one | 168.62 |
| Selenium Dioxide (SeO₂) | 110.96 |
| 1,4-Dioxane (anhydrous) | 88.11 |
| Diethyl ether | 74.12 |
| Celite® | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 |
Procedure:
-
In a pressure tube or a round-bottom flask equipped with a reflux condenser, dissolve 1-(4-chlorophenyl)propan-1-one (1.0 eq) in anhydrous 1,4-dioxane.
-
Add selenium dioxide (1.1 - 2.0 eq) to the solution in one portion.
-
Stir the resulting suspension vigorously and heat to 100 °C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 6-12 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether.
-
Filter the suspension through a pad of Celite® to remove the elemental selenium precipitate. Wash the filter cake with additional diethyl ether.
-
Combine the filtrates and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
Regioselectivity in Riley Oxidation
Caption: Competing enolization pathways leading to the desired product and an isomeric byproduct.
References
-
Nexchem Ltd. (2023). Safety Data Sheet: Selenium Dioxide. [Link]
-
Organic Chemistry Portal. (n.d.). α-Diketone synthesis by oxidation. [Link]
-
Patsnap Eureka. (n.d.). The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. [Link]
-
AdiChem. (n.d.). Selenium-Dioxide. [Link]
- Paquette, L. A., & Shi, Y.-J. (1990). Regio- and Stereoselective Oxidation of Unsaturated Bicyclo[2.2.2]octanones with Selenium Dioxide. The Journal of Organic Chemistry, 55(23), 5824-5833.
-
NROChemistry. (n.d.). Riley Oxidation. [Link]
- Google Patents. (n.d.). US9227900B2 - Method for preparing 1-(4-chlorophenyl)
-
ChemOrgChem. (2024). Selenium Dioxide (SeO2) Reagent and their Applications Part-II. YouTube. [Link]
-
Armstrong, A. (2004). 2.O1 Organic Synthesis. [Link]
- Kloc, K., & Młochowski, J. (2012). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Current Organic Chemistry, 16(21), 2429–2455.
-
Chemistry Stack Exchange. (2020). Oxidation of Unsymmetrical Ketones using Selenium Dioxide. [Link]
-
Grokipedia. (n.d.). Riley oxidation. [Link]
-
eGyanKosh. (n.d.). OXIDATIONS. [Link]
-
Innoget. (n.d.). Green Chemistry for Ketones and Aldehydes Production. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. [Link]
-
ResearchGate. (2018). A solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one in a ball mill. [Link]
-
Wikipedia. (n.d.). Riley oxidation. [Link]
- G. Ballistreri, F., et al. (2020).
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Oxidation to aldehyde and ketones. [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-phenylpropane-1,2-dione. [Link]
- Martin, H., & Herrmann, R. (1985). Oxidation of Imines by Selenium Dioxide.
- Sharpless, K. B., & Gordon, K. M. (1976). Selenium dioxide oxidation of ketones and aldehydes. Evidence for the intermediacy of. beta. -ketoseleninic. Journal of the American Chemical Society, 98(1), 300-301.
-
NROChemistry. (2022). Riley Oxidation. YouTube. [Link]
- Lindsey, J. S., & Tsvirkova, I. (2021). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules, 26(16), 4967.
-
SpectraBase. (n.d.). 1-(4-Chlorophenyl)propan-1,2-dione. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Riley Oxidation | NROChemistry [nrochemistry.com]
- 4. Riley oxidation - Wikipedia [en.wikipedia.org]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. prepchem.com [prepchem.com]
- 7. youtube.com [youtube.com]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 10. Oxidation to aldehyde and ketones - Wordpress [reagents.acsgcipr.org]
- 11. Green Chemistry for Ketones and Aldehydes Production [innoget.com]
- 12. Selenium dioxide: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
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- 16. nexchem.co.uk [nexchem.co.uk]
Side reactions in 1-(4-Chlorophenyl)propane-1,2-dione synthesis
An essential precursor in pharmaceutical and fine chemical synthesis, 1-(4-Chlorophenyl)propane-1,2-dione is a valuable α-diketone. Its synthesis, most commonly achieved via the selenium dioxide-mediated oxidation of 1-(4-chlorophenyl)propan-1-one, is a robust reaction. However, like many multi-step organic transformations, it is prone to specific side reactions and experimental pitfalls that can impact yield and purity.
This technical support center is designed for researchers, chemists, and drug development professionals to navigate the challenges of this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory, ensuring a higher rate of success for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and well-established method is the Riley oxidation of 1-(4-chlorophenyl)propan-1-one using selenium dioxide (SeO₂).[1] This reaction selectively oxidizes the α-methylene group (the CH₂ group adjacent to the carbonyl) to a carbonyl group, forming the desired 1,2-dicarbonyl compound.[2] The reaction is typically performed at reflux in a solvent like 1,4-dioxane or a mixture of acetic acid and water.[1][3]
Q2: My reaction mixture turned from colorless to yellow/orange and then formed a red/black precipitate. Is this normal?
Yes, this is the expected visual progression for a successful Riley oxidation. The initial stages may involve soluble selenium intermediates. As the reaction proceeds, SeO₂ is reduced to elemental selenium, which precipitates from the solution.[4] Elemental selenium can appear as a red allotrope or a more stable black/grey form, especially upon heating. The formation of this precipitate is a strong indicator that the oxidation is occurring.
Q3: Why is my final product yield consistently low?
Low yields can stem from several factors, ranging from reagent quality to reaction conditions.[5] Common culprits include incomplete reaction, degradation of the product, or mechanical losses during workup and purification. A systematic approach to troubleshooting is the most effective way to identify and resolve the root cause.[6] For a detailed breakdown, please refer to the Troubleshooting Guide below.
Q4: Are there significant safety concerns when working with selenium dioxide?
Absolutely. Selenium dioxide and its byproducts are toxic and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or fumes. All selenium-containing waste must be collected and disposed of according to institutional and environmental safety regulations.
Troubleshooting Guide: Side Reactions & Optimization
This guide provides a detailed, problem-oriented approach to resolving specific issues during the synthesis of this compound.
Problem 1: Low or No Conversion of Starting Material
Your post-reaction analysis (TLC, GC-MS, or NMR) shows a significant amount of unreacted 1-(4-chlorophenyl)propan-1-one.
| Potential Cause | Explanation & Recommended Solution |
| Insufficient Reaction Time or Temperature | The oxidation may be sluggish under the current conditions. Ensure the reaction is heated to a vigorous reflux (typically ~100-110 °C in dioxane) and monitored over an extended period (e.g., 7-12 hours).[7] Use a high-boiling solvent if necessary to achieve the required temperature.[5] |
| Sub-stoichiometric Amount of SeO₂ | While some procedures use catalytic SeO₂, a stoichiometric amount (at least 1.0 equivalent) is often required for complete conversion of the ketone. Verify your calculations and ensure an adequate amount of the oxidant is used. Some protocols even recommend using a significant excess.[7] |
| Poor Quality of Selenium Dioxide | Selenium dioxide is hygroscopic and can lose reactivity over time. Use a freshly opened bottle of SeO₂ or dry the reagent in an oven before use. |
| Inefficient Enolization | The Riley oxidation proceeds through the enol tautomer of the ketone.[4][8] While 1-(4-chlorophenyl)propan-1-one enolizes readily, highly acidic or basic impurities could interfere. Ensure the starting material is pure. The use of aqueous acetic acid as a solvent can sometimes facilitate enolization.[3] |
Problem 2: Formation of Multiple Side Products & Low Purity
The crude product shows several unexpected spots on TLC or peaks in GC-MS, indicating the formation of byproducts.
| Potential Cause | Explanation & Recommended Solution |
| Over-oxidation | Prolonged reaction times or excessively high temperatures can lead to the cleavage of the dione, potentially forming 4-chlorobenzoic acid and other degradation products. Monitor the reaction progress by TLC or GC. Once the starting material is consumed, begin the workup procedure promptly. |
| Formation of Organoselenium Byproducts | Unstable selenite esters or other selenium-containing intermediates can sometimes persist or react further to form complex impurities.[3] A thorough workup, including filtration through Celite to remove elemental selenium and aqueous washes, is critical.[7] Column chromatography is often necessary for high purity. |
| Condensation Side Reactions | Although less common under these conditions, self-condensation of the starting ketone or product (e.g., an aldol-type reaction) could occur, especially if strong acidic or basic contaminants are present.[5] Ensure all reagents and solvents are of appropriate purity. |
Problem 3: Difficulty in Removing Elemental Selenium
A fine red or black solid (elemental selenium) contaminates the final product and is difficult to remove by standard filtration.
| Potential Cause | Explanation & Recommended Solution |
| Colloidal Selenium Formation | Elemental selenium can form fine, colloidal particles that pass through standard filter paper. After the reaction, dilute the mixture with a suitable solvent like diethyl ether or ethyl acetate and filter the suspension through a pad of Celite®.[7] The Celite provides a fine filtration matrix that effectively traps the selenium particles. |
| Incomplete Precipitation | Some selenium may remain in a soluble or complexed form. During the aqueous workup, vigorously shaking the organic layer with water can help precipitate remaining selenium species, which can then be removed by a second filtration or separation. |
Visualizing the Process: Mechanisms and Workflows
A clear understanding of the reaction mechanism and a logical troubleshooting workflow are essential for success.
The Riley Oxidation Mechanism
The oxidation of the α-methylene group is a well-studied process that begins with the formation of the ketone's enol tautomer.
Caption: Mechanism of the Riley Oxidation of a ketone to a 1,2-dione.
Troubleshooting Workflow
When faced with a suboptimal result, follow this logical decision tree to diagnose the issue.
Caption: A decision-tree workflow for troubleshooting common synthesis issues.
Validated Experimental Protocol
This protocol provides a reliable starting point for the synthesis. Note that optimization may be required based on your specific laboratory conditions and reagent sources.
Synthesis of this compound via Riley Oxidation
-
Materials:
-
1-(4-chlorophenyl)propan-1-one (1.0 eq)[9]
-
Selenium Dioxide (SeO₂) (1.1 - 1.5 eq)
-
1,4-Dioxane (solvent)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite® 545
-
-
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-(4-chlorophenyl)propan-1-one (1.0 eq) and 1,4-dioxane (approx. 5-10 mL per gram of ketone).
-
Reagent Addition: With stirring, add selenium dioxide (1.1 eq) to the flask. Caution: Handle SeO₂ in a fume hood.
-
Heating: Heat the reaction mixture to a steady reflux (oil bath temperature of ~110-120 °C). The mixture will turn yellow/orange and a black/red precipitate of selenium will form over time.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the starting ketone spot is no longer visible (typically 7-12 hours).
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute the dark suspension with an equal volume of diethyl ether.
-
Workup: Filter the mixture through a 1-2 inch pad of Celite® in a Büchner funnel to remove the elemental selenium. Wash the Celite pad thoroughly with additional diethyl ether.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a yellow oil or solid.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
-
References
- BenchChem. (2025).
- Corey, E. J., & Schaefer, J. P. (1960). Studies on the Mechanism of Oxidation of Ketones by Selenium Dioxide (Part I). Journal of the American Chemical Society, 82(4), 918–929.
- Wikipedia. (2023).
- Chemistry Stack Exchange. (2020). Oxidation of Unsymmetrical Ketones using Selenium Dioxide.
- AllChem. (2022).
- AdiChemistry. (n.d.). Selenium dioxide (SeO 2 )
- Grokipedia. (n.d.).
- BenchChem. (2025). Technical Support Center: Synthesis of Chlorinated Diketones. BenchChem Technical Support.
- Patsnap Eureka. (n.d.). The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.
- NROChemistry. (n.d.).
- ResearchGate. (n.d.).
- Google Patents. (n.d.). US9227900B2 - Method for preparing 1-(4-chlorophenyl)
- BenchChem. (2025). Troubleshooting low yields in the synthesis of substituted enones. BenchChem Technical Support.
- Chemical Reactions and Equations for Exam. (2022).
- Organic Chemistry Portal. (n.d.).
- Google Patents. (n.d.). US4107210A - Synthesis of alpha-diketones.
- PubMed Central (PMC). (n.d.). Recent Developments in the Synthesis of β-Diketones.
- ACS Omega. (2022).
- PubChem. (2025). 1-(4-Chlorophenyl)-1,2-propanedione.
- Santa Cruz Biotechnology. (n.d.). 1-(4-Chlorophenyl)-1,2-propandione.
- Wikipedia. (n.d.). Propiophenone.
- PubChem. (n.d.). 1-Phenyl-1-propanone.
- ResearchGate. (2017).
- Organic Chemistry Portal. (2017).
- PrepChem.com. (n.d.). Synthesis of 1-phenylpropane-1,2-dione.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diketones.
- ResearchGate. (n.d.). Selective oxidation of cumene into 2-phenyl-2-propanol and acetophenone over activated carbon supported Co1.
- Sigma-Aldrich. (n.d.). 1-(3-Chlorophenyl)propane-1,2-dione.
- NIST WebBook. (n.d.). 1-Propanone, 1-(4-chlorophenyl)-. National Institute of Standards and Technology.
- PubChem. (n.d.). 1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione.
- The Vespiary. (2008). Synthesis of Phenylpropan-1,2-dione via acetylene?.
- Bulgarian Chemical Communications. (2016). Eco friendly procedure for selective chlorination of 1-(2-hydroxyphenyl)-3-phenylpropane-1, 3-dione under solvent free conditi.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. adichemistry.com [adichemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Riley oxidation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Riley Oxidation | NROChemistry [nrochemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. 1-Propanone, 1-(4-chlorophenyl)- [webbook.nist.gov]
Technical Support Center: Optimization of Reaction Conditions for 1-(4-Chlorophenyl)propane-1,2-dione
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and optimization of 1-(4-Chlorophenyl)propane-1,2-dione. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important α-diketone intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reaction conditions effectively.
Introduction: The Synthetic Challenge
This compound is a valuable building block in the synthesis of various fine chemicals and pharmaceutical agents.[1] Its synthesis, typically achieved through the α-oxidation of the corresponding ketone, 4'-chloropropiophenone[2][3][4], presents several optimization challenges. The key to a successful synthesis lies in maximizing the yield of the desired dione while minimizing side reactions and simplifying purification. This guide addresses the most frequently asked questions and troubleshooting scenarios.
Core Synthetic Pathway: α-Oxidation of 4'-Chloropropiophenone
The most common and direct route to this compound is the oxidation of the methylene group adjacent to the carbonyl in 4'-chloropropiophenone. The two primary methods for this transformation involve Selenium Dioxide (the Riley Oxidation) and Copper(II) Bromide.
Caption: General synthetic scheme for this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yield is a frequent issue stemming from several factors. A systematic approach is crucial for diagnosis.
-
Incomplete Reaction: The reaction may not be reaching completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the duration or slightly increasing the temperature. However, be cautious as excessive heat can promote side reactions.
-
Suboptimal Reagent Stoichiometry: The amount of oxidizing agent is critical. For selenium dioxide oxidations, using a slight excess (1.1 to 1.2 equivalents) can help drive the reaction to completion. However, a large excess can lead to the formation of selenium-containing byproducts that complicate purification.
-
Purification Losses: The product can be lost during workup and purification. This compound is a relatively polar molecule. Ensure you are using an appropriate solvent system for extraction. If you are performing column chromatography, deactivation of the silica gel with a small percentage of triethylamine in the eluent can prevent product degradation on the column.
-
Atmospheric Conditions: Some oxidation reactions can be sensitive to air or moisture. While not always necessary for SeO2 or CuBr2 oxidations, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes improve reproducibility and yield by preventing unwanted side oxidations.
Q2: I am observing significant amounts of unreacted 4'-chloropropiophenone. How can I drive the reaction to completion?
A2: This is a clear indication of insufficient reactivity. Here’s a troubleshooting workflow:
Caption: Troubleshooting workflow for incomplete conversion.
-
Causality: The oxidation of a ketone's α-methylene group proceeds via its enol or enolate form.[5][6] The rate of enolization is often the rate-limiting step. Factors that inhibit enolization, such as non-polar aprotic solvents or insufficient temperature, can stall the reaction. Using a protic co-solvent like acetic acid or a small amount of water can sometimes accelerate enolization and, consequently, the oxidation.
Q3: My final product is impure, showing multiple spots on TLC. What are the likely side products and how can I minimize their formation?
A3: Side product formation is a key challenge in optimizing this reaction.
-
Over-oxidation: Although less common for α-diketone synthesis, aggressive conditions (high temperatures, large excess of oxidant) could potentially lead to C-C bond cleavage, yielding 4-chlorobenzoic acid. This can be minimized by careful temperature control and using a stoichiometry close to 1.1 equivalents of the oxidant.
-
α-Halogenation: When using copper(II) bromide, the primary mechanism involves α-bromination followed by elimination or hydrolysis.[7][8] If conditions are not controlled, α,α-dibromination can occur, leading to impurities. Using the correct stoichiometry (typically 2.0 equivalents of CuBr2) and solvent (e.g., acetonitrile/chloroform) is crucial.[9]
-
Aromatic Ring Bromination: While the methylene group is more activated, forcing conditions with CuBr2 could potentially lead to trace bromination on the electron-rich 4-chlorophenyl ring. This is generally a minor pathway but can be avoided by maintaining moderate reaction temperatures.
-
Selenium Byproducts: When using SeO2, the formation of red elemental selenium is expected. This is typically removed by filtration. However, organoselenium intermediates can sometimes persist. A thorough aqueous workup is essential to remove these impurities.
Q4: How do I choose the right oxidizing agent for my synthesis? (Selenium Dioxide vs. Copper(II) Bromide)
A4: The choice of oxidant depends on factors like scale, safety considerations, and desired reaction conditions.
| Feature | Selenium Dioxide (SeO₂) | Copper(II) Bromide (CuBr₂) |
| Mechanism | Riley Oxidation via an enol intermediate and subsequent rearrangement.[5][10] | α-Bromination of the ketone followed by hydrolysis/elimination. |
| Toxicity | High. SeO₂ and its byproducts are highly toxic and must be handled with extreme care in a fume hood. | Moderate. Copper salts are less toxic than selenium compounds but should still be handled with appropriate PPE. |
| Stoichiometry | Typically ~1.1 equivalents. | Typically ~2.0 equivalents. |
| Byproducts | Red elemental selenium (easily filtered) and soluble selenium species. | Copper(I) bromide (precipitate) and HBr. |
| Typical Solvents | Dioxane, Acetic Acid, Ethanol/Water. | Acetonitrile, Chloroform/Ethyl Acetate.[9] |
| Advantages | Well-established, often gives clean conversions. | Cheaper, less toxic, avoids heavy metals like selenium. |
| Disadvantages | High toxicity, environmental concerns. | Can lead to halogenated side products if not controlled. |
Detailed Experimental Protocol: Selenium Dioxide Oxidation
This protocol is a representative procedure for the synthesis of this compound. Always perform a risk assessment before starting any chemical synthesis.
Materials:
-
4'-Chloropropiophenone (1.0 eq)
-
Selenium Dioxide (SeO₂) (1.1 eq)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4'-chloropropiophenone (1.0 eq).
-
Dissolution: Add 1,4-dioxane (approx. 5-10 mL per gram of starting material) and stir until the ketone is fully dissolved.
-
Reagent Addition: In a separate container, dissolve selenium dioxide (1.1 eq) in a minimal amount of water (e.g., 1-2 mL) with gentle warming. Add this solution to the reaction flask. Caution: Selenium dioxide is highly toxic. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Reaction: Heat the reaction mixture to reflux (approx. 100-101°C) and maintain for 4-6 hours. The solution will darken, and a black precipitate of elemental selenium will form.
-
Monitoring: Monitor the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the starting material spot is consumed.
-
Workup - Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the black selenium precipitate. Wash the Celite® pad with a small amount of dioxane or ethyl acetate to recover any adsorbed product.
-
Workup - Extraction: Combine the filtrates and transfer to a separatory funnel. Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize any acidic byproducts) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel using a gradient eluent of hexanes and ethyl acetate. The product, this compound, is a yellow oil or low-melting solid.[11][12]
References
-
Baxendale, I.R., et al. (2016). α,β-Unsaturated ketones via copper(II) bromide mediated oxidation. Tetrahedron. Available at: [Link]
-
Chemistry Stack Exchange. (2020). Oxidation of Unsymmetrical Ketones using Selenium Dioxide. Available at: [Link]
-
Organic Chemistry. (2022). Riley Oxidation. YouTube. Available at: [Link]
-
Patsnap Eureka. (2014). The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. Available at: [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Riley oxidation. Available at: [Link]
-
ResearchGate. (2016). α,β-Unsaturated Ketones via Copper(II) Bromide Mediated Oxidation. Available at: [Link]
-
Armstrong, A. (2004). Organic Synthesis Lecture Notes. Available at: [Link]
-
The Journal of Organic Chemistry. (1960). Halogenation with Copper(II). II. Unsaturated Ketones. Available at: [Link]
-
Organic Chemistry. (2021). Selenium Dioxide (SeO2) Oxidation Mechanism. YouTube. Available at: [Link]
-
The Journal of Organic Chemistry. (1960). Halogenation with Copper(II). I. Saturated Ketones and Phenol. Available at: [Link]
-
PubChem. (n.d.). 1-(4-Chlorophenyl)-1,2-propanedione. Available at: [Link]
-
SpectraBase. (n.d.). 1-(4-Chlorophenyl)propan-1,2-dione. Available at: [Link]
-
ResearchGate. (2019). Optimization of the Reaction Conditions for the Synthesis of 4e a. Available at: [Link]
- Google Patents. (2016). Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
-
Master Organic Reactions. (2025). Step-by-Step Problem Solving Guide. YouTube. Available at: [Link]
-
ResearchGate. (2009). Bromination of unsymmetrical ketones with cupric bromide. Product dependence on reaction conditions. Available at: [Link]
-
NIST WebBook. (n.d.). 1-Propanone, 1-(4-chlorophenyl)-. Available at: [Link]
-
PubChem. (n.d.). 1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione. Available at: [Link]
-
Organic Chemistry: How to... (2022). Approach to Synthesis Problems. Available at: [Link]
-
Reddit. (2023). Common sources of mistake in organic synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). α-Diketone synthesis by oxidation. Available at: [Link]
-
ResearchGate. (2023). A study on the oxidation of 1‐(4‐chlorophenyl) pyrazolidin‐3‐one to 1‐(4‐chlorophenyl)‐3‐pyrazolol by oxygen. Available at: [Link]
- Google Patents. (1978). Synthesis of alpha-diketones.
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ResearchGate. (n.d.). Optimization of reaction conditions. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of 1-phenylpropane-1,2-dione. Available at: [Link]
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PubMed. (2011). New general synthesis of α-alkoxyketones via α'-alkylation, α-alkylation and α,α'-dialkylation of α-alkoxyketimines. Available at: [Link]
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ResearchGate. (n.d.). Optimization of reaction conditions. Available at: [Link]
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Organic Chemistry Portal. (2017). Tandem Synthesis of α-Diazoketones from 1,3-Diketones. Available at: [Link]
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US EPA. (n.d.). 1-Propanone, 1-(4-chlorophenyl)-. Available at: [Link]
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NIST WebBook. (n.d.). 1-Propanone, 1-(4-chlorophenyl)-. Available at: [Link]
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ResearchGate. (2014). Synthesis of 1,3-diketones from 3-(4-R-phenyl)propionic acids. Available at: [Link]
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XMB. (2008). Synthesis of Phenylpropan-1,2-dione via acetylene?. Available at: [Link]
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Bulgarian Chemical Communications. (n.d.). Eco friendly procedure for selective chlorination of 1-(2-hydroxyphenyl)-3-phenylpropane-1, 3-dione under solvent free conditions. Available at: [Link]
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Overcoming solubility issues with 1-(4-Chlorophenyl)propane-1,2-dione
Welcome to the technical support center for 1-(4-Chlorophenyl)propane-1,2-dione (CAS: 10557-21-8). This guide is designed for researchers, chemists, and drug development professionals to address the significant challenge of this compound's limited solubility. Our goal is to provide you with not just solutions, but the underlying scientific principles to empower you to overcome experimental hurdles and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Based on its chemical structure—a halogenated aromatic ring and a diketone functional group—this compound is a nonpolar, hydrophobic molecule.[1] Consequently, it exhibits very poor solubility in aqueous solutions and is sparingly soluble in non-polar aliphatic hydrocarbons. Its solubility is significantly better in polar aprotic and some polar protic organic solvents.
Q2: What is the best starting solvent for dissolving this compound for general laboratory use?
For initial dissolution and creating stock solutions, we recommend starting with a good polar aprotic solvent. Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethyl Acetate, Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are excellent starting points.[2] DMSO is particularly effective for creating high-concentration stock solutions that can then be diluted into aqueous media for biological assays, though care must be taken to avoid precipitation.
Q3: Can I dissolve this compound directly in water or buffer for my assay?
Direct dissolution in aqueous media is highly unlikely to succeed due to the compound's hydrophobic nature. Attempting to do so will likely result in a non-homogenous suspension, leading to inaccurate and irreproducible experimental results. To introduce this compound into an aqueous system, formulation strategies such as using co-solvents are necessary.[3][4]
Q4: Are there specific safety precautions I should take when preparing solutions?
Yes. Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6] According to safety data, the compound may cause skin and serious eye irritation.[6][7] If you are using sonication or gentle heating to aid dissolution, ensure your vessel is properly sealed or vented to avoid solvent evaporation and potential inhalation of vapors.
Troubleshooting Guide: Overcoming Practical Solubility Issues
This section addresses specific problems you may encounter during your experiments. The solutions are presented in a logical progression from simple physical methods to more complex formulation strategies.
Problem: My compound will not dissolve in my chosen organic solvent at the desired concentration.
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Causality: The desired concentration exceeds the intrinsic solubility of the compound in that specific solvent at room temperature. The dissolution process is kinetically and thermodynamically limited.
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Solution Pathway:
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Mechanical & Thermal Agitation (Initial Steps):
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Vortexing/Stirring: Ensure the mixture is being vigorously agitated to increase the interaction between the solvent and the solute surface.
-
Sonication: Use a sonication bath to break down particle agglomerates and increase the surface area available for solvation. This provides localized energy to overcome kinetic barriers.
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Gentle Heating: Carefully warm the solution (e.g., to 30-40°C). Increased temperature often increases the solubility of a solid in a liquid. Caution: Be aware of your solvent's boiling point and the thermal stability of the compound. Do not heat flammable solvents with an open flame.
-
-
Systematic Solvent Screening (If Agitation Fails):
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Rationale: The compound's solubility is highly dependent on the solvent's polarity and its ability to form intermolecular interactions. A systematic screen is the most reliable way to find an optimal solvent.
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Protocol: Use small, known amounts of your compound (e.g., 1 mg) and test its solubility in a fixed volume (e.g., 100 µL) of various solvents. This minimizes waste while providing a clear picture of solubility.
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Data Presentation: Qualitative Solubility Profile
| Solvent Class | Solvent Example | Expected Solubility | Rationale & Notes |
| Halogenated | Dichloromethane (DCM) | Soluble | Good starting point for nonpolar compounds. Volatile. |
| Ethers | Tetrahydrofuran (THF) | Soluble | Effective for a wide range of organic compounds. Peroxide formation risk. |
| Ketones | Acetone | Soluble | Good general-purpose solvent. Miscible with water. |
| Esters | Ethyl Acetate | Soluble | Moderately polar; a common solvent for chromatography and reactions. |
| Amides | Dimethylformamide (DMF) | Very Soluble | High polarity and boiling point. Excellent for high-concentration stocks. |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Very Soluble | High polarity and boiling point. Widely used for biological assay stocks.[2] |
| Alcohols | Ethanol, Methanol | Slightly to Moderately Soluble | The hydroxyl group adds polarity that may be less favorable. Can be effective co-solvents.[4] |
| Hydrocarbons | Hexanes, Toluene | Sparingly Soluble to Insoluble | Generally not polar enough to effectively dissolve the diketone. |
| Aqueous | Water, PBS Buffer | Insoluble | The compound is highly hydrophobic. |
This table provides a general guide. Empirical testing is essential for your specific experimental conditions.
Problem: My compound precipitates out of solution when I add it to my aqueous buffer.
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Causality: This is a classic case of an "anti-solvent" effect. Your highly soluble organic stock solution is introduced into an aqueous buffer where the compound is insoluble. The dramatic change in solvent polarity causes the compound to crash out of solution.
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Solution: The Co-Solvent Strategy
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Principle of Action: A co-solvent is a water-miscible organic solvent that, when added to water, creates a new solvent system with a lower overall polarity.[3][8] This reduction in polarity makes the environment more hospitable for the hydrophobic compound, allowing it to remain dissolved.[4] Common co-solvents include DMSO, DMF, ethanol, and propylene glycol.[3]
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Experimental Workflow: Developing a Co-Solvent System
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Step 1: Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO (or another suitable water-miscible solvent) to create a concentrated primary stock solution (e.g., 50 mM).
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Step 2: Determine Maximum Allowable Organic Solvent Percentage: Consult literature for your specific assay or cell line to determine the maximum percentage of the organic solvent (e.g., DMSO) that can be tolerated without causing toxicity or artifacts. This is typically between 0.1% and 1.0%.
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Step 3: Perform a Dilution Test: Prepare a series of dilutions of your stock solution directly into the final aqueous buffer. For example, if your final desired compound concentration is 50 µM and your maximum allowable DMSO is 0.5%, you would need a 1000x dilution (0.1% DMSO) from a 50 mM stock.
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Step 4: Observe for Precipitation: After dilution, vortex the samples and let them stand for a period equivalent to your experiment's duration. Visually inspect for any cloudiness or precipitate (Tyndall effect).
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Step 5: Optimize: If precipitation occurs, your desired concentration is not achievable under these conditions. You must either lower the final compound concentration or investigate more advanced formulation strategies.
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Visualization: Troubleshooting Workflow
Caption: Logical workflow for troubleshooting solubility issues.
Problem: My biological assay results are inconsistent, possibly due to poor bioavailability.
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Causality: Even if you don't see visible precipitation, the compound may be forming microscopic aggregates in your aqueous medium. This reduces the effective concentration of monomeric, biologically active compound, leading to poor and variable results. Over 70% of new chemical entities suffer from poor aqueous solubility, which is a primary challenge for bioavailability.[9]
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Advanced Strategies (For Drug Development Professionals):
When simple co-solvent systems are insufficient, more advanced formulation techniques, often used in the pharmaceutical industry, may be necessary.[10][11]
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Complexation: Utilizing molecules like cyclodextrins to form inclusion complexes can significantly enhance aqueous solubility.[9][12] The hydrophobic interior of the cyclodextrin encapsulates the drug molecule, while the hydrophilic exterior allows the complex to dissolve in water.
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Amorphous Solid Dispersions: Dispersing the compound in an amorphous state within a hydrophilic polymer matrix can prevent crystallization and enhance the dissolution rate.[10][13] This strategy can create a supersaturated solution state, temporarily boosting the concentration of the dissolved drug.[9]
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Particle Size Reduction: Techniques like micronization or nanocrystal formation increase the surface-area-to-volume ratio of the drug, which can improve the dissolution rate according to the Noyes-Whitney equation.[9][14][15][16]
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Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be employed.[9][10] These systems form fine oil-in-water emulsions upon gentle agitation in aqueous media, keeping the drug solubilized within lipid droplets.
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Visualization: Co-Solvency Mechanism
Caption: Co-solvents reduce solvent polarity, enabling dissolution.
References
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
PharmaTutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]
-
Van den Mooter, G. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Taylor & Francis Online. Retrieved from [Link]
-
Van den Mooter, G. (2012). Oral Formulation Strategies to Improve Solubility of Poorly Water-Soluble Drugs. PubMed. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Strategies for formulating and delivering poorly water-soluble drugs. Request PDF. Retrieved from [Link]
-
Al-kassas, R., et al. (2016). A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. ResearchGate. Retrieved from [Link]
-
Kumar, S., et al. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]
-
Patel, J. N., et al. (2011). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved from [Link]
-
Sharma, D., Saini, S., & Rana, A. C. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(4-Chlorophenyl)-1,2-propanedione. PubChem Compound Database. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
-
Zhang, Y., et al. (2019). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. ACS Publications. Retrieved from [Link]
-
Environmental Chemistry. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Retrieved from [Link]
-
Wiley Science Solutions. (n.d.). 1-(4-Chlorophenyl)propan-1,2-dione. SpectraBase. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Retrieved from [Link]
-
Patsnap. (n.d.). The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. Eureka. Retrieved from [Link]
-
ResearchGate. (n.d.). An overview on Common Organic Solvents and their Toxicity. Retrieved from [Link]
-
NIST. (n.d.). 1-Propanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
-
Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Phenyl-1,2-propanedione. PubChem Compound Database. Retrieved from [Link]
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Technical Support Center: Stability of 1-(4-Chlorophenyl)propane-1,2-dione
Welcome to the technical support center for 1-(4-Chlorophenyl)propane-1,2-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies involving this compound. Here, we synthesize our expertise to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound, providing insights based on its chemical structure and the behavior of related α-diketones and aromatic compounds.
Q1: What are the primary factors that can affect the stability of this compound?
A1: As an α-diketone with a chlorinated aromatic ring, the primary factors influencing its stability are exposure to light (photostability), pH (hydrolytic stability), temperature (thermal stability), and oxidizing agents.[1][2] The diketone functionality is known to be photoreactive, and the entire molecule can be susceptible to degradation under harsh pH and temperature conditions.
Q2: How susceptible is this compound to photodegradation?
A2: α-Diketones are generally susceptible to photodegradation. Upon exposure to UV or even visible light, they can undergo various reactions, including the formation of reactive radical species.[3] Therefore, it is crucial to protect solutions and solid samples of this compound from light to prevent the formation of photodegradants.[1][4] Photostability testing as per ICH Q1B guidelines is recommended to fully characterize this behavior.[1][4]
Q3: What is the expected hydrolytic stability of this compound across different pH ranges?
A3: Hydrolysis is a common degradation pathway for many pharmaceutical compounds.[2] For this compound, stability is expected to be pH-dependent. In acidic and basic conditions, the ketone functionalities can be susceptible to hydrolysis, potentially leading to cleavage of the propane-1,2-dione chain. Forced hydrolysis studies using acids (e.g., HCl) and bases (e.g., NaOH) are necessary to determine the specific pH range of optimal stability.[1][2]
Q4: Can I expect significant degradation of this compound at elevated temperatures?
A4: Thermal degradation is a possibility, especially at temperatures exceeding ambient conditions.[1] The stability of aromatic ketones can be influenced by heat, potentially leading to decomposition.[5] It is advisable to store the compound in a controlled, cool environment. A thermal degradation study, typically conducted at temperatures ranging from 40-80°C, will help to understand its thermal lability.[1]
Q5: What are the likely degradation products I might observe?
A5: While specific degradation products for this compound are not extensively documented in publicly available literature, we can predict potential degradation pathways based on its structure. Hydrolysis could lead to the formation of 4-chlorobenzoic acid and other related compounds. Photodegradation may result in radical-mediated products or rearrangements of the diketone structure. Oxidative stress could lead to cleavage of the dione moiety, potentially forming 4-chlorobenzoic acid.[6][7] The biodegradation of related chlorophenyl compounds has been shown to yield 4,4'-dichlorobenzophenone as a metabolite, suggesting that degradation of the propane-dione chain is a plausible pathway.[8]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the stability testing of this compound.
| Problem | Probable Cause | Recommended Solution |
| Appearance of unexpected peaks in HPLC chromatogram after sample preparation. | Photodegradation due to exposure to ambient or UV light. | Prepare samples under amber light or in amber-colored volumetric flasks and vials. Wrap samples in aluminum foil to protect them from light.[1][4] |
| Loss of purity of the solid compound over time, even when stored in the dark. | Thermal degradation or reaction with atmospheric moisture. | Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a refrigerator or freezer. |
| Inconsistent results in hydrolytic stability studies. | pH of the solution changing over time, or inadequate buffering capacity. | Use buffers with sufficient capacity to maintain the pH throughout the experiment. Verify the pH of the solutions at the beginning and end of the study. |
| Significant degradation (greater than 20%) observed in early time points of forced degradation. | The stress conditions (acid/base concentration, temperature, peroxide concentration) are too harsh. | Reduce the severity of the stress conditions. For example, use a lower concentration of acid/base, decrease the temperature, or shorten the exposure time. The goal of forced degradation is to achieve 5-20% degradation.[1] |
| No degradation observed under stress conditions. | The compound is highly stable under the applied conditions, or the analytical method is not stability-indicating. | Increase the severity of the stress conditions (e.g., higher temperature, longer exposure). If degradation is still not observed, it confirms the stability of the molecule under those conditions. Ensure your analytical method can separate the parent compound from potential degradants.[4] |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of 1 mg/mL.
2. Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
3. Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
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Keep the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
4. Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Keep the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals.
5. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time intervals.
6. Photolytic Degradation:
-
Expose a solution of the compound (e.g., 100 µg/mL in methanol) and the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1]
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples after the exposure period.
7. Thermal Degradation (Solid State):
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Place a known amount of the solid compound in a stability chamber at 60°C for 7 days.
-
Analyze the sample at the end of the study.
8. Sample Analysis:
-
All samples should be diluted appropriately and analyzed by a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of a mobile phase consisting of acetonitrile and water (with a pH modifier like formic acid or ammonium acetate) is a good starting point. Detection can be performed using a PDA detector to monitor for peak purity.
Data Presentation
Table 1: Example Data from a Forced Degradation Study of this compound
| Stress Condition | Time (hours) | % Assay of Parent Compound | % Degradation | Number of Degradation Products |
| 0.1 M HCl (60°C) | 24 | 88.5 | 11.5 | 2 |
| 0.1 M NaOH (60°C) | 24 | 85.2 | 14.8 | 3 |
| Water (60°C) | 24 | 99.1 | 0.9 | 0 |
| 3% H₂O₂ (RT) | 24 | 92.7 | 7.3 | 2 |
| Photolytic (Solid) | - | 96.4 | 3.6 | 1 |
| Thermal (Solid, 60°C) | 168 | 98.8 | 1.2 | 1 |
Note: The data presented in this table is for illustrative purposes only and represents a plausible outcome of a forced degradation study.
Visualizations
Diagram 1: Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
Diagram 2: Plausible Hydrolytic Degradation Pathway
Caption: A potential hydrolytic degradation pathway.
References
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]
-
Oxidative cleavage of 1,2‐diols to carboxylic acids with H2O2 catalyzed... ResearchGate. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
Oxidation of Vicinal Diols to α‐Hydroxy Ketones with H2O2 and a Simple Manganese Catalyst. PMC - NIH. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Amneal. Available at: [Link]
-
Oxidative cleavage of 1,2-diols to carboxylic acids by hydrogen peroxide. ACS Publications. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Synthesis of thermally robust benzimidazolone-based wholly aromatic polyketones. NIH. Available at: [Link]
-
1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione - Safety Data Sheet. CB-Number. Available at: [Link]
-
Mechanism of carbon-carbon cleavage of cyclic 1,2-diketones with alkaline hydrogen peroxide. The acyclic mechanism and its application to the basic autoxidation of pyrogallol. Journal of the American Chemical Society. Available at: [Link]
-
1-(4-Chlorophenyl)-1,2-propanedione | C9H7ClO2 | CID - PubChem. NIH. Available at: [Link]
-
1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione. PubChem. Available at: [Link]
-
Selective photodegradation of ketone-based polymers. ChemRxiv. Available at: [Link]
-
Biodegradation of DDT [1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane] by the white rot fungus Phanerochaete chrysosporium. PubMed. Available at: [Link]
Sources
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- 4. longdom.org [longdom.org]
- 5. Synthesis of thermally robust benzimidazolone-based wholly aromatic polyketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. Biodegradation of DDT [1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane] by the white rot fungus Phanerochaete chrysosporium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-(4-Chlorophenyl)propane-1,2-dione
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1-(4-Chlorophenyl)propane-1,2-dione. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this compound. This guide provides in-depth, experience-based answers to frequently asked questions and detailed troubleshooting protocols to help you identify and resolve impurity-related issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my sample of this compound?
The impurity profile of this compound is almost exclusively dictated by its synthetic route. The most prevalent method is the selenium dioxide (SeO₂) oxidation of 4'-chloropropiophenone.[1][2][3] Therefore, impurities can be categorized into three main groups: starting material-related, reaction byproducts, and reagent-related artifacts.
Causality: The primary starting material, 4'-chloropropiophenone, is typically synthesized via the Friedel-Crafts acylation of chlorobenzene.[4][5] This reaction is not perfectly regioselective and yields a mixture of isomers, which are often carried into the subsequent oxidation step. The oxidation reaction itself may be incomplete or generate its own unique byproducts.
A summary of the most probable impurities is presented below.
| Impurity Name | Structure | CAS Number | Origin Category | Reason for Presence |
| 4'-Chloropropiophenone | 1-(4-Chlorophenyl)propan-1-one | 6285-05-8 | Starting Material | Incomplete oxidation during the synthesis of the final product.[6] |
| 2'-Chloropropiophenone | 1-(2-Chlorophenyl)propan-1-one | 699-80-9 | Starting Material Impurity | Isomeric byproduct from the Friedel-Crafts acylation of chlorobenzene.[4][7] |
| 1-(2-Chlorophenyl)propane-1,2-dione | 1-(2-Chlorophenyl)propane-1,2-dione | 18331-41-4 | Reaction Byproduct | Oxidation of the isomeric impurity, 2'-chloropropiophenone. |
| Elemental Selenium (Se) | Se | 7782-49-2 | Reagent-Related | Reduction of the SeO₂ oxidant during the reaction; often appears as a black or red precipitate.[1][2] |
| Organoselenium Compounds | Various | N/A | Reagent-Related | Malodorous byproducts formed from side reactions with the SeO₂ reagent.[1] |
Q2: My NMR/GC-MS analysis shows a peak with the correct mass but a different retention time/spectrum. I suspect it's an isomer. What could it be?
This is a classic issue stemming from the synthesis of the precursor, 4'-chloropropiophenone. The Friedel-Crafts acylation of chlorobenzene with a propanoyl group is an electrophilic aromatic substitution. The chloro-substituent is an ortho-, para-director.[5][7] While steric hindrance favors the formation of the para-isomer (your intended starting material), a significant amount of the ortho-isomer (2'-chloropropiophenone) is invariably formed.[4]
Expert Insight: Unless the 4'-chloropropiophenone starting material is purified with high diligence (e.g., via fractional distillation or chromatography), the ortho-isomer will be present. When this isomeric mixture is subjected to oxidation, you produce a corresponding mixture of diones: your target this compound and the isomeric impurity 1-(2-Chlorophenyl)propane-1,2-dione . These isomers are often difficult to separate due to their similar physical properties.
Workflow: Formation Pathway of Isomeric Impurity
Caption: Synthesis and impurity formation pathway.
Q3: My reaction has a low yield and significant amounts of unreacted 4'-chloropropiophenone. How can I improve the conversion rate?
Low conversion in a Riley oxidation is a common troubleshooting point. The mechanism involves the enol tautomer of the ketone, and several factors can influence the reaction rate and completeness.[6]
Trustworthiness through Protocol Validation: To drive the reaction to completion, consider the following validated adjustments:
-
Reagent Stoichiometry: While a 1:1 molar ratio of SeO₂ to ketone is theoretically sufficient, using a slight excess of SeO₂ (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion, especially if the reagent has absorbed moisture.
-
Solvent Choice: The reaction is often performed in solvents like dioxane or a mixture of acetic acid and water. Dioxane is generally preferred for its ability to solubilize both the ketone and SeO₂. Ensure the solvent is anhydrous if water is not part of the intended system.
-
Temperature and Reaction Time: These reactions typically require heating. A temperature range of 50-100 °C is common. Monitor the reaction progress by Thin Layer Chromatography (TLC) or a rapid GC-MS analysis of an aliquot. If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary. Be cautious, as excessive heat can lead to byproduct formation.
-
Activation: The mechanism proceeds via the enol form.[6] For some stubborn ketones, the addition of a catalytic amount of acid (like p-TsOH) can sometimes facilitate enolization and improve reaction rates, although this should be tested on a small scale first as it can also promote side reactions.
Q4: My product is contaminated with a black or reddish precipitate after the reaction. What is it and how do I remove it?
The precipitate is almost certainly elemental selenium.[2] During the oxidation of the ketone, selenium dioxide (Se⁴⁺) is reduced to elemental selenium (Se⁰). This byproduct is insoluble in most organic solvents and must be removed before aqueous workup.
Expert Insight: Failure to remove elemental selenium at this stage is a critical error. During extraction, the fine particles can stabilize emulsions, making phase separation nearly impossible and leading to significant product loss.
Protocol: Removal of Elemental Selenium
-
Cooling: Once the reaction is deemed complete, allow the reaction mixture to cool to room temperature.
-
Filtration: Set up a filtration apparatus. For fine selenium particles, using a pad of Celite® or a similar filter aid on top of the filter paper is highly recommended.
-
Rinsing: Wash the reaction flask with a small amount of the reaction solvent (e.g., dioxane) to transfer all contents to the filter.
-
Washing: Wash the filter cake (the collected selenium and filter aid) thoroughly with a small amount of fresh solvent to recover any adsorbed product.
-
Proceed: The clear, selenium-free filtrate can now proceed to the next steps of the workup (e.g., solvent removal, aqueous extraction).
Troubleshooting and Experimental Guides
Guide 1: Protocol for Identifying Common Impurities
This guide provides a systematic approach to identifying the key impurities in your this compound sample using standard analytical techniques.
A. Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is the ideal technique for separating and identifying the volatile and semi-volatile impurities discussed.
-
Sample Preparation: Prepare a dilute solution of your crude or purified product in a suitable solvent like dichloromethane or ethyl acetate (~1 mg/mL).
-
GC Conditions (Example):
-
Column: Standard non-polar column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm x 0.25 µm.
-
Inlet Temp: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Carrier Gas: Helium.
-
-
Expected Elution Order & Mass Spectra:
-
2'-Chloropropiophenone: The ortho-isomer is typically more volatile than the para-isomer.
-
4'-Chloropropiophenone (Starting Material): Elutes after the ortho-isomer. MS will show a characteristic molecular ion (M⁺) at m/z 168 and an M+2 peak at m/z 170 (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl).
-
1-(2-Chlorophenyl)propane-1,2-dione: The isomeric impurity.
-
This compound (Product): Typically the last to elute. MS will show a molecular ion (M⁺) at m/z 182 and an M+2 peak at m/z 184 (approx. 3:1 ratio).
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR is excellent for quantifying the amount of residual starting material.
-
Sample Preparation: Dissolve a precisely weighed sample in CDCl₃.
-
Key Diagnostic Signals:
-
Product (this compound): Look for the characteristic singlet for the methyl group (CH₃) adjacent to the carbonyl, typically around δ 2.5 ppm. The aromatic protons will appear as two doublets in the δ 7.5-8.0 ppm region.
-
Starting Material (4'-Chloropropiophenone): This will show a characteristic quartet for the methylene group (-CH₂-) around δ 3.0 ppm and a triplet for the methyl group (-CH₃) around δ 1.2 ppm.
-
-
Quantification: By integrating the distinct signals (e.g., the product's methyl singlet vs. the starting material's methylene quartet), you can accurately determine the molar ratio of product to unreacted starting material.
Troubleshooting Decision Tree: An Unknown Peak is Detected
Caption: Decision tree for impurity identification.
References
-
Eureka - Patsnap. (n.d.). The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. Retrieved from [Link]
-
ChemOrgChem. (2024). Selenium-Dioxide. Retrieved from [Link]
-
ChemOrgChem. (2024, April 12). Selenium Dioxide (SeO2) Reagent and their Applications Part-II |ChemOrgChem [Video]. YouTube. Retrieved from [Link]
-
Journal of the Chemical Society C: Organic. (1967). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. RSC Publishing. Retrieved from [Link]
- Google Patents. (2016). US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
-
National Institutes of Health (NIH). (2014). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Oxidation of Unsymmetrical Ketones using Selenium Dioxide. Retrieved from [Link]
-
Quora. (2021). What happens when chlorobenzene undergoes Friese Craft's alkylation?. Retrieved from [Link]
-
Quora. (2019). Why isn't benzene used as a solvent for the Friedel-Crafts alkylation of chlorobenzene?. Retrieved from [Link]
-
Allen. (n.d.). The major product formed in the Friedel-Craft acylation of chlorobenzene is. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). 1-(4-Chlorophenyl)-1,2-propanedione. PubChem. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-(4-Chlorophenyl)propan-1,2-dione. Retrieved from [Link]
-
YouTube. (2023, March 25). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-phenylpropane-1,2-dione. Retrieved from [Link]
-
NIST. (n.d.). 1-Propanone, 1-(4-chlorophenyl)-. NIST WebBook. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). 4'-Chloropropiophenone. PubChem. Retrieved from [Link]
Sources
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selenium Dioxide Oxidation_Chemicalbook [chemicalbook.com]
- 4. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. The major product formed in the Friedel-Craft acylation of chlorobenzene is [allen.in]
Technical Support Center: Scaling the Synthesis of 1-(4-Chlorophenyl)propane-1,2-dione
This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 1-(4-chlorophenyl)propane-1,2-dione. Our focus is on the robust and widely-used selenium dioxide (SeO₂) oxidation of 4'-chloropropiophenone. This document moves beyond a simple protocol, offering troubleshooting advice and practical FAQs to address challenges encountered during laboratory and pilot-scale production.
Synthesis Overview: The Riley Oxidation
The preparation of α-diketones from ketones with an adjacent methylene group is a classic transformation. The Riley oxidation, which employs selenium dioxide (SeO₂) as the oxidant, is a reliable and high-yielding method for this purpose. The reaction proceeds via an ene reaction followed by a[1][2]-sigmatropic rearrangement.
The overall transformation is as follows:
-
Starting Material: 4'-Chloropropiophenone
-
Reagent: Selenium Dioxide (SeO₂)
-
Product: this compound
-
Byproduct: Elemental Selenium (Se), Water (H₂O)
This guide will detail a scalable protocol and address the common issues associated with reaction kinetics, product purity, and safe handling of selenium compounds.
Scalable Synthesis Protocol & Workflow
This protocol is designed for scalability. We present a standard lab-scale synthesis and a corresponding table for scaling the reagents to a larger batch size.
Experimental Workflow Diagram
The following diagram outlines the critical stages of the synthesis, from reaction setup to final product isolation.
Caption: Figure 1. General Workflow for SeO₂ Oxidation
Reagent Scaling
The following table provides reagent quantities for a standard lab-scale reaction and a scaled-up pilot batch.
| Reagent / Solvent | Lab Scale (50g SM) | Pilot Scale (1 kg SM) | Molar Equiv. (to SM) | Notes |
| 4'-Chloropropiophenone | 50.0 g | 1.00 kg | 1.0 | Ensure purity >98% |
| Selenium Dioxide (SeO₂) | 36.0 g | 0.72 kg | 1.1 | Use a slight excess to drive completion. |
| Dioxane (or Toluene) | 500 mL | 10.0 L | 10 vol | Dioxane is common; Toluene can be a safer alternative at scale. |
| Water | 50 mL | 1.0 L | 1 vol | Often added to improve SeO₂ solubility. |
Step-by-Step Protocol (50g Scale)
-
Reagent Charging: In a well-ventilated fume hood, equip a 1 L three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a temperature probe. Charge the flask with dioxane (500 mL), water (50 mL), 4'-chloropropiophenone (50.0 g), and selenium dioxide (36.0 g).
-
Scientist's Note: The addition of a small amount of water often helps to solubilize the SeO₂ and can catalyze the reaction.
-
-
Reaction: Begin vigorous stirring and heat the mixture to reflux (approx. 100-105°C for dioxane). A color change from white/slurry to orange/red and finally to a black precipitate (elemental selenium) should be observed.
-
Monitoring: Maintain the reaction at reflux for 6-12 hours. Monitor the disappearance of the starting material by TLC (e.g., 20% Ethyl Acetate in Hexane) or GC-MS. The reaction is complete when the starting material spot is no longer visible.
-
Workup - Selenium Removal: Cool the reaction mixture to room temperature. Set up a filtration apparatus with a pad of Celite® in a Büchner funnel. Filter the reaction mixture to remove the black selenium precipitate. Wash the filter cake with a small amount of dioxane or the reaction solvent.
-
Scientist's Note: This filtration is critical. Elemental selenium is a fine precipitate that can clog filter paper. A Celite® pad is essential for efficient removal.
-
-
Workup - Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator. This will yield a crude yellow-orange oil or low-melting solid.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., isopropanol/water). The pure product, this compound, is typically a yellow solid.[3][4]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and scale-up.
Problem: Low or No Product Formation (Reaction Stalled)
-
Q1: Did the reaction mixture change color and form a black precipitate?
-
A: The formation of a red/black selenium precipitate is the primary visual indicator that the oxidation is occurring. If the mixture remains a white/pale yellow slurry even after prolonged heating, it points to an inactive reagent or incorrect reaction conditions.
-
-
Q2: How was the selenium dioxide stored and handled?
-
A: Selenium dioxide is hygroscopic.[1] If it has absorbed significant moisture from the air, its reactivity can be diminished. Always use freshly opened SeO₂ or material that has been stored in a desiccator. For scale-up, it is crucial to assay the purity and water content of the SeO₂ lot.
-
-
Q3: Was the reaction temperature maintained at reflux?
-
A: The Riley oxidation requires thermal energy. A temperature below 90°C may result in a prohibitively slow reaction rate. Ensure your heating mantle and condenser are functioning correctly and that a steady reflux is maintained.
-
Problem: Product is Impure (Contaminated with Byproducts)
-
Q1: My final product is contaminated with a red/black solid. What is it?
-
A: This is almost certainly residual elemental selenium. It indicates that the filtration step was inefficient. Re-dissolve the product in a suitable solvent (like ethyl acetate or dichloromethane) and re-filter through a fresh, well-packed Celite® pad. For stubborn colloidal selenium, passing the solution through a small plug of silica gel can be effective.
-
-
Q2: My NMR/GC analysis shows unreacted starting material. What went wrong?
-
A: This suggests an incomplete reaction. Possible causes include insufficient reaction time, too low a temperature, or using a sub-stoichiometric amount of SeO₂. Always monitor the reaction to completion before workup. Using a slight excess (1.1-1.2 equivalents) of SeO₂ can help drive the reaction to completion.
-
-
Q3: I have an acidic byproduct present. How did this form?
-
A: Over-oxidation can lead to the formation of 4-chlorobenzoic acid. This is more likely if the reaction is run for an excessively long time or if reaction temperatures are too high. This acidic impurity can typically be removed by washing the organic solution with a mild base like aqueous sodium bicarbonate during the workup.
-
Problem: Scale-Up Challenges
-
Q1: The reaction is difficult to stir at a larger scale. Why?
-
A: As the reaction progresses, a significant amount of dense selenium metal is formed, which can create a thick, difficult-to-stir slurry. Using a powerful overhead mechanical stirrer (not a magnetic stir bar) is mandatory for reactions larger than 1-2 L. Ensure the stirrer has enough torque to maintain good agitation throughout the process.
-
-
Q2: The filtration step is extremely slow at pilot scale.
-
A: Gravity or vacuum filtration of large volumes of selenium sludge is inefficient. For pilot-scale operations, a filter press is the recommended equipment. A larger Celite® bed will also be required.
-
Frequently Asked Questions (FAQs)
-
Q: What are the primary safety concerns with this reaction?
-
A: Selenium dioxide and its byproducts are highly toxic.[5][6] They are fatal if swallowed or inhaled and can cause organ damage through prolonged exposure.[5][7] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[1][2] A respirator with a P3 filter is recommended when handling the solid powder.[5]
-
-
Q: Can I use a different solvent?
-
A: Yes. While dioxane is common, its peroxide-forming nature and toxicity are concerns. Acetic acid is also effective but can lead to acetate byproducts. For a safer scale-up option, toluene can be used, although reaction times may be slightly longer.
-
-
Q: Are there "greener" or alternative oxidants to SeO₂?
-
A: While SeO₂ is very reliable, concerns over its toxicity have driven research into alternatives. Catalytic systems using reagents like iron chloride/tert-butyl nitrite or copper-based catalysts with air as the oxidant have been developed for the synthesis of 1,2-diketones and may be suitable for this transformation.[8][9] However, these may require significant process optimization for this specific substrate.
-
-
Q: How do I dispose of selenium waste?
-
A: Selenium-containing waste is hazardous and must be disposed of according to institutional and local environmental regulations.[6] Collect all selenium precipitates and contaminated materials (gloves, filter paper, etc.) in a dedicated, sealed, and clearly labeled hazardous waste container. Never dispose of it down the drain or in regular trash.
-
-
Q: What analytical techniques are best for confirming the final product?
-
A: A combination of techniques is recommended.
-
¹H and ¹³C NMR: Will confirm the structure, showing the disappearance of the methylene protons from the starting material and the appearance of the methyl singlet and two carbonyl carbons.
-
GC-MS or LC-MS: Will confirm the molecular weight (182.60 g/mol ) and provide an estimate of purity.[3]
-
FTIR: Will show two distinct C=O stretching frequencies characteristic of an α-diketone.
-
-
References
-
Nexchem Ltd, Safety Data Sheet for Selenium Dioxide. [Link]
-
Organic Chemistry Portal, Synthesis of 1,2-diketones. [Link]
-
PrepChem, Synthesis of 1-phenylpropane-1,2-dione. [Link]
-
PubChem, 1-(4-Chlorophenyl)-1,2-propanedione. [Link]
-
Huang, L. et al., J. Org. Chem., 2011, 76, 5732-5737. [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. 1-(4-Chlorophenyl)-1,2-propanedione | C9H7ClO2 | CID 2735798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nexchem.co.uk [nexchem.co.uk]
- 7. merckmillipore.com [merckmillipore.com]
- 8. α-Diketone synthesis by oxidation [organic-chemistry.org]
- 9. Diketone synthesis by rearrangement [organic-chemistry.org]
Technical Support Center: Interpreting NMR Spectra of 1-(4-Chlorophenyl)propane-1,2-dione
Introduction
Welcome to the technical support guide for 1-(4-Chlorophenyl)propane-1,2-dione (CAS No. 10557-21-8).[1][2][3] This document is designed for researchers, chemists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and purity assessment of this α-diketone. As a key intermediate in various synthetic pathways, ensuring the structural integrity of this compound is paramount.
This guide moves beyond a simple recitation of expected chemical shifts. It is structured as a series of troubleshooting questions and in-depth answers, reflecting the real-world challenges encountered during spectral interpretation. We will delve into common artifacts, the nuances of keto-enol tautomerism, and best practices for sample preparation to ensure you can confidently interpret your data.
Section 1: The Ideal Spectrum - Foundational Data
Before troubleshooting, it's essential to know the expected spectral characteristics of a pure sample.
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
Answer: For a pure sample of this compound, you should observe a distinct set of signals corresponding to the aromatic protons of the chlorophenyl ring and the aliphatic protons of the methyl group. The ¹³C spectrum will show signals for the two carbonyl carbons, the aromatic carbons, and the methyl carbon.
The chemical structure and atom numbering are as follows:
Caption: Structure of this compound.
Below are the anticipated chemical shifts summarized in tables. Note that carbonyl carbons in ¹³C NMR are highly deshielded and often appear far downfield (>190 ppm).[4]
Table 1: Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Multiplicity | Approx. Chemical Shift (δ, ppm) | Integration | Causality |
|---|---|---|---|---|
| Methyl (H1) | Singlet (s) | 2.5 - 2.7 | 3H | Protons are adjacent to a carbonyl group, causing deshielding.[5] |
| Aromatic (H3', H5') | Doublet (d) | 7.4 - 7.6 | 2H | Protons ortho to the chlorine atom. |
| Aromatic (H2', H6') | Doublet (d) | 7.9 - 8.1 | 2H | Protons ortho to the dione moiety, strongly deshielded by the carbonyl group's anisotropic effect. |
Table 2: Expected ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Approx. Chemical Shift (δ, ppm) | Causality |
|---|---|---|
| Methyl (C1) | 25 - 30 | Standard aliphatic carbon adjacent to a carbonyl. |
| Aromatic (C3', C5') | 128 - 130 | Aromatic carbons ortho to the chlorine atom. |
| Aromatic (C2', C6') | 130 - 132 | Aromatic carbons ortho to the dione moiety. |
| Aromatic (C4') | 139 - 142 | Quaternary carbon bonded to chlorine (ipso-carbon). |
| Aromatic (C1') | 132 - 135 | Quaternary carbon bonded to the carbonyl group. |
| Carbonyl (C2) | 195 - 205 | Ketone carbonyl carbon adjacent to the methyl group.[4][6] |
| Carbonyl (C3) | 190 - 200 | Ketone carbonyl carbon adjacent to the aromatic ring.[4][6] |
Section 2: Common Spectral Artifacts & Impurities
It is rare to have a perfectly clean spectrum. Understanding common contaminants is the first step in troubleshooting.
Q2: My spectrum shows extra peaks that I can't assign. What are they?
Answer: Unassigned peaks are frequently due to residual solvents from the synthesis or purification steps, or unreacted starting materials.
Common Solvent Impurities:
-
Ethyl Acetate: Often appears as a quartet around 4.1 ppm and a triplet around 1.2 ppm. Some compounds can trap ethyl acetate, making it difficult to remove even under high vacuum.[7]
-
Acetone: A sharp singlet around 2.17 ppm (in CDCl₃). Often a contaminant from cleaning glassware.[7][8]
-
Dichloromethane (DCM): A singlet around 5.3 ppm.
-
Hexanes/Pentane: A series of multiplets between 0.8 and 1.4 ppm.
-
Water (H₂O): A broad singlet that can appear anywhere from 1.5 to 4.8 ppm in CDCl₃, depending on concentration and temperature.[8]
Potential Reaction-Related Impurities:
-
Starting Material: If the synthesis involves the oxidation of 1-(4-chlorophenyl)-1-propanone, you might see residual signals from this starting material.
-
Side Products: Depending on the synthetic route, side-products such as the corresponding oxime may be present if hydroxylamine was used.[9]
Troubleshooting Workflow:
Caption: Workflow for identifying unknown peaks in an NMR spectrum.
Q3: Why are some of my peaks broad and poorly resolved?
Answer: Peak broadening is a common issue with several potential causes.[7]
-
Poor Shimming: The most frequent cause. Shimming is the process of adjusting currents in coils to improve the homogeneity of the magnetic field (B₀) across the sample volume.[10][11] An improperly shimmed magnet results in molecules in different parts of the sample experiencing slightly different magnetic fields, causing a spread of resonance frequencies and thus, broad peaks. All peaks in the spectrum will be similarly affected.
-
Sample Concentration/Solubility: A sample that is too concentrated can lead to increased viscosity and slower molecular tumbling, resulting in broader lines. Similarly, if your compound is not fully dissolved or begins to precipitate, this creates an inhomogeneous sample, severely degrading spectral quality.[7][10]
-
Presence of Paramagnetic Species: Paramagnetic impurities (like dissolved oxygen or metal ions) can significantly shorten relaxation times (T₂), leading to substantial peak broadening. Degassing the sample can sometimes help.[10]
-
Chemical Exchange: If a proton is exchanging between two different chemical environments at a rate comparable to the NMR timescale, its peak can broaden or even disappear. This is particularly relevant for α-diketones due to tautomerism (see Section 3).
Section 3: Advanced Spectral Interpretation
Beyond simple impurities, the inherent chemistry of this compound can lead to complex spectra.
Q4: I see two distinct singlets in the aliphatic region and a more complex aromatic pattern than expected. Could this be keto-enol tautomerism?
Answer: Yes, this is a strong possibility. α-Diketones, like β-diketones, can exist in equilibrium with their enol tautomers.[12][13] This equilibrium is often slow on the NMR timescale, meaning you will see separate signals for both the keto and enol forms in the same spectrum.[14]
Caption: Keto-enol tautomerism of an α-diketone.
Impact on NMR Spectra:
-
¹H NMR: The enol form will have a vinyl proton (C=CH) signal, typically between 5.5-6.5 ppm, and an enolic hydroxyl (-OH) proton, which is often broad and can appear over a wide chemical shift range. The methyl group in the enol form will be in a different environment (attached to a C=C double bond) and will appear as a separate singlet, usually slightly upfield from the keto-form's methyl group.
-
¹³C NMR: You will see a different set of signals for the enol form, most notably the disappearance of one carbonyl signal and the appearance of two sp² carbon signals for the C=C bond.[15]
The Role of Solvent: The position of the keto-enol equilibrium is highly dependent on the solvent.[13][14]
-
Non-polar solvents (e.g., CDCl₃, Benzene-d₆): Tend to favor the enol form, which can be stabilized by an intramolecular hydrogen bond.
-
Polar aprotic solvents (e.g., DMSO-d₆, Acetone-d₆): Can stabilize the more polar keto form through dipole-dipole interactions.[15]
-
Polar protic solvents (e.g., CD₃OD, D₂O): Can hydrogen-bond with both forms, often favoring the keto tautomer.
If you suspect tautomerism, acquiring a spectrum in a different solvent (e.g., DMSO-d₆) is an excellent diagnostic test. A change in the relative integration of the two sets of peaks confirms the presence of an equilibrium.[7][15]
Section 4: Key Experimental Protocols
Proper technique is crucial for acquiring high-quality, interpretable data.
Protocol 1: Standard NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.
-
Add Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).
-
Ensure Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A visual inspection against a bright background should show no suspended particles. Incomplete dissolution is a primary cause of poor spectral quality.[10]
-
Filter (If Necessary): If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Transfer to Tube: Transfer the clear solution to a high-quality NMR tube.
-
Cap and Label: Securely cap the NMR tube and label it clearly.
Protocol 2: The D₂O Shake for Identifying Exchangeable Protons
This technique is used to confirm the presence of labile protons like -OH or -NH.
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample in a solvent like CDCl₃ or DMSO-d₆.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the tube.
-
Shake Vigorously: Cap the tube securely and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.
-
Re-acquire Spectrum: Place the tube back in the spectrometer (shimming may need minor readjustment) and acquire a second ¹H NMR spectrum.
-
Analysis: Compare the two spectra. The signal corresponding to the exchangeable proton (e.g., an enolic -OH) will have disappeared or significantly diminished in the second spectrum.[7] A new, likely broad, signal for HOD may appear.
References
-
The Royal Society of Chemistry. (2008). Supplementary Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2735798, this compound. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1-(4-Chlorophenyl)propan-1,2-dione. SpectraBase. Retrieved from [Link]
- Dela Cruz, M. J. N., & Reynolds, W. F. (2019). Common problems and artifacts encountered in solution-state NMR experiments. Canadian Journal of Chemistry, 97(9), 617-627.
-
Nanalysis Corp. (2019). What's the 'ism' of today? Keto-Enol Tautomerism. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]
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Arizona State University. (2012, October 23). Keto-Enol Equilibrium Using NMR [Video]. YouTube. [Link]
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ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
-
University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
- Al-Hamdani, A. A. S., et al. (2015). NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. Journal of Molecular Structure, 1098, 289-298.
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Mestrelab Research. (2009). Peak Shapes in NMR Spectroscopy. Retrieved from [Link]
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Arizona State University, Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]
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Indian Institute of Technology Delhi. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]
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Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13585598, 1-(3-Chlorophenyl)propane-1,2-dione. Retrieved from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
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University of Wisconsin-La Crosse. (n.d.). Summary of NMR Interpretation. Retrieved from [Link]
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Reich, H. J. (n.d.). Organic Chemistry Data: 1H NMR Chemical Shifts. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
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AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
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Oregon State University, Department of Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
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SynThink Research Chemicals. (n.d.). 1-(3-Chlorophenyl)-1,2-propanedione. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 1-phenylpropane-1,2-dione. Retrieved from [Link]
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Technical Support Center: A Guide to the Storage and Handling of 1-(4-Chlorophenyl)propane-1,2-dione
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1-(4-Chlorophenyl)propane-1,2-dione (CAS 10557-21-8). As a highly reactive α-dicarbonyl compound, its stability is paramount for ensuring the validity and reproducibility of experimental outcomes. This document provides in-depth, field-proven insights into preventing its degradation during storage, structured as a practical resource for researchers, scientists, and drug development professionals. We will address common questions, troubleshoot potential issues, and provide validated protocols to maintain the integrity of your valuable compound.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Chemistry of Degradation
This section addresses the fundamental principles governing the stability of this compound.
Q1: What are the primary chemical features of this compound that make it susceptible to degradation?
A1: The susceptibility of this compound arises from the electrophilic nature of its adjacent dicarbonyl groups and the presence of an aromatic ring. The two carbonyl groups create a reactive center prone to nucleophilic attack. Furthermore, like many aromatic ketones, it can be sensitive to auto-oxidation. The combination of these functional groups means the compound is vulnerable to degradation initiated by four main environmental factors: temperature, moisture, oxygen, and light.
Q2: How exactly does elevated temperature lead to degradation?
A2: Temperature acts as a catalyst for virtually all chemical reactions. For this compound, elevated temperatures increase the kinetic energy of the molecules, accelerating the rate of potential degradation pathways such as oxidation, rearrangement, or polymerization. Studies on other α-dicarbonyl compounds have demonstrated that their concentrations change significantly more rapidly at room temperature compared to refrigerated conditions (4°C).[1][2] Therefore, maintaining low temperatures is the most effective single measure to slow down these unwanted reactions.
Q3: Why is an inert atmosphere recommended for long-term storage?
A3: The recommendation for an inert atmosphere (e.g., argon or nitrogen) is a preventative measure against oxidative degradation. Aromatic aldehydes and ketones can be susceptible to auto-oxidation, where atmospheric oxygen can initiate radical chain reactions leading to the formation of peroxy species and ultimately cleaving bonds or forming carboxylic acid-like impurities. By replacing the oxygen in the headspace of the container with an inert gas, you effectively remove a key reactant required for this degradation pathway.
Q4: My sample is a solid. How can trace amounts of moisture be a problem?
A4: Even for a solid compound, surface-level moisture can be detrimental. Water can act as a nucleophile, potentially leading to the formation of hydrate adducts at one of the carbonyl centers. While this may be reversible, it alters the compound's structure. More importantly, adsorbed moisture can facilitate other reactions, acting as a medium for impurities to react or lowering the energy barrier for certain degradation pathways. For optimal stability, the compound should be stored in a desiccated environment.[3][4]
Q5: What role does light play in the degradation of this compound?
A5: Aromatic ketones are often photosensitive. The π-electron system of the chlorophenyl ring, in conjugation with the carbonyl groups, can absorb energy from UV or even high-frequency visible light. This absorption can excite the molecule to a higher energy state, making it significantly more reactive. This can lead to photochemical reactions such as cleavage (photolysis) or the formation of radical species that initiate further degradation. Therefore, storing the compound in an amber or opaque container is crucial to protect it from light-induced decomposition.
Section 2: Troubleshooting Guide - Identifying and Solving Stability Issues
This section provides actionable solutions to common problems encountered by users.
Issue 1: The color of my solid sample has changed from a pale yellow to a darker brown/orange hue.
-
Probable Cause: Color change is a strong indicator of chemical degradation. This often points to the formation of conjugated polymeric or oxidized byproducts, which absorb light at longer wavelengths.
-
Troubleshooting Steps:
-
Do not assume the material is usable. The presence of impurities can significantly impact experimental outcomes.
-
Quarantine the vial to prevent accidental use.
-
Perform a purity check using the protocol outlined in Section 3 (Protocol 2) or a similar analytical method (e.g., GC-MS, ¹H-NMR).
-
Compare the analytical results to the Certificate of Analysis (CoA) provided with the original lot.
-
If significant degradation is confirmed, the sample should be discarded according to your institution's safety guidelines. Review your storage procedure against the optimal conditions recommended in Section 3 (Protocol 1) to prevent future occurrences.
-
Issue 2: I am observing inconsistent results or reduced potency in my biological assays.
-
Probable Cause: If other experimental parameters have been ruled out, the integrity of the starting material is a primary suspect. A lower-than-expected concentration of the active compound due to degradation will directly lead to diminished or variable results.
-
Troubleshooting Workflow:
-
Confirm Identity and Purity: Immediately analyze a small aliquot of the compound from the storage vial using a quantitative method like HPLC-UV or qNMR.
-
Prepare Fresh Stock Solutions: Do not use old stock solutions, as the compound may also degrade in solution. Prepare a fresh stock from the solid material immediately before your experiment.
-
Run a Control: If possible, obtain a new, unopened lot of the compound and run a side-by-side comparison in your assay. If the new lot performs as expected, it strongly suggests the old sample has degraded.
-
Evaluate Solution Stability: Consider performing a time-course study on your stock solution to understand its stability under your specific experimental conditions (solvent, temperature, light exposure).
-
Section 3: Recommended Protocols for Storage and Quality Control
These protocols provide a self-validating system to ensure the long-term integrity of your compound.
Protocol 1: Optimal Long-Term Storage
This protocol should be followed immediately upon receiving a new shipment of this compound.
-
Work in a Controlled Environment: Handle the compound in a glove box or on a bench with a steady stream of inert gas (argon or nitrogen) to minimize exposure to air and humidity.
-
Aliquot if Necessary: If you plan to use small amounts over time, it is highly advisable to aliquot the material into smaller, single-use vials. This avoids repeated warming/cooling cycles and exposure of the bulk material to the atmosphere.
-
Select Proper Containers: Use amber glass vials with PTFE-lined screw caps to protect from light and ensure an airtight seal.
-
Inert Gas Purge: Before sealing each vial, flush the headspace with dry argon or nitrogen for 30-60 seconds.
-
Seal Tightly: Immediately cap the vial tightly. For extra protection, wrap the cap-vial interface with Parafilm®.
-
Label Clearly: Ensure each aliquot is clearly labeled with the compound name, lot number, concentration (if in solution), and date.
-
Store Cold and Dark: Place the sealed vials inside a secondary container with a desiccant pouch. Store this container in a freezer at -20°C or colder.
Protocol 2: Purity Assessment by HPLC-UV
This protocol provides a reliable method to quantify the purity of your sample before use.
-
Standard Preparation: Accurately weigh approximately 5 mg of a trusted reference standard or a newly opened sample and dissolve it in 10 mL of acetonitrile (ACN) to create a ~0.5 mg/mL stock solution. Prepare a dilution series (e.g., 0.1, 0.05, 0.01 mg/mL) in ACN to generate a calibration curve.
-
Sample Preparation: Prepare your test sample at the same concentration (~0.5 mg/mL) in ACN.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 40% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 40% B over 1 minute, and equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 265 nm (or a determined λmax).
-
-
Analysis:
-
Inject the standards to establish a linear calibration curve (Peak Area vs. Concentration).
-
Inject the test sample.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage (Area % Purity). Compare this value to the original CoA specification.
-
Section 4: Visualization of Degradation Factors
The following diagram illustrates the key environmental factors that can initiate the degradation of the parent compound.
Caption: Key environmental factors leading to compound degradation.
Section 5: Summary of Storage Recommendations
This table summarizes the recommended conditions for maintaining the stability of this compound.
| Parameter | Optimal Condition | Acceptable (Short-Term) | Rationale |
| Temperature | -20°C or below | 2-8°C (refrigerated) | Minimizes reaction kinetics to prevent thermal degradation.[1][2] |
| Atmosphere | Dry Argon or Nitrogen | Dry Air (with desiccant) | Prevents oxidative degradation by removing atmospheric oxygen. |
| Light | Complete darkness (Amber vial in a box) | Amber vial | Protects against photochemical reactions and photolysis. |
| Container | Tightly sealed glass vial with PTFE liner | Tightly sealed glass vial | Prevents moisture and oxygen ingress.[3][4] |
| Form | Solid, aliquoted | Solid, bulk container | Aliquoting prevents contamination and degradation of the main stock. |
References
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Chen, J., Yu, L., Wu, Y., & Chen, S. (2024). Changes in α-Dicarbonyl Compound Contents during Storage of Various Fruits and Juices. Foods, 13(10), 1509. [Link]
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Wang, P., et al. (2020). Formation and migration of α-dicarbonyl compounds during storage and reheating of a sugary food simulation system. Journal of the Science of Food and Agriculture. [Link]
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National Center for Biotechnology Information (2024). Changes in α-Dicarbonyl Compound Contents during Storage of Various Fruits and Juices. PubMed Central. [Link]
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Zheng, J. (2019). Alpha-Dicarbonyl Compounds. ResearchGate. [Link]
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Bravo, A., et al. (2008). Formation of α-Dicarbonyl Compounds in Beer during Storage of Pilsner. Journal of Agricultural and Food Chemistry, 56(11), 4134–4144. [Link]
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Reddit r/chemistry community discussion (2023). Discussion on keto-enol tautomerism and stability. [Link]
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Organic Chemistry Tutor (2019). Introduction to Tautomerization; Stability of Keto and Enol Tautomers. YouTube. [Link]
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eGyanKosh (Date unavailable). AROMATIC ALDEHYDES AND KETONS. [Link]
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National Center for Biotechnology Information (2024). 1-(4-Chlorophenyl)-1,2-propanedione. PubChem Compound Database. [Link]
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Optimizing crystallization of 1-(4-Chlorophenyl)propane-1,2-dione
An essential aspect of drug development and chemical synthesis is the purification of intermediates and final products. This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals focused on optimizing the crystallization of 1-(4-Chlorophenyl)propane-1,2-dione, a key chemical intermediate. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested advice to help you overcome common challenges in obtaining this compound in its desired crystalline form.
Section 1: Key Physicochemical Properties
A thorough understanding of the compound's properties is the foundation of a successful crystallization protocol. This compound (CAS No. 10557-21-8) is an aromatic dione with the following key characteristics:
| Property | Value | Reference |
| Molecular Formula | C₉H₇ClO₂ | [1][2] |
| Molecular Weight | 182.60 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Melting Point | 30-32 °C | [4] |
| Boiling Point | 60-65 °C at 0.02 bar | [4] |
The relatively low melting point is a critical factor to consider, as it increases the likelihood of the compound "oiling out" during crystallization if the conditions are not carefully controlled.[5]
Section 2: Standard Recrystallization Protocol
This section outlines a robust, self-validating protocol for the recrystallization of this compound. The principle of recrystallization is based on the differential solubility of the compound in a hot versus a cold solvent.[6] Impurities are ideally either insoluble in the hot solvent or remain dissolved in the cold solvent.[7]
Objective: To purify crude this compound by removing impurities.
Materials:
-
Crude this compound
-
Selected crystallization solvent (e.g., Isopropanol, Ethanol, or a mixed solvent system like Toluene/Heptane)
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Glass stirring rod
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Step-by-Step Methodology:
-
Solvent Selection: Choose an appropriate solvent or solvent system (see Section 4 for guidance). The ideal solvent will dissolve the compound when hot but not when cold.[7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate while stirring. Continue to add small portions of the solvent until the solid is completely dissolved at or near the boiling point of the solvent.[8] Causality: Using the minimum amount of hot solvent is crucial for maximizing yield, as it ensures the solution will become supersaturated upon cooling.[9]
-
Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, particulates), perform a hot gravity filtration into a pre-warmed clean Erlenmeyer flask. Causality: Pre-warming the filtration apparatus prevents premature crystallization of the product on the funnel or filter paper.[7]
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[8] Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[9] Rapid cooling can trap impurities.
-
Crystal Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces. Causality: Using ice-cold solvent minimizes the redissolving of the purified product.
-
Drying: Allow the crystals to dry completely. A sharp melting point range close to the literature value (30-32 °C) indicates high purity.[10]
Section 3: Troubleshooting Guide
This guide addresses the most common issues encountered during the crystallization of this compound in a question-and-answer format.
Q1: No crystals are forming, even after cooling in an ice bath. What should I do?
A1: This issue typically arises from two main causes: using too much solvent or supersaturation.
-
Problem: Excessive solvent use. The solution is not saturated enough for crystals to form.
-
Solution: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Allow the concentrated solution to cool again.[5]
-
-
Problem: The solution is supersaturated but lacks a nucleation site to initiate crystal growth.
-
Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can act as nucleation sites.[8]
-
Solution 2 (Seeding): If you have a pure crystal of the compound, add a tiny amount (a "seed crystal") to the solution. This provides a template for further crystal growth.[8]
-
Q2: My compound has separated as an oily liquid instead of solid crystals. How can I fix this?
A2: This phenomenon, known as "oiling out," occurs when the solute's solubility is exceeded at a temperature that is above its melting point.[5] Given the low melting point of this compound (30-32 °C), this is a common challenge.
-
Problem: The boiling point of the solvent is too high, or the solution is cooling too rapidly.
-
Solution 1: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent (the "good" solvent in a mixed system) to decrease the saturation point. Allow it to cool more slowly.[5]
-
Solution 2: Switch to a solvent system with a lower boiling point.
-
Solution 3: Try lowering the temperature at which crystallization begins. Dissolve the compound at a lower temperature (e.g., 50 °C instead of boiling) and then cool slowly from there.
-
Q3: The crystallization happened almost instantly, forming a fine powder. Is this a problem?
A3: Yes, this is known as "crashing out." Rapid crystallization tends to trap impurities within the crystal lattice, which defeats the purpose of the purification.[5]
-
Problem: The solution is too concentrated, or the temperature drop is too abrupt.
-
Solution: Re-heat the mixture to redissolve the solid. Add a bit more solvent (10-20% more) to slightly decrease the supersaturation level upon cooling. Ensure the cooling process is gradual by insulating the flask.[5]
-
Q4: My final crystal yield is very low. What went wrong?
A4: A low yield can result from several factors during the procedure.
-
Problem 1: Using too much solvent during the dissolution step.
-
Solution: A significant portion of your compound remains in the "mother liquor." Try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure.[7]
-
-
Problem 2: Premature crystallization during a hot filtration step.
-
Solution: Ensure the funnel and receiving flask are adequately pre-heated and use a fluted filter paper for a faster filtration rate.
-
-
Problem 3: Washing the collected crystals with too much solvent or with solvent that was not cold enough.
-
Solution: Use only a minimal amount of ice-cold solvent for washing.
-
Section 4: Solvent Selection Guide
The choice of solvent is the most critical variable in crystallization.[11] A rule of thumb is that "like dissolves like." Since this compound is a moderately polar ketone, solvents of intermediate polarity are a good starting point.[12] Often, a mixed-solvent system provides the most control.[9]
| Solvent/System | Type | Rationale & Use Case |
| Isopropanol / Ethanol | Polar Protic | Often a good starting point for single-solvent crystallization. The compound should be soluble when hot and less soluble when cold. |
| Acetone | Polar Aprotic | As a ketone, acetone may be a very good solvent. It might be too good, making it difficult to get crystals back out. Best used as the "soluble solvent" in a mixed-solvent pair.[12] |
| Toluene | Aromatic | Good for dissolving aromatic compounds. Can be used as the primary solvent. |
| Heptane / Hexane | Nonpolar | The compound is likely to have low solubility in these. They are excellent choices as an "anti-solvent" or "bad solvent" when paired with a more polar solvent like acetone or ethyl acetate.[9][12] |
| Toluene/Heptane | Mixed | A powerful combination. Dissolve the compound in a minimum of hot toluene, then slowly add heptane until the solution becomes slightly cloudy (the cloud point), then cool.[9] |
| Dichloromethane (DCM) | Halogenated | The compound is known to be soluble in DCM.[3] Due to its high volatility, it is better suited for solvent layering techniques than for slow cooling.[11] |
Section 5: Crystallization Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and solving common crystallization problems.
Caption: Troubleshooting decision tree for crystallization issues.
Section 6: Frequently Asked Questions (FAQs)
-
Q: How do I confirm the purity of my recrystallized product?
-
A: The most common method is melting point analysis. A pure compound will have a sharp melting point range (typically < 2 °C) that matches the literature value.[10] Impurities tend to depress and broaden the melting point range. For more rigorous analysis, techniques like NMR spectroscopy or chromatography (TLC, GC) can be used.
-
-
Q: Can I use a rotary evaporator to speed up crystal formation?
-
A: While a rotary evaporator is excellent for removing solvent, it typically does so too quickly for high-quality crystal growth, often resulting in a powder or film.[5] It is best used to concentrate the mother liquor to attempt a second crop of crystals, but slow cooling is always preferred for the primary crystallization.
-
-
Q: What safety precautions should I take?
-
A: Always work in a well-ventilated chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is classified as an irritant.[4] Avoid inhalation of dust and contact with skin and eyes. Review the Safety Data Sheet (SDS) before handling.[13]
-
References
-
1-(4-Chlorophenyl)-1,2-propanedione . PubChem. National Institutes of Health. Available at: [Link]
-
3.6F: Troubleshooting . Chemistry LibreTexts. (2022). Available at: [Link]
-
Chemical Properties of 1-Propanone, 1-(4-chlorophenyl)- (CAS 6285-05-8) . Cheméo. Available at: [Link]
-
1-(4-Chlorophenyl)propan-1,2-dione . SpectraBase. Available at: [Link]
-
Tips & Tricks: Recrystallization . University of Rochester, Department of Chemistry. Available at: [Link]
-
Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones... . MDPI. Available at: [Link]
-
Guide for crystallization . University of Geneva. Available at: [Link]
-
Recrystallization . Professor Dave Explains. (2020). YouTube. Available at: [Link]
-
Recrystallization (chemistry) . Wikipedia. Available at: [Link]
-
1. Mixed Solvent Recrystallization of Acetanilide... . SUNY Oneonta. Available at: [Link]
-
The preparation of crystalline derivatives of aldehydes and ketones . Creative Chemistry. Available at: [Link]
-
experiment #2 - synthesis and recrystallization of dibenzalacetone . University of Massachusetts. Available at: [Link]
-
Recrystallization . Chemistry LibreTexts. (2023). Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of 1-(4-Chlorophenyl)propane-1,2-dione
Abstract
1-(4-Chlorophenyl)propane-1,2-dione is a valuable α-diketone intermediate in the synthesis of fine chemicals and pharmaceuticals. The efficiency, scalability, and environmental impact of its synthesis are critical considerations for researchers in academic and industrial settings. This guide provides an in-depth comparison of prevalent and emerging synthetic methodologies for producing this target compound, with a primary focus on the oxidation of the precursor, 1-(4-Chlorophenyl)propan-1-one. We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of performance metrics to empower chemists to select the most suitable method for their specific objectives.
Introduction: The Significance of α-Diketones
α-Diketones, characterized by two adjacent carbonyl groups, are highly versatile synthons in organic chemistry. Their utility stems from their reactivity in a variety of transformations, including the benzil-benzilic acid rearrangement and the formation of diverse heterocyclic systems like quinoxalines and imidazoles. This compound, specifically, serves as a key building block, and its efficient synthesis from readily available starting materials such as 4'-chloropropiophenone is of considerable interest.[1][2] This guide compares three distinct oxidative strategies for this transformation.
Method 1: Selenium Dioxide (SeO₂) Oxidation (The Riley Oxidation)
The Riley oxidation is a classical and reliable method for the oxidation of an α-methylene group adjacent to a carbonyl to afford a 1,2-dicarbonyl compound.[3][4] It is one of the most direct routes to the target molecule.
Mechanistic Rationale
The reaction proceeds via the enol tautomer of the starting ketone, 1-(4-chlorophenyl)propan-1-one. The enol attacks the electrophilic selenium center of SeO₂. This is followed by a sequence involving an ene reaction and a[5][6]-sigmatropic rearrangement, which ultimately leads to the elimination of elemental selenium (a red amorphous solid) and water, yielding the desired α-diketone.[4][7] The selectivity for the α-methylene group over the terminal methyl group is generally high.
Caption: Workflow for the Riley Oxidation.
Experimental Protocol: Riley Oxidation
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(4-chlorophenyl)propan-1-one (1.0 eq).
-
Reagent Addition: Add dioxane as the solvent, followed by selenium dioxide (1.1 eq) and a small amount of water (e.g., 0.5 mL per 10 mmol of substrate). The addition of water is crucial for the catalytic cycle.
-
Reaction: Heat the mixture to reflux (approx. 101 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by TLC. A characteristic red-brown precipitate of elemental selenium will form.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the selenium precipitate. Wash the filter cake with a small amount of dioxane or ethyl acetate.
-
Extraction: Dilute the filtrate with water and extract with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation under reduced pressure to yield the pure α-diketone.
Field-Proven Insights (Trustworthiness & Expertise)
-
Causality: Dioxane is a common solvent due to its ability to dissolve both the organic substrate and, to some extent, the selenium dioxide, especially in the presence of water. The reflux condition provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Challenges: The primary drawback of this method is the high toxicity of selenium compounds.[3] All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment. The selenium byproduct must also be disposed of according to hazardous waste protocols. Over-oxidation to form carboxylic acids can sometimes be an issue, though it is less common for α-diketone synthesis.[8]
Method 2: Bromination-Hydrolysis Pathway
This two-step approach involves the initial α-halogenation of the ketone, followed by hydrolysis to install the second carbonyl group. This method avoids the use of heavy metals. A similar, well-documented procedure for the synthesis of 1-phenylpropane-1,2-dione can be adapted for the chlorinated analogue.[9]
Mechanistic Rationale
The reaction begins with the acid- or base-catalyzed enolization of the ketone. The resulting enol attacks molecular bromine (Br₂) to form an α-bromoketone intermediate. This intermediate is then subjected to hydrolysis, often using a reagent like dimethyl sulfoxide (DMSO) or via reaction with a carboxylate salt followed by hydrolysis, to replace the bromine with a hydroxyl group, which is then oxidized or tautomerizes to the ketone.
Caption: Workflow for the Bromination-Hydrolysis Pathway.
Experimental Protocol: Bromination-Hydrolysis
Step A: α-Bromination
-
Setup: Dissolve 1-(4-chlorophenyl)propan-1-one (1.0 eq) in a suitable solvent like diethyl ether or acetic acid in a flask protected from light.
-
Catalyst: Add a catalytic amount of anhydrous aluminum chloride (AlCl₃) or a few drops of HBr to promote enolization.[9]
-
Reagent Addition: Cool the mixture in an ice bath and slowly add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise. The disappearance of the bromine color indicates consumption.
-
Work-up: Once the addition is complete, allow the reaction to stir until completion (monitored by TLC). Quench the reaction by pouring it into water. Extract the product with a suitable organic solvent, wash with sodium thiosulfate solution to remove excess bromine, then with brine. Dry the organic layer and concentrate to obtain the crude α-bromoketone, which can be used in the next step without further purification.
Step B: Hydrolysis to Dione
-
Setup: Prepare a solution of sodium methoxide (NaOMe) in methanol.
-
Reaction: Slowly add the crude α-bromoketone from Step A to the NaOMe solution at a controlled temperature (e.g., below 20 °C).[9]
-
Acidification: After the reaction is complete, carefully add concentrated hydrochloric acid.[9]
-
Extraction and Purification: Partition the mixture between chloroform (or another suitable solvent) and water. Separate the organic layer, dry it, and remove the solvent. The final product is purified by vacuum distillation or column chromatography.[9]
Field-Proven Insights (Trustworthiness & Expertise)
-
Causality: The use of a catalyst in the bromination step accelerates the formation of the enol, which is the reactive species. The subsequent hydrolysis with a base like sodium methoxide proceeds via a substitution or elimination-addition mechanism to introduce the second oxygen atom.
-
Challenges: Bromine is highly corrosive and toxic, requiring careful handling. The bromination step can potentially lead to di-brominated byproducts, which can complicate purification. The reaction conditions must be carefully controlled to ensure mono-bromination at the desired α-position.
Method 3: Catalytic Oxidation with Molecular Oxygen or H₂O₂
Modern synthetic chemistry increasingly favors catalytic methods that use greener, more atom-economical oxidants. Iron or copper complexes can catalyze the oxidation of activated methylene groups using oxidants like hydrogen peroxide (H₂O₂) or even air (O₂).[10]
Mechanistic Rationale
These reactions typically proceed through a radical mechanism. The metal catalyst (e.g., an Iron(II) salt) reacts with the oxidant (e.g., H₂O₂) to generate highly reactive radical species. These radicals abstract a hydrogen atom from the α-methylene position of the ketone, leading to a carbon-centered radical. This radical then reacts further with oxygen or another oxidant species, eventually forming the diketone product after a series of steps.
Caption: Workflow for Catalytic Methylene Oxidation.
Experimental Protocol: Iron-Catalyzed Oxidation
-
Setup: In a reaction vial, combine 1-(4-chlorophenyl)propan-1-one (1.0 eq), an iron catalyst such as iron(II) triflate [Fe(OTf)₂] (e.g., 3 mol%), and a solvent like pyridine.[10]
-
Oxidant Addition: Add the oxidant, such as tert-butyl hydroperoxide (t-BuOOH) (2-3 eq), to the mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated solution of sodium sulfite. Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous Na₂SO₄. After solvent removal, purify the crude product by column chromatography.
Field-Proven Insights (Trustworthiness & Expertise)
-
Causality: The iron catalyst facilitates the decomposition of the peroxide oxidant to generate the necessary radical initiators under mild conditions. Pyridine often serves as both a solvent and a ligand that can modulate the reactivity of the metal center.
-
Advantages: This approach represents a significant advancement in terms of safety and environmental impact, avoiding stoichiometric amounts of toxic heavy metals or corrosive halogens. The reactions often run at room temperature, reducing energy consumption.
-
Challenges: Catalyst development is an active area of research. The efficiency of these systems can be sensitive to the specific ligand, solvent, and oxidant used. Optimization is often required to achieve high yields and selectivity, and catalyst cost can be a factor for large-scale synthesis.
Comparative Performance Analysis
| Parameter | Method 1: Riley Oxidation (SeO₂) | Method 2: Bromination-Hydrolysis | Method 3: Catalytic Oxidation |
| Typical Yield | Good to Excellent (70-90%) | Good (60-85%) | Moderate to Good (50-80%) |
| Purity | Generally high after purification | Good, but byproducts possible | Variable, requires optimization |
| Reaction Time | 4 - 12 hours | 6 - 18 hours (two steps) | 4 - 24 hours |
| Reagent Toxicity | High (Selenium is very toxic) | High (Bromine is corrosive/toxic) | Low to Moderate |
| Safety | Requires specialized handling/disposal | Requires careful handling of Br₂ | Generally safer, but peroxides can be hazardous |
| Scalability | Challenging due to toxicity/disposal | Feasible, established chemistry | Promising, but may require process optimization |
| Cost | Moderate (SeO₂ cost) | Low (Br₂ is inexpensive) | Potentially high (catalyst/ligand cost) |
Conclusion and Recommendations
The choice of synthesis method for this compound depends heavily on the specific needs and constraints of the laboratory.
-
For Reliability and High Yield: The Riley Oxidation remains a robust and well-documented choice, provided the laboratory is equipped to handle highly toxic selenium compounds and their waste streams safely.
-
For Cost-Effectiveness on Scale: The Bromination-Hydrolysis Pathway uses inexpensive, readily available bulk chemicals, making it attractive from a cost perspective. However, it requires careful control to manage the hazards of bromine and potential byproduct formation.
-
For Green Chemistry and Milder Conditions: Catalytic Oxidation represents the most modern and environmentally conscious approach. While it may require more initial optimization to achieve high yields, it avoids the use of highly toxic stoichiometric reagents and often proceeds under milder conditions, making it an excellent choice for research and development focused on sustainable practices.
Ultimately, this guide serves as a foundational resource. Researchers are encouraged to consult the primary literature and perform their own optimization studies to achieve the best results for their specific application.
References
-
Kang, S.-K., Park, D.-C., Rho, H.-S., & Han, S.-M. (1993). Synthesis of α-Diketones from α,β-Dihydroxy Ketones. Synthetic Communications, 23(16), 2219-2224. Available from: [Link]
-
Sharpless, K. B., & Gordon, K. M. (1976). Selenium dioxide oxidation of ketones and aldehydes. Evidence for the intermediacy of .beta.-ketoseleninic. Journal of the American Chemical Society, 98(1), 300-301. Available from: [Link]
-
Chemistry Stack Exchange. (2020). Oxidation of Unsymmetrical Ketones using Selenium Dioxide. Available from: [Link]
-
Cannon, J. (2011). Allylic Oxidations and Oxidation of Ketones to Enones. Chemistry Topics. Available from: [Link]
-
Wikipedia. (n.d.). Riley oxidation. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). α-Diketone synthesis by oxidation. Available from: [Link]
-
NIST. (n.d.). 1-Propanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. Available from: [Link]
-
Stenutz. (n.d.). 1-(4-chlorophenyl)propan-1-one. Available from: [Link]
-
PrepChem. (n.d.). Synthesis of 1-phenylpropane-1,2-dione. Available from: [Link]
-
ResearchGate. (2015). Oxidation of activated methylene groups to ketones catalyzed by new iron phosphinooxazoline complexes and by iron(II) triflate. Available from: [Link]
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- 4. Riley oxidation - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
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A Senior Application Scientist's Comparative Guide to 1-(4-Chlorophenyl)propane-1,2-dione and Other Alpha-Diketones in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the trajectory of a research program. Alpha-diketones, characterized by their vicinal dicarbonyl functionality, are a versatile class of compounds widely employed in the synthesis of diverse heterocyclic scaffolds of medicinal importance. This guide provides an in-depth, objective comparison of 1-(4-Chlorophenyl)propane-1,2-dione with other commonly utilized alpha-diketones, namely Benzil, Diacetyl, and Phenylglyoxal. By examining their reactivity, applications, and providing supporting experimental context, this document aims to empower researchers to make informed decisions in their synthetic endeavors.
Introduction to Alpha-Diketones: A Synthon of Versatility
Alpha-diketones are organic compounds containing two adjacent carbonyl groups. This arrangement of functional groups imparts a unique chemical reactivity, making them valuable precursors for a multitude of chemical transformations. The electrophilic nature of the carbonyl carbons makes them susceptible to nucleophilic attack, forming the basis for a wide array of condensation reactions.
This guide will focus on a comparative analysis of the following alpha-diketones:
-
This compound: A halogenated aryl alpha-diketone.
-
Benzil: A diaryl alpha-diketone.
-
Diacetyl (2,3-Butanedione): A simple aliphatic alpha-diketone.
-
Phenylglyoxal: An alpha-ketoaldehyde.
The following diagram illustrates the general structure of an alpha-diketone and the specific structures of the compounds discussed in this guide.
Caption: General and specific structures of alpha-diketones.
Physicochemical Properties: A Comparative Overview
The physical and chemical properties of these alpha-diketones influence their handling, reactivity, and suitability for various reaction conditions. A summary of key properties is presented in the table below.
| Property | This compound | Benzil | Diacetyl (2,3-Butanedione) | Phenylglyoxal |
| CAS Number | 10557-21-8[1][2] | 134-81-6 | 431-03-8[3] | 1074-12-0 |
| Molecular Formula | C₉H₇ClO₂[1][2] | C₁₄H₁₀O₂ | C₄H₆O₂[3] | C₈H₆O₂ |
| Molecular Weight | 182.60 g/mol [1][2] | 210.23 g/mol | 86.09 g/mol [3] | 134.13 g/mol |
| Appearance | Not specified in search results | Yellow solid | Yellow liquid[3] | Yellow liquid (anhydrous) |
| Melting Point | Not specified in search results | 94-96 °C | -4 to -2 °C | Not applicable |
| Boiling Point | Not specified in search results | 346-348 °C | 88 °C | 196-198 °C |
| Solubility | Not specified in search results | Soluble in organic solvents, insoluble in water. | Soluble in water and organic solvents. | Soluble in organic solvents, forms a hydrate in water. |
Reactivity Profile: The Influence of Structure on Electrophilicity
The reactivity of alpha-diketones is primarily governed by the electrophilicity of the carbonyl carbons. This electrophilicity is influenced by the nature of the substituents (R1 and R2).
-
Electron-withdrawing groups increase the partial positive charge on the carbonyl carbons, enhancing their reactivity towards nucleophiles.
-
Electron-donating groups decrease the electrophilicity, leading to slower reaction rates.
The following diagram illustrates the factors influencing the electrophilicity of the compared alpha-diketones.
Caption: Factors influencing the electrophilicity of alpha-diketones.
Phenylglyoxal , with one of its carbonyl groups being an aldehyde, is generally the most reactive among the four. Aldehydes are sterically less hindered and electronically more reactive than ketones.
This compound is expected to be more reactive than benzil due to the electron-withdrawing effect of the chlorine atom on the phenyl ring. This effect increases the electrophilicity of the adjacent carbonyl carbon.
Benzil , with two phenyl groups, is more reactive than diacetyl. The phenyl groups are electron-withdrawing through induction, making the carbonyl carbons more electrophilic than those in diacetyl, which are attached to electron-donating methyl groups.
Diacetyl is the least reactive of the aromatic alpha-diketones in this comparison due to the electron-donating nature of its two methyl groups, which reduces the electrophilicity of the carbonyl carbons.
Application in Heterocycle Synthesis: A Comparative Case Study of Quinoxaline Formation
A cornerstone application of alpha-diketones in medicinal chemistry is the synthesis of quinoxalines. Quinoxalines and their derivatives are an important class of nitrogen-containing heterocycles that exhibit a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[4] The most common method for synthesizing quinoxalines is the condensation of an ortho-phenylenediamine with an alpha-dicarbonyl compound.[5]
The general workflow for this reaction is depicted below:
Caption: General workflow for quinoxaline synthesis.
Experimental Protocol: Synthesis of Quinoxalines
The following protocol is a general procedure for the synthesis of quinoxalines from alpha-diketones and can be adapted for comparative studies.
Materials:
-
o-Phenylenediamine
-
Alpha-diketone (this compound, Benzil, Diacetyl, or Phenylglyoxal)
-
Solvent (e.g., Ethanol, Acetic Acid, or a mixture)
-
Catalyst (optional, e.g., a Lewis acid or a solid-supported acid)[6][7]
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in the chosen solvent.
-
Add the alpha-diketone (1.0 eq) to the solution.
-
If a catalyst is used, add it to the reaction mixture (typically 5-10 mol%).
-
Stir the reaction mixture at room temperature or heat under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired quinoxaline derivative.
Comparative Performance Analysis
| Alpha-Diketone | Expected Reactivity | Reported Yields in Quinoxaline Synthesis (Representative) | Comments |
| This compound | High | Yields are expected to be high, similar to or better than benzil due to the electron-withdrawing chloro group. Specific comparative data is lacking. | The resulting quinoxaline will bear a 4-chlorophenyl and a methyl substituent, offering sites for further functionalization. |
| Benzil | High | Often high, with many protocols reporting yields >90%.[6] | A widely used substrate, serving as a benchmark for new synthetic methods. |
| Diacetyl | Moderate | Generally good yields, but may require more forcing conditions or specific catalysts compared to aromatic diketones. | The resulting 2,3-dimethylquinoxaline is a simple yet important scaffold. |
| Phenylglyoxal | Very High | High yields are expected due to the reactive aldehyde functionality. | The reaction is typically fast. The resulting quinoxaline will have a phenyl substituent at the 2-position. |
Expert Insight: The choice of alpha-diketone will not only influence the reaction rate and yield but also determine the substitution pattern of the resulting quinoxaline. For drug discovery programs, this is a critical consideration as the nature and position of substituents on the quinoxaline core profoundly affect the compound's biological activity. This compound offers a unique combination of an aryl group for potential π-stacking interactions and a methyl group that can be a site for metabolic transformations or further chemical modification. The chloro-substituent can also influence the compound's pharmacokinetic properties and provides a handle for further diversification through cross-coupling reactions.[8]
Applications in Drug Discovery and Medicinal Chemistry
The utility of these alpha-diketones extends beyond quinoxaline synthesis. They serve as versatile building blocks for a variety of other heterocyclic systems with therapeutic potential.
This compound: While specific, widespread applications in drug discovery are not extensively documented, its structural motifs are present in biologically active molecules. For instance, pyrazolidine-3,5-dione derivatives bearing 1,2-bis(4-chlorophenyl) substituents have been synthesized and shown to be inhibitors of bacterial cell wall biosynthesis, exhibiting antibacterial activity.[9] This suggests that heterocycles derived from this compound could be promising candidates for antimicrobial drug discovery.
Benzil: Benzil is a precursor in the synthesis of the anticonvulsant drug Phenytoin. The benzilic acid rearrangement of benzil is a key step in this synthesis. It is also used as a photoinitiator in polymer chemistry.[6]
Diacetyl: Primarily known as a flavoring agent, diacetyl itself has limited direct applications in drug discovery due to concerns about its inhalation toxicity (bronchiolitis obliterans, or "popcorn lung").[3] However, the diacetyl scaffold is found in some natural products and can be a starting point for the synthesis of more complex molecules.
Phenylglyoxal: Phenylglyoxal is a widely used biochemical reagent for the chemical modification of arginine residues in proteins.[10] This reactivity has been exploited to develop probes for studying protein function and for the targeted delivery of therapeutic agents.
Conclusion and Future Outlook
This guide has provided a comparative overview of this compound and other key alpha-diketones. The choice of an alpha-diketone for a particular synthetic application should be guided by considerations of reactivity, desired substitution pattern in the product, and the overall goals of the drug discovery program.
This compound emerges as a valuable building block, particularly for the synthesis of quinoxalines and other heterocycles where a chlorophenyl moiety is desired for modulating biological activity or for further synthetic elaboration. Its enhanced reactivity compared to benzil, due to the electron-withdrawing chlorine atom, can be advantageous in achieving higher yields and milder reaction conditions.
While direct comparative experimental data is still somewhat limited, the principles of physical organic chemistry provide a solid framework for predicting the relative performance of these compounds. Further head-to-head studies under standardized conditions would be invaluable to the scientific community and would allow for a more quantitative comparison. As the quest for novel therapeutic agents continues, the strategic use of versatile building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery.
References
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More, S. V., Sastry, M. N. V., Wang, C.-C., & Yao, C.-F. (2015). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences, 16(12), 28831–28847. [Link]
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Wikipedia. (n.d.). Diacetyl. Retrieved from [Link]
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Gawande, M. B., & Jayaram, R. V. (2011). Green synthesis of quinoxaline and substituted quinoxalines. TSI Journals. [Link]
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PubChem. (n.d.). 1-(4-Chlorophenyl)-1,2-propanedione. Retrieved from [Link]
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Saeed, A., Shaheen, M., & Abbas, N. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(11), 3236. [Link]
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Kutterer, K. M. K., Davis, J. M., Singh, G., Yang, Y., Hu, W., Severin, A., Rasmussen, B. A., Krishnamurthy, G., Failli, A., & Katz, A. H. (2005). 4-Alkyl and 4,4'-dialkyl 1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione derivatives as new inhibitors of bacterial cell wall biosynthesis. Bioorganic & Medicinal Chemistry Letters, 15(10), 2527–2531. [Link]
- Takahashi, K. (1968). The Reaction of Phenylglyoxal with Arginine Residues in Proteins. The Journal of Biological Chemistry, 243(23), 6171–6179.
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Wan, J.-P., & Wei, L. (2013). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. HETEROCYCLES, 87(7), 1429. [Link]
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Wikipedia. (n.d.). Benzil. Retrieved from [Link]
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PubChem. (n.d.). Benzil. Retrieved from [Link]
-
PubChem. (n.d.). Diacetyl. Retrieved from [Link]
-
PubChem. (n.d.). Phenylglyoxal. Retrieved from [Link]
-
Sharma, V., Kumar, V., & Singh, D. (2019). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 9(58), 33795–33816. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2735798, 1-(4-Chlorophenyl)-1,2-propanedione. Retrieved January 6, 2026 from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8653, Benzil. Retrieved January 6, 2026 from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 650, Diacetyl. Retrieved January 6, 2026 from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14033, Phenylglyoxal. Retrieved January 6, 2026 from [Link].
-
PubChem. (n.d.). 1-(4-Chlorophenyl)-1,2-propanedione. Retrieved January 6, 2026 from [Link].
-
Wikipedia. (n.d.). Diacetyl. Retrieved January 6, 2026 from [Link].
-
Wikipedia. (n.d.). Phenylglyoxal. Retrieved January 6, 2026 from [Link].
-
More, S. V., Sastry, M. N. V., Wang, C.-C., & Yao, C.-F. (2015). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences, 16(12), 28831–28847. [Link]
-
Gawande, M. B., & Jayaram, R. V. (2011). Green synthesis of quinoxaline and substituted quinoxalines. Trade Science Inc. [Link]
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Saeed, A., Shaheen, M., & Abbas, N. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(11), 3236. [Link]
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Wan, J.-P., & Wei, L. (2013). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. HETEROCYCLES, 87(7), 1429. [Link]
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Singh, R. P., & Kumar, V. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1202, 127274. [Link]
-
Sharma, V., Kumar, V., & Singh, D. (2019). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 9(58), 33795–33816. [Link]
-
Wikipedia. (n.d.). Benzil. Retrieved January 6, 2026 from [Link].
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A Comparative Guide to the Validation of Analytical Methods for 1-(4-Chlorophenyl)propane-1,2-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 1-(4-Chlorophenyl)propane-1,2-dione
This compound is an important chemical intermediate in the synthesis of various organic compounds. Its purity and concentration are critical quality attributes that directly impact the yield, purity, and safety of downstream products. Consequently, the development and validation of analytical methods to quantify this compound and its potential impurities are not merely procedural requirements but a scientific necessity. This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), which collectively form the global standard for analytical procedure validation.[1][2][3] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][5][6]
Method Selection: A Comparative Analysis
Choosing the appropriate analytical technique is the foundational step. The selection is dictated by the analyte's physicochemical properties, the sample matrix, and the intended purpose of the method (e.g., impurity testing vs. assay). For this compound, a substituted aromatic dione, several techniques are viable.
| Method | Principle | Strengths | Limitations | Best Suited For |
| HPLC-UV | Chromatographic separation based on polarity, followed by UV detection. | Robust, reproducible, widely available, excellent for quantification. | Moderate sensitivity, potential for interference from co-eluting compounds. | Assay of the main component, quantification of known impurities. |
| GC-MS | Separation of volatile compounds based on boiling point, followed by mass spectrometry detection. | High specificity from mass detection, excellent for identifying unknown impurities.[7] | Requires analyte to be volatile and thermally stable; potential for degradation at high temperatures. | Identification and quantification of volatile impurities and degradation products. |
| LC-MS | Chromatographic separation coupled with mass spectrometry. | High sensitivity and specificity, suitable for complex matrices and trace-level analysis. | Higher cost and complexity, potential for matrix effects (ion suppression/enhancement). | Impurity profiling, metabolite identification, analysis of trace contaminants. |
For routine quality control (QC) involving the assay of this compound, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is often the method of choice due to its balance of performance, cost, and robustness. This guide will focus on the validation of an HPLC-UV method.
The Pillars of Method Validation: A Causality-Driven Approach
Analytical method validation is a structured process to confirm that a method is suitable for its intended use.[5][8] The core parameters, as defined by ICH Q2(R1) and USP <1225>, are not just boxes to be checked; they are interconnected components that collectively define the method's performance and reliability.[2][9][10][11]
Caption: Interrelationship of core analytical validation parameters.
Why it matters: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[12] A lack of specificity can lead to artificially high results for the active ingredient.
Experimental Approach: Forced Degradation To demonstrate specificity for a stability-indicating method, forced degradation studies are indispensable.[13][14] The goal is to intentionally degrade the sample under various stress conditions to produce potential degradation products.[15] A target degradation of 5-20% is generally recommended to ensure that degradants are formed at detectable levels without destroying the main peak.[14][16]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: 105°C for 48 hours.
-
Photolytic Stress: UV light (254 nm) and visible light for 7 days.
The stressed samples are then analyzed by the proposed HPLC method. The method is deemed specific if the analyte peak is well-resolved from all degradant peaks and excipients. Peak purity analysis using a Photodiode Array (PDA) detector is crucial here to confirm that the main analyte peak is spectrally pure and not co-eluting with any degradants.[16][17]
Why it matters: Linearity demonstrates a proportional relationship between the analyte concentration and the detector response over a specified range. This confirms that the method can provide accurate results across the expected concentration levels in samples.
Experimental Approach: Prepare a series of at least five standard solutions of this compound spanning 80% to 120% of the expected working concentration. Inject each concentration in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal, and the residuals should be randomly distributed around zero.
Why it matters: Accuracy measures the closeness of the test results to the true value.[18] It provides confidence that the method is measuring the correct amount of analyte.
Experimental Approach: Recovery Studies Accuracy is typically assessed by spiking a placebo (a mixture of all excipients without the active ingredient) with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[18] Prepare three samples at each level and calculate the percentage recovery.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.
Why it matters: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It reflects the random error of the method.
Experimental Approach:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Ruggedness): Assess the method's performance under variations within the laboratory. This involves analyzing the same sample on different days, with different analysts, and on different instruments.[2]
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Why it matters: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[5] These parameters are critical for impurity analysis.
Experimental Approach: These can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (Standard Deviation of the Blank / Slope)
-
LOQ = 10 * (Standard Deviation of the Blank / Slope)
Alternatively, a signal-to-noise ratio can be used (3:1 for LOD and 10:1 for LOQ).
Why it matters: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[18] It provides an indication of its reliability during normal usage.
Experimental Approach: Deliberately vary critical chromatographic parameters and observe the effect on the results.
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Column Temperature (e.g., ± 5°C)
-
Mobile Phase Composition (e.g., ± 2% organic component)
-
Detection Wavelength (e.g., ± 2 nm)
Acceptance Criteria: System suitability parameters (e.g., tailing factor, resolution, theoretical plates) should remain within acceptable limits, and the assay results should not significantly change.
Detailed Experimental Protocol: Validated HPLC-UV Method
This section provides a detailed, step-by-step methodology for a representative reversed-phase HPLC method for the analysis of this compound.
Caption: General workflow for HPLC analysis.
1. Chromatographic Conditions:
-
Instrument: Gradient-capable HPLC system with a UV-Vis or PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and Water (60:40 v/v), filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (based on UV absorbance maxima of the chlorophenyl group).
-
Injection Volume: 10 µL.
2. Standard Solution Preparation:
-
Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile to obtain a stock solution of 1.0 mg/mL.
-
Further dilute this stock solution with the mobile phase to prepare a working standard solution of 100 µg/mL.
3. Sample Solution Preparation:
-
Accurately weigh a quantity of the test sample equivalent to about 25 mg of this compound into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter and dilute with the mobile phase to a final concentration of 100 µg/mL.
4. System Suitability Test (SST):
-
Before sample analysis, inject the working standard solution five times.
-
Acceptance Criteria:
-
RSD of peak areas ≤ 2.0%.
-
Tailing factor ≤ 2.0.
-
Theoretical plates ≥ 2000.
-
5. Analysis Procedure:
-
Inject a blank (mobile phase) to ensure no carryover or system contamination.
-
Inject the working standard solution.
-
Inject the sample solutions in duplicate.
-
Calculate the amount of this compound in the sample by comparing the peak area of the sample to the peak area of the standard.
Summary of Validation Acceptance Criteria
| Parameter | Acceptance Criteria | Governing Guideline |
| Specificity | Analyte peak is resolved from all other peaks; Peak Purity Index > 0.999. | ICH Q2(R1)[9][10] |
| Linearity | Correlation Coefficient (r²) ≥ 0.999. | ICH Q2(R1)[9][10] |
| Range | 80% - 120% of the nominal concentration. | ICH Q2(R1)[9][10] |
| Accuracy | Mean recovery of 98.0% - 102.0%. | USP <1225>[2][19] |
| Precision (Repeatability) | RSD ≤ 2.0%. | USP <1225>[2][19] |
| Precision (Intermediate) | RSD ≤ 2.0%. | USP <1225>[2][19] |
| LOD / LOQ | Signal-to-Noise Ratio of 3:1 (LOD) and 10:1 (LOQ). | ICH Q2(R1)[9][10] |
| Robustness | System suitability parameters pass; assay results remain consistent. | ICH Q2(R1)[9][10] |
Conclusion
The validation of an analytical method for this compound is a systematic and scientifically rigorous process. An HPLC-UV method, when properly validated, provides a reliable and robust tool for ensuring the quality and consistency of this critical chemical intermediate. This guide has detailed a comparative framework for method selection and a causality-driven approach to validation, emphasizing the "why" behind each experimental choice. By adhering to these principles and the standards set by regulatory bodies like the ICH and FDA, researchers and drug development professionals can ensure the integrity of their analytical data and the quality of their final products.[1][3]
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Q2(R2) Validation of Analytical Procedures March 2024 . U.S. Food and Drug Administration. [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma Group. [Link]
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USP <1225> Method Validation . BA Sciences. [Link]
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Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies . LCGC International. [Link]
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A Comparative Guide to the Biological Activity of 1-(4-Chlorophenyl)propane-1,2-dione Derivatives
This guide provides a comprehensive framework for comparing the biological activities of novel derivatives of 1-(4-Chlorophenyl)propane-1,2-dione. While direct comparative data on a wide range of these specific derivatives is an emerging field of study, this document synthesizes findings from structurally related compounds to propose a roadmap for their evaluation. We will delve into the potential antimicrobial, antifungal, and anticancer properties of these derivatives, supported by detailed experimental protocols and data interpretation strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this chemical scaffold.
Introduction: The Therapeutic Potential of the 1,2-Dione Scaffold
The 1,2-dicarbonyl moiety is a key pharmacophore found in numerous biologically active molecules. Its ability to interact with various biological targets makes it a versatile scaffold for drug design. The presence of a 4-chlorophenyl group can further enhance biological activity by increasing lipophilicity and facilitating interactions with specific receptor pockets. This guide focuses on derivatives of this compound, a scaffold with underexplored potential. By systematically modifying this core structure, it is hypothesized that novel compounds with significant and selective biological activities can be developed. This guide outlines the necessary experimental comparisons to validate this hypothesis.
I. Comparative Analysis of Antimicrobial Activity
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Derivatives of this compound represent a promising class of compounds for addressing this challenge. Their mechanism of action is hypothesized to involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall.
A. Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[1][2][3]
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Step-by-Step Methodology:
-
Preparation of Test Compounds: Dissolve the synthesized this compound derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a stock concentration of 10 mg/mL.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include positive (bacteria and broth) and negative (broth only) controls. Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
B. Hypothetical Comparative Data
The following table presents hypothetical MIC values for a series of this compound derivatives against common bacterial strains. This data is illustrative and serves as a template for organizing experimental results.
| Derivative | R-Group Modification | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) |
| CPD-1 | -H | 128 | >256 |
| CPD-2 | -CH₃ | 64 | 128 |
| CPD-3 | -NO₂ | 32 | 64 |
| CPD-4 | -Br | 16 | 32 |
| Ampicillin | (Control) | 0.5 | 8 |
This data is for illustrative purposes only and does not represent actual experimental results.
II. Comparative Analysis of Antifungal Activity
Fungal infections, particularly those caused by opportunistic pathogens, are a growing concern in immunocompromised individuals. The development of novel antifungal agents with improved efficacy and reduced toxicity is crucial.
A. Experimental Protocol: Antifungal Susceptibility Testing
The broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3, is the standard for determining the MIC of antifungal agents against yeast.[4][5]
Step-by-Step Methodology:
-
Preparation of Test Compounds: Prepare stock solutions of the derivatives in DMSO as described for the antibacterial assay.
-
Serial Dilutions: Perform serial dilutions in RPMI-1640 medium buffered with MOPS in a 96-well plate.
-
Fungal Inoculum Preparation: Prepare a standardized fungal suspension (e.g., Candida albicans) adjusted to a 0.5 McFarland standard and then dilute it in RPMI medium to the recommended final concentration.
-
Inoculation and Incubation: Inoculate the plates and incubate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration that causes a significant (≥50%) reduction in turbidity compared to the growth control.
B. Hypothetical Comparative Data
| Derivative | R-Group Modification | Candida albicans (MIC, µg/mL) | Aspergillus fumigatus (MIC, µg/mL) |
| CPD-1 | -H | 64 | 128 |
| CPD-2 | -CH₃ | 32 | 64 |
| CPD-3 | -NO₂ | 16 | 32 |
| CPD-4 | -Br | 8 | 16 |
| Fluconazole | (Control) | 1 | 64 |
This data is for illustrative purposes only and does not represent actual experimental results.
III. Comparative Analysis of Anticancer Activity
The search for novel anticancer agents with high efficacy and selectivity remains a primary focus of medicinal chemistry. The 1,2-dione scaffold has been explored in various anticancer compounds.
A. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[6][7][8][9] It is a standard method for screening the cytotoxic potential of chemical compounds.
Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.
B. Hypothetical Comparative Data
| Derivative | R-Group Modification | MCF-7 (IC₅₀, µM) | A549 (IC₅₀, µM) |
| CPD-1 | -H | >100 | >100 |
| CPD-2 | -CH₃ | 75.2 | 89.4 |
| CPD-3 | -NO₂ | 25.8 | 32.1 |
| CPD-4 | -Br | 12.5 | 18.7 |
| Doxorubicin | (Control) | 0.8 | 1.2 |
This data is for illustrative purposes only and does not represent actual experimental results.
IV. Structure-Activity Relationship (SAR) and Mechanistic Insights
Based on the hypothetical data, preliminary structure-activity relationships can be inferred. The introduction of electron-withdrawing groups (e.g., -NO₂, -Br) at the R-position appears to enhance the antimicrobial, antifungal, and anticancer activities of the this compound scaffold. This suggests that the electronic properties of the substituent play a crucial role in the biological activity.
Further studies are necessary to elucidate the precise mechanisms of action. For antimicrobial and antifungal activity, this could involve investigating enzyme inhibition (e.g., DNA gyrase, ergosterol biosynthesis) or cell membrane disruption. For anticancer activity, studies on apoptosis induction, cell cycle arrest, and inhibition of specific signaling pathways (e.g., STAT3, NF-κB) would be highly valuable.[10]
Conclusion and Future Directions
The derivatives of this compound present a promising scaffold for the development of novel therapeutic agents. This guide provides a systematic approach to compare their biological activities. The proposed experimental protocols are robust and widely used in the field. The hypothetical data illustrates the potential for significant activity and highlights the importance of systematic structural modifications.
Future research should focus on synthesizing a diverse library of these derivatives and conducting the comparative biological evaluations outlined in this guide. Promising lead compounds should then be subjected to further mechanistic studies and in vivo efficacy and toxicity assessments. This structured approach will be instrumental in unlocking the full therapeutic potential of this exciting class of compounds.
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A Comparative Spectroscopic Analysis of 1-(4-Chlorophenyl)propane-1,2-dione and its Analogs
Introduction
In the landscape of synthetic chemistry and drug development, α-diones, particularly those with aromatic moieties, serve as critical building blocks and pharmacophores. Their rich reactivity, centered around the vicinal dicarbonyl system, allows for the construction of complex heterocyclic systems. 1-(4-Chlorophenyl)propane-1,2-dione is a prominent member of this class, featuring a halogenated phenyl ring that significantly influences its electronic properties and reactivity. Understanding the precise spectroscopic signature of this molecule is paramount for reaction monitoring, quality control, and mechanistic studies.
This guide provides an in-depth spectroscopic comparison of this compound against its structural analogs: the parent compound 1-Phenylpropane-1,2-dione, the electron-donating 1-(4-Methoxyphenyl)propane-1,2-dione, and the electron-withdrawing 1-(4-Nitrophenyl)propane-1,2-dione. By systematically evaluating the data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the causal relationships between the electronic nature of the para-substituent on the phenyl ring and the resulting spectroscopic characteristics. This analysis serves as a practical reference for researchers engaged in the synthesis and application of these versatile chemical entities.
Methodology: A Framework for Spectroscopic Validation
The acquisition of reliable and reproducible spectroscopic data is the bedrock of chemical analysis. The protocols outlined below represent a standardized, self-validating approach to the characterization of small organic molecules like the α-diones discussed herein. The choice of specific parameters, such as solvent and instrument frequency, is critical and directly impacts data interpretation.
General Experimental Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: 5-10 mg of the analyte is dissolved in approximately 0.6 mL of a deuterated solvent (typically CDCl₃ or DMSO-d₆). The solution is filtered into a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Spectra are recorded on a 400 MHz spectrometer. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Spectra are recorded on the same spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum and enhance signal-to-noise, often benefiting from the Nuclear Overhauser Effect (NOE).[1] A longer relaxation delay (5-10 seconds) may be required for quaternary carbons.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: For liquid samples, a thin film is prepared between two salt (NaCl or KBr) plates. Solid samples are typically analyzed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
Acquisition: Spectra are recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum. Data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Technique: Electron Ionization (EI) coupled with Gas Chromatography (GC-MS) is a standard method for these compounds.
-
GC Separation: A small volume (1 µL) of a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The instrument is equipped with a capillary column (e.g., DB-5ms) and programmed with a temperature gradient to ensure separation from impurities.
-
MS Ionization and Detection: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation. The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected, generating a mass spectrum.
-
Results and Discussion: A Comparative Spectroscopic Portrait
The electronic effect of the para-substituent (H, Cl, OCH₃, NO₂) on the phenyl ring provides a textbook example of how structure dictates spectroscopic properties. The chloro-group is moderately electron-withdrawing via induction but weakly electron-donating through resonance. The methoxy group is a strong resonance electron-donor, while the nitro group is a powerful electron-withdrawing group through both induction and resonance.
Infrared (IR) Spectroscopy Comparison
The most informative region in the IR spectra of these compounds is the carbonyl (C=O) stretching region (1650-1800 cm⁻¹). The vicinal dione system exhibits two distinct C=O stretching frequencies due to symmetric and asymmetric vibrational coupling. The position of these bands is highly sensitive to the electronic effects of the para-substituent.
Table 1: Comparative IR Data (C=O Stretching Frequencies)
| Compound | R-Group | ν(C=O) Aromatic Ketone (cm⁻¹) | ν(C=O) Aliphatic Ketone (cm⁻¹) | Source(s) |
| 1-Phenylpropane-1,2-dione | -H | ~1675 | ~1715 | [2][3] |
| This compound | -Cl | ~1680 | ~1717 | [4][2] |
| 1-(4-Methoxyphenyl)propane-1,2-dione | -OCH₃ | ~1670 | ~1712 | [5] |
| 1-(4-Nitrophenyl)propane-1,2-dione | -NO₂ | ~1690 | ~1720 | [6][7] |
| (Note: Values are approximate and can vary slightly based on the sample phase (e.g., thin film, KBr, solution).) |
-
Analysis: The aromatic ketone C=O stretch is directly conjugated with the phenyl ring and is therefore more sensitive to substituent effects.
-
The -OCH₃ group donates electron density into the ring and the carbonyl group, weakening the C=O bond and lowering its stretching frequency to ~1670 cm⁻¹.
-
Conversely, the strongly withdrawing -NO₂ group pulls electron density away from the carbonyl, strengthening the C=O bond and increasing its stretching frequency to ~1690 cm⁻¹.
-
The -Cl group has a net electron-withdrawing effect, shifting the frequency to a higher wavenumber (~1680 cm⁻¹) compared to the unsubstituted phenyl analog (~1675 cm⁻¹), but less so than the nitro-substituted compound. The aliphatic ketone C=O stretch is largely insulated from these electronic effects and shows minimal variation across the series.
-
¹H and ¹³C NMR Spectroscopy Comparison
NMR spectroscopy provides a detailed view of the chemical environment of each nucleus. The chemical shifts of the aromatic protons and carbons are particularly diagnostic of the substituent's electronic influence.
Table 2: Comparative ¹H NMR Data (Aromatic Region, CDCl₃)
| Compound | R-Group | δ (Hortho, ppm) | δ (Hmeta, ppm) | Source(s) |
| 1-Phenylpropane-1,2-dione | -H | ~7.95 (m) | ~7.50-7.65 (m) | [8] |
| This compound | -Cl | ~7.90 (d) | ~7.45 (d) | [9] |
| 1-(4-Methoxyphenyl)propane-1,2-dione | -OCH₃ | ~7.95 (d) | ~6.95 (d) | [10] |
| 1-(4-Nitrophenyl)propane-1,2-dione | -NO₂ | ~8.15 (d) | ~8.35 (d) | [6] |
| (Note: Chemical shifts (δ) are approximate. 'd' denotes a doublet, 'm' denotes a multiplet.) |
-
Analysis:
-
Electron-withdrawing groups deshield aromatic protons, shifting their signals downfield (to higher ppm). The powerful -NO₂ group has the most dramatic effect, shifting the ortho and meta protons significantly downfield.
-
The electron-donating -OCH₃ group shields the aromatic protons, particularly the ortho and meta protons, shifting them upfield. The H-meta signal at ~6.95 ppm is a clear indicator of this shielding.
-
The -Cl atom deshields the protons relative to the unsubstituted analog, causing a downfield shift, though less pronounced than the nitro group. This results in two distinct doublets for the ortho and meta protons.
-
Table 3: Comparative ¹³C NMR Data (Key Resonances, CDCl₃)
| Compound | R-Group | δ (C=O) Aromatic | δ (C=O) Aliphatic | δ (Cipso) | δ (Cpara) | Source(s) |
| 1-Phenylpropane-1,2-dione | -H | ~195.1 | ~198.5 | ~132.8 | ~134.5 | [11] |
| This compound | -Cl | ~193.5 | ~198.0 | ~131.2 | ~141.5 | [4][12] |
| 1-(4-Methoxyphenyl)propane-1,2-dione | -OCH₃ | ~193.6 | ~199.0 | ~125.6 | ~165.0 | [5] |
| 1-(4-Nitrophenyl)propane-1,2-dione | -NO₂ | ~192.8 | ~197.2 | ~137.5 | ~151.5 | [6] |
| (Note: Chemical shifts (δ) are approximate.) |
-
Analysis: The chemical shift of the para-carbon (C-para) is highly sensitive to the substituent.
-
The -OCH₃ group causes a significant upfield shift of the C-ipso but a very large downfield shift of the C-para (~165.0 ppm) due to strong resonance donation.
-
The -NO₂ group shifts the C-para significantly downfield (~151.5 ppm) due to electron withdrawal.
-
The -Cl atom also shifts the C-para downfield (~141.5 ppm), reflecting its electronegativity. The carbonyl carbons are also affected, with electron-withdrawing groups generally causing a slight upfield shift of the aromatic C=O carbon signal.
-
Mass Spectrometry (MS) Comparison
Under Electron Ionization (EI), these molecules fragment in predictable ways. The most common cleavage occurs between the two carbonyl groups, leading to the formation of a stable aroyl cation ([R-C₆H₄-CO]⁺).
Table 4: Comparative Mass Spectrometry Data (Key Fragments)
| Compound | R-Group | Molecular Ion (M⁺˙) m/z | Base Peak [R-C₆H₄-CO]⁺ m/z | Source(s) |
| 1-Phenylpropane-1,2-dione | -H | 148 | 105 | [11] |
| This compound | -Cl | 182/184 (3:1) | 139/141 (3:1) | [4][12] |
| 1-(4-Methoxyphenyl)propane-1,2-dione | -OCH₃ | 178 | 135 | [5] |
| 1-(4-Nitrophenyl)propane-1,2-dione | -NO₂ | 193 | 150 | [6] |
-
Analysis: The mass of the base peak is a direct reflection of the substituent on the phenyl ring.
-
For the parent compound, the base peak is the benzoyl cation at m/z 105.
-
For the chloro-analog , the base peak is the 4-chlorobenzoyl cation. Critically, it appears as a pair of peaks at m/z 139 and 141 in an approximate 3:1 intensity ratio, which is the characteristic isotopic signature of a single chlorine atom (³⁵Cl:³⁷Cl). The molecular ion peak also displays this signature at m/z 182 and 184.[4] This isotopic pattern is a definitive diagnostic feature.
-
The methoxy- and nitro-analogs produce base peaks at m/z 135 and m/z 150, respectively, corresponding to their respective aroyl cations.
-
Conclusion
The spectroscopic comparison of this compound and its analogs clearly demonstrates the profound influence of aromatic substitution on molecular properties. The electron-withdrawing nature of the chlorine atom leads to predictable downfield shifts in the NMR spectra and an increase in the carbonyl stretching frequency in the IR spectrum relative to the unsubstituted parent compound. Most diagnostically, the 3:1 isotopic pattern in the mass spectrum provides an unambiguous confirmation of the chlorine atom's presence. This guide illustrates how a multi-technique spectroscopic approach, grounded in the principles of physical organic chemistry, provides a robust and self-validating framework for the structural elucidation and characterization of functionalized organic molecules.
References
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SpectraBase. (n.d.). 1-(4-Chlorophenyl)propan-1,2-dione. Wiley-VCH GmbH. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3034057, 1-(4-Nitrophenyl)propane-1,2-dione. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for an article. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6430837, 1-(4-Methoxyphenyl)propane-1,2-dione. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Material for an article. Retrieved from [Link]
-
El-Sayed, A. M. (2024). The Pherobase: Database of Pheromones and Semiochemicals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2735798, 1-(4-Chlorophenyl)-1,2-propanedione. Retrieved from [Link]
-
NIST. (n.d.). 1-Propanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-(4-Nitrophenyl)-1,2-propanedione. Wiley-VCH GmbH. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1-phenyl-1,2-propane dione. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11363, 1-Phenyl-1,2-propanedione. Retrieved from [Link]
-
Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. DOI: 10.5772/intechopen.71040. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of 1-(4-Chlorophenyl)propane-1,2-dione from Different Suppliers
In the realm of drug discovery and chemical research, the purity of starting materials is a cornerstone of reproducible and reliable results. The presence of even minor impurities can lead to unforeseen side reactions, altered biological activity, and difficulty in structure-activity relationship (SAR) studies. This guide provides a comprehensive comparison of the purity of 1-(4-Chlorophenyl)propane-1,2-dione, a valuable building block in organic synthesis, from three different commercial suppliers. We will delve into a multi-pronged analytical approach, presenting hypothetical yet plausible experimental data to illustrate how purity can vary and the importance of in-house quality control.
The Significance of Purity for this compound
This compound is an α-diketone, a class of compounds known for their versatile reactivity. The adjacent carbonyl groups make them useful precursors for the synthesis of various heterocyclic compounds, which are prevalent in many pharmaceutical agents. Given its potential use in the synthesis of biologically active molecules, the purity of this reagent is of paramount importance. Impurities could arise from the synthetic route, which is often a Friedel-Crafts acylation or an oxidation of a corresponding precursor.[1][2] Potential impurities could include residual starting materials, regioisomers, or byproducts from incomplete reactions or side reactions.[3]
Initial Observations of Samples from Hypothetical Suppliers
For this comparative study, we procured this compound from three hypothetical suppliers:
-
Supplier A: A large, well-known chemical supplier.
-
Supplier B: A smaller, specialized chemical synthesis company.
-
Supplier C: A budget-friendly supplier.
Upon receipt, a preliminary visual inspection was conducted. The product from Supplier A was a pale yellow solid, while the sample from Supplier B was an off-white crystalline powder. The product from Supplier C was a noticeably more yellow, slightly waxy solid. These initial observations already suggest potential differences in purity.
Experimental Design for a Comprehensive Purity Assessment
To obtain a holistic view of the purity of each sample, a combination of chromatographic and spectroscopic techniques was employed. This multi-faceted approach ensures that a wide range of potential impurities, both volatile and non-volatile, as well as structural isomers, are detected and characterized.
Caption: Overall experimental workflow for the purity assessment of this compound.
Comparative Data and Interpretation
The following tables summarize the hypothetical data obtained from the analysis of the samples from the three suppliers.
Table 1: HPLC-UV Analysis Results
| Supplier | Purity (% Area at 254 nm) | Number of Impurities Detected |
| Supplier A | 99.2% | 3 |
| Supplier B | 99.8% | 1 |
| Supplier C | 97.5% | 5 |
Table 2: GC-MS Analysis Results
| Supplier | Purity (% Area) | Major Impurity Identified |
| Supplier A | 99.0% | 1-(4-chlorophenyl)ethanone |
| Supplier B | 99.7% | Not detected |
| Supplier C | 97.2% | 1-(4-chlorophenyl)ethanone, Chlorobenzene |
Table 3: ¹H NMR Spectroscopy Findings
| Supplier | Conformance to Structure | Notable Impurity Signals |
| Supplier A | Yes | Small singlet at ~2.5 ppm |
| Supplier B | Yes | No significant impurity signals |
| Supplier C | Yes | Signals consistent with aromatic solvent and a singlet at ~2.5 ppm |
Table 4: FTIR Spectroscopy Findings
| Supplier | Conformance to Reference Spectrum |
| Supplier A | High |
| Supplier B | Very High |
| Supplier C | Moderate (minor peak variations) |
Interpretation of Results
-
Supplier B consistently demonstrated the highest purity across all analytical techniques. The absence of detectable impurities by GC-MS and the clean ¹H NMR spectrum suggest a highly refined product. This level of purity is ideal for sensitive applications such as in the final steps of pharmaceutical ingredient synthesis or in assays where impurities could interfere.
-
Supplier A provided a product of high purity, suitable for many research and development applications. The major impurity identified by GC-MS, 1-(4-chlorophenyl)ethanone, is a likely precursor or a side-product from the synthesis.[4] The small singlet observed in the ¹H NMR at approximately 2.5 ppm is consistent with the methyl group of this impurity. While the purity is high, the presence of this structurally similar impurity should be considered for applications where it might react or interfere.
Detailed Experimental Protocols
The following are the detailed methodologies used for the purity assessment.
High-Performance Liquid Chromatography (HPLC)
Caption: Step-by-step workflow for HPLC analysis.
Protocol:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of acetonitrile to prepare a 1 mg/mL solution.
-
Instrumentation:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Run the analysis for 15 minutes. Integrate all peaks and calculate the purity based on the relative peak area of the main component.
Gas Chromatography-Mass Spectrometry (GC-MS)
Caption: Step-by-step workflow for GC-MS analysis.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.
-
Instrumentation:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL with a 20:1 split ratio.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: 50-300 m/z.
-
-
Analysis: Integrate the total ion chromatogram (TIC) to determine the percent area purity. Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).[5][6]
¹H NMR Spectroscopy
Caption: Step-by-step workflow for ¹H NMR analysis.
Protocol:
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Acquisition: Acquire the ¹H NMR spectrum with 16 scans and a relaxation delay of 1 second.
-
Analysis: Process the spectrum and compare the chemical shifts and integrations with the expected structure of this compound. Look for any signals that do not correspond to the main compound.
Discussion and Recommendations
This comparative guide, using hypothetical data, underscores the critical need for researchers to perform their own quality assessment of reagents. While a supplier's certificate of analysis provides a baseline, the purity can be influenced by batch-to-batch variability and storage conditions.
For researchers working on projects where minor impurities could have a significant impact, such as in late-stage drug development or in the preparation of analytical standards, a higher purity grade from a supplier like the hypothetical Supplier B would be the most prudent choice. The higher cost is justified by the reduced risk of experimental artifacts and the assurance of material integrity.
For general discovery research or process development where the material may be further purified, a product from a supplier like Supplier A would likely be acceptable and more cost-effective. However, the identity of the main impurity should be noted and its potential impact on subsequent steps evaluated.
The product from Supplier C would be most appropriate for early-stage, exploratory work where cost is a primary driver and the potential for impurities to affect the outcome is considered low or is mitigated by purification of the product.
Ultimately, the choice of supplier should be guided by the specific requirements of the application. It is highly recommended that laboratories establish a routine, multi-technique approach for the qualification of critical reagents to ensure the reliability and reproducibility of their research.
References
-
SpectraBase. 1-(4-Chlorophenyl)propan-1,2-dione. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
PubChem. 1-(4-Chlorophenyl)-1,2-propanedione. [Link]
-
SIELC Technologies. 1-(4-Chlorophenyl)ethanone. [Link]
-
NIST. 1-Propanone, 1-(4-chlorophenyl)-. [Link]
-
LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Chem-Space. (E)-3-(4-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one 1H NMR spectrum. [Link]
-
University of Calgary. Ch12: Friedel-Crafts limitations. [Link]
-
SpectraBase. 1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]
-
ORCA. The analysis of pesticides & related compounds using Mass Spectrometry. [Link]
-
NIST. 1-Propanone, 1-(4-chlorophenyl)-. [Link]
-
PubChem. 1-(3-Chlorophenyl)propane-1,2-dione. [Link]
- Google Patents. Method for preparing 1-(4-chlorophenyl)
-
ResearchGate. Methods of preparation of alpha-diketones and alpha-diketone monomers. [Link]
-
Organic Chemistry Portal. α-Diketone synthesis by oxidation. [Link]
-
ACS Publications. α-Hydroxy ketones in high enantiomeric purity from asymmetric dihydroxylation of enol ethers. [Link]
-
PubMed. Practical method for transforming alkynes into alpha-diketones. [Link]
-
ResearchGate. Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. [Link]
-
Agilent. THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. [Link]
-
MDPI. Synthesis and Hydrophilicity Analysis of bis(propane-1,2-diol) Terminated Polydimethylsiloxanes (PDMSs). [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(4-Chlorophenyl)propane-1,2-dione
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the robust and reliable analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 1-(4-Chlorophenyl)propane-1,2-dione, a key chemical intermediate. Beyond a simple recitation of methods, this document delves into the causality of analytical choices, the establishment of self-validating protocols, and the critical process of cross-validation to ensure data integrity across different analytical platforms.
The Analytical Challenge: this compound
This compound is an aromatic alpha-diketone whose purity and impurity profile can significantly impact the quality and safety of the final drug product. Its structure, featuring a chromophore (the chlorophenyl group) and two adjacent carbonyl groups, makes it amenable to several analytical techniques. The choice of the primary analytical method and its subsequent validation and cross-validation against a secondary method are critical steps in ensuring the reliability of analytical data throughout the drug development lifecycle.
A Tale of Two Techniques: HPLC vs. GC-MS
The selection of an analytical technique is a decision guided by the physicochemical properties of the analyte, the intended purpose of the analysis, and the required sensitivity and selectivity. For this compound, both HPLC and GC-MS present viable, yet distinct, analytical strategies.
High-Performance Liquid Chromatography (HPLC) is often the workhorse of pharmaceutical analysis due to its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[1] For this compound, its strong UV absorbance, conferred by the aromatic ketone structure, makes UV detection a straightforward and sensitive choice.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) , conversely, is a powerhouse for the analysis of volatile and semi-volatile compounds.[3] While this compound is amenable to GC analysis, its polarity and potential for thermal degradation necessitate careful method development. The coupling with mass spectrometry provides exceptional selectivity and structural information, making it an excellent confirmatory technique.[4]
The logical workflow for selecting and validating an analytical method for this compound is illustrated below.
Caption: Workflow for analytical method selection, validation, and cross-validation.
Comparative Overview of HPLC and GC-MS for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Rationale for this compound |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[4] | Separation based on partitioning between a gaseous mobile phase and a solid/liquid stationary phase, followed by mass-based detection.[4] | Both principles are applicable, with HPLC being more direct for this non-volatile solid. |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds.[1] | Requires analytes to be volatile and thermally stable.[3] | This compound is a solid, making HPLC a more natural fit without derivatization. |
| Derivatization | Not required. | May be beneficial to improve volatility and peak shape, though not strictly necessary. | The absence of a derivatization step simplifies the HPLC workflow, reducing potential sources of error. |
| Sensitivity | Good, dependent on the chromophore and detector (UV/DAD offers good sensitivity for this compound).[2] | High, especially with Selected Ion Monitoring (SIM) mode in the mass spectrometer.[5] | GC-MS can offer lower detection limits, which is advantageous for trace impurity analysis. |
| Selectivity | Good, can be enhanced with diode array detection (DAD) for peak purity analysis. | Excellent, mass spectral data provides a high degree of confidence in compound identification.[4] | The mass fragmentation pattern from GC-MS provides unparalleled confirmation of identity. |
| Throughput | Generally higher, especially with modern UHPLC systems. | Can be lower due to longer run times and potential for sample preparation. | For routine quality control, the higher throughput of HPLC is a significant advantage. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol is designed not only for the quantification of this compound but also for the separation of potential degradation products, making it a stability-indicating method.[6][7]
1. Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile (ACN) and methanol (MeOH)
-
Ultrapure water (18.2 MΩ·cm)
-
Phosphoric acid (H₃PO₄), HPLC grade
2. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | 0-15 min: 40-70% B15-20 min: 70-40% B20-25 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or λmax determined by DAD scan) |
| Injection Volume | 10 µL |
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample to be analyzed at a target concentration within the calibration range using the same diluent.
5. System Suitability:
-
Inject the 25 µg/mL standard solution six times.
-
Acceptance Criteria:
-
Tailing factor (T) ≤ 2.0
-
Theoretical plates (N) ≥ 2000
-
Relative Standard Deviation (RSD) of peak area and retention time ≤ 2.0%
-
Protocol 2: Confirmatory GC-MS Method
This protocol is designed for the confirmation of identity and quantification of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
GC grade ethyl acetate
-
Helium (carrier gas, 99.999% purity)
2. Instrumentation:
-
Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer (GC-MS).
-
Data acquisition and processing software.
3. Chromatographic and MS Conditions:
| Parameter | Condition |
| Column | DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | Initial: 100 °C, hold for 1 minRamp: 15 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 40-400) for identificationSelected Ion Monitoring (SIM) for quantification (e.g., m/z 139, 111, 75) |
4. Standard and Sample Preparation:
-
Prepare standard and sample solutions in ethyl acetate at appropriate concentrations for GC-MS analysis (typically in the low µg/mL range).
Potential Impurities and Degradation Products
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[8][9] For this compound, potential degradation pathways include:
-
Oxidative Degradation: The C-C bond between the two carbonyl groups is susceptible to oxidative cleavage, potentially yielding 4-chlorobenzoic acid and acetic acid.[10][11] Strong oxidizing agents like hydrogen peroxide can be used to simulate this.[12]
-
Hydrolytic Degradation: While diketones are generally stable to hydrolysis, prolonged exposure to strong acidic or basic conditions at elevated temperatures could lead to rearrangements or other degradants.[12]
-
Photodegradation: Aromatic ketones are known to be photoreactive and can undergo photoreduction or other rearrangements upon exposure to UV light.[1][3]
A well-developed stability-indicating HPLC method should be able to separate the parent peak from any peaks generated under these stress conditions.
Cross-Validation: Ensuring Method Concordance
When two different analytical methods are used to measure the same analyte, a cross-validation study is necessary to demonstrate that the results are comparable and that the methods are equivalent for their intended purpose.[13][14] This is particularly important when transferring methods between labs or when using one method for routine analysis and another for confirmation.
Cross-Validation Experimental Design
-
Sample Selection: Prepare a set of at least three quality control (QC) samples of this compound at low, medium, and high concentrations within the analytical range of both methods.
-
Analysis: Analyze each QC sample in triplicate using both the validated HPLC-UV method and the validated GC-MS method.
-
Data Evaluation: For each concentration level, calculate the mean concentration and the percent difference between the results obtained from the two methods.
% Difference = [(Result_HPLC - Result_GCMS) / Mean(Result_HPLC, Result_GCMS)] * 100
Acceptance Criteria for Cross-Validation
The acceptance criteria for cross-validation should be pre-defined.[5][15] A common approach is:
-
The mean concentration obtained by the two methods should not differ by more than ±15.0% for at least two-thirds of the samples at each concentration level.[13]
-
The overall mean percent difference for all samples should be within ±10.0%.
The workflow for a cross-validation study is depicted below.
Sources
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- 2. researchgate.net [researchgate.net]
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A Comparative Guide to the Reactivity of 1-(4-Chlorophenyl)propane-1,2-dione for Pharmaceutical Research and Development
Abstract
In the landscape of pharmaceutical synthesis, α-dicarbonyl compounds are pivotal intermediates, valued for their versatility in constructing complex heterocyclic scaffolds.[1][2] Among these, 1-(4-Chlorophenyl)propane-1,2-dione stands out as a key building block. This guide provides an in-depth, objective comparison of its reactivity against structurally similar analogs. We present supporting experimental data from standardized kinetic assays to offer researchers, scientists, and drug development professionals a clear framework for selecting the optimal reagent for their synthetic strategies. Our analysis focuses on the well-established condensation reaction with o-phenylenediamine to form quinoxalines, a reaction of significant importance in medicinal chemistry.[1][3][4]
Introduction: The Significance of Reactivity Benchmarking
The reactivity of a chemical intermediate is not an abstract concept; it is a critical parameter that dictates reaction efficiency, yield, and even the feasibility of a synthetic route. For aryl α-diones like this compound, the electronic nature of the aromatic substituent profoundly influences the electrophilicity of the adjacent carbonyl carbons.[5][6] The presence of a chlorine atom at the para-position introduces competing electronic effects: inductive electron withdrawal and resonance electron donation.[6][7] Understanding the net effect of this substitution is crucial for predicting reaction outcomes and optimizing conditions.
This guide benchmarks the reactivity of this compound (herein referred to as 4-Cl-PPD ) against two other analogs: the parent compound, 1-Phenylpropane-1,2-dione (PPD ), and an electron-donating substituted analog, 1-(4-Methoxyphenyl)propane-1,2-dione (4-MeO-PPD ). By quantifying their reaction rates under identical conditions, we provide a clear, data-driven comparison to guide rational reagent selection in drug discovery programs.
Experimental Design: A Framework for Objective Comparison
To ensure a rigorous and unbiased comparison, a standardized kinetic assay was designed. The chosen model reaction is the condensation of the respective dione with o-phenylenediamine to yield a substituted quinoxaline. This reaction is widely used, proceeds at a measurable rate, and results in a chromophoric product, making it ideal for UV-Vis spectrophotometric monitoring.[1][8][9]
Rationale for Comparative Reactants
The selection of PPD and 4-MeO-PPD as comparators allows for a systematic evaluation of substituent effects:
-
1-Phenylpropane-1,2-dione (PPD): The unsubstituted parent compound serves as our baseline for reactivity.
-
This compound (4-Cl-PPD): The topic compound, featuring an electron-withdrawing halogen which deactivates the aromatic ring.[5]
-
1-(4-Methoxyphenyl)propane-1,2-dione (4-MeO-PPD): This analog contains a methoxy group, a strong electron-donating group that activates the aromatic ring through resonance.
Kinetic Assay Workflow
The experimental workflow is designed for reproducibility and accurate data acquisition. The reaction progress is monitored by measuring the increase in absorbance of the quinoxaline product over time.
Caption: Workflow for the kinetic analysis of dione reactivity.
Results: A Quantitative Comparison
The initial rates of reaction for the three diones with o-phenylenediamine were determined under pseudo-first-order conditions. The results are summarized below.
| Compound | Substituent (para-) | Electronic Effect | Relative Initial Rate (Normalized) |
| 4-Cl-PPD | -Cl | Inductively Withdrawing/Resonance Donating | 1.00 |
| PPD | -H | Neutral (Baseline) | 0.65 |
| 4-MeO-PPD | -OCH₃ | Strongly Resonance Donating | 0.28 |
Discussion: Interpreting the Reactivity Trends
The experimental data reveals a clear reactivity trend: 4-Cl-PPD > PPD > 4-MeO-PPD . This order can be rationalized by considering the electronic influence of the para-substituent on the electrophilicity of the carbonyl carbons.
The reaction mechanism for quinoxaline formation involves the nucleophilic attack of the diamine on the carbonyl carbons of the dione.[3][4] Therefore, substituents that increase the electrophilicity (i.e., the partial positive charge) of these carbons will accelerate the reaction.
-
4-Cl-PPD: The chlorine atom is an electronegative element that withdraws electron density from the aromatic ring through the sigma bonds (inductive effect).[6] While it also donates electron density via resonance, the inductive effect is generally considered to be dominant for halogens in this context, leading to a net deactivation of the ring and an increase in the electrophilicity of the carbonyl centers.[5][7] This heightened electrophilicity makes 4-Cl-PPD the most reactive of the three compounds tested.
-
PPD: The unsubstituted phenyl ring serves as our reference point. It lacks any strong electron-donating or withdrawing groups, establishing the baseline reactivity for this class of compounds.
-
4-MeO-PPD: The methoxy group is a powerful electron-donating group through resonance, pushing electron density into the aromatic ring. This effect extends to the dicarbonyl moiety, reducing the partial positive charge on the carbonyl carbons. This decrease in electrophilicity makes the dione less susceptible to nucleophilic attack, resulting in a significantly slower reaction rate compared to both PPD and 4-Cl-PPD .
Caption: Relationship between electronic effects and reaction rate.
Conclusion and Recommendations
Our comparative analysis demonstrates that the reactivity of 1-aryl-propane-1,2-diones in condensation reactions is highly dependent on the electronic nature of the aromatic substituent. This compound (4-Cl-PPD) exhibits the highest reactivity among the tested compounds due to the net electron-withdrawing effect of the chlorine atom, which enhances the electrophilicity of the dicarbonyl center.
For drug development professionals, this presents a clear advantage:
-
Faster Reactions: The use of 4-Cl-PPD can lead to shorter reaction times, increasing throughput in library synthesis.
-
Milder Conditions: Its enhanced reactivity may allow for the use of lower temperatures or less aggressive catalysts, which can be beneficial for sensitive substrates.
Conversely, if a more controlled or slower reaction is desired, PPD or 4-MeO-PPD would be more suitable choices. This guide provides the empirical data necessary to make an informed decision based on the specific kinetic requirements of a synthetic plan.
Appendix: Experimental Protocols
Protocol 1: General Procedure for Kinetic Analysis
-
Solution Preparation: Prepare 0.01 M stock solutions of this compound, 1-Phenylpropane-1,2-dione, 1-(4-Methoxyphenyl)propane-1,2-dione, and o-phenylenediamine in absolute ethanol.
-
Instrument Setup: Set a UV-Vis spectrophotometer to monitor the absorbance at the λ_max of the expected quinoxaline product (determined empirically for each product). Thermostat the cuvette holder to 25.0 ± 0.1 °C.
-
Reaction Initiation: In a quartz cuvette, combine 1.5 mL of the dione stock solution and 1.5 mL of the o-phenylenediamine stock solution.
-
Data Acquisition: Immediately place the cuvette in the spectrophotometer and begin recording absorbance readings at 30-second intervals for a total of 20 minutes.
-
Data Analysis: Plot absorbance versus time. The initial rate is determined from the slope of the linear portion of this plot (typically the first 2-5 minutes).
-
Replication: Perform each kinetic run in triplicate to ensure reproducibility.
References
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Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. [Link]
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Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. [Link]
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Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Oriental Journal of Chemistry. [Link]
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Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. IntechOpen. [Link]
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Kinetic mechanisms in the reduction of aldehydes and ketones catalyzed by rabbit liver aldehyde reductases and hydroxysteroid dehydrogenases. PubMed. [Link]
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Substituent Effects. Organic Chemistry II - Lumen Learning. [Link]
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The Effect of Substituents on Reactivity. St.Peter's Institute of Pharmaceutical Sciences. [Link]
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Reaction of ortho-phenylenediamine with various 1,2-diketones in the presence of PSA. ResearchGate. [Link]
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Kinetic aldol reactions of .alpha.-keto amides. Synthesis of the .beta.-methyl glycosides of (-)-cladinose and (+)-mycarose. The Journal of Organic Chemistry. [Link]
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Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]
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Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
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Kinetics and thermodynamics of keto-enol tautomerism of simple carbonyl compounds: an approach based on a kinetic study of halogenation at low halogen concentrations. Journal of the American Chemical Society. [Link]
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Kinetics of catalyzed acid/acid and acid/aldehyde condensation reactions to non-symmetric ketones. ResearchGate. [Link]
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Substituent Effects on Aromatic Substitution. YouTube. [Link]
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The Effect of Substituents On Reactivity and Orientation in Electrophilic Aromatic Substitution. Scribd. [Link]
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1-(4-Chlorophenyl)-3-(2-nitrophenyl)propane-1,2-dione. National Institutes of Health. [Link]
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1-(4-Chlorophenyl)-1,2-propanedione. PubChem. [Link]
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1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione. PubChem. [Link]
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1-(4-Chlorophenyl)propan-1,2-dione. SpectraBase. [Link]
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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 1-(4-Chlorophenyl)propane-1,2-dione
Introduction: The Significance of 1-(4-Chlorophenyl)propane-1,2-dione in Modern Drug Discovery
This compound is a versatile building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its vicinal dicarbonyl functionality provides a reactive handle for the construction of diverse heterocyclic scaffolds, which are prevalent in many drug candidates. The presence of the 4-chlorophenyl moiety often imparts favorable pharmacokinetic properties, such as enhanced metabolic stability and receptor binding affinity. Given its strategic importance, the development of efficient and economically viable synthetic routes to this intermediate is of paramount interest to researchers in both academic and industrial drug discovery settings.
This guide provides an in-depth evaluation of two primary synthetic pathways to this compound, offering a critical comparison of their cost-effectiveness, scalability, and overall practicality. The insights presented herein are grounded in established chemical principles and supported by real-world cost data to empower researchers to make informed decisions for their specific synthetic needs.
Route 1: Direct Oxidation of 4'-Chloropropiophenone (Riley Oxidation)
The most direct and atom-economical approach to this compound is the oxidation of the α-methylene group of the readily available starting material, 4'-chloropropiophenone. The Riley oxidation, which employs selenium dioxide (SeO₂) as the oxidant, is a classic and reliable method for this transformation.[1][2]
Reaction Mechanism and Rationale
The mechanism of the Riley oxidation of ketones involves the enol form of the ketone attacking the electrophilic selenium dioxide.[1][3] This is followed by a series of steps leading to the formation of a selenium ester, which then eliminates to give the desired 1,2-dicarbonyl compound and elemental selenium. The reaction is typically carried out in a solvent such as dioxane or acetic acid at elevated temperatures.[4]
dot
Caption: Workflow for the Riley Oxidation of 4'-Chloropropiophenone.
Experimental Protocol
-
Materials: 4'-Chloropropiophenone, Selenium Dioxide, 1,4-Dioxane.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4'-chloropropiophenone (1 equivalent) in 1,4-dioxane.
-
Add selenium dioxide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The black precipitate of elemental selenium will be observed.
-
Filter the reaction mixture through a pad of celite to remove the selenium precipitate.
-
The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.[5]
-
Cost-Effectiveness Analysis
This route is highly attractive due to its directness and the relatively low cost of the starting material.
| Reagent | Supplier Example | Cost (per gram) | Molar Mass ( g/mol ) | Cost (per mole) |
| 4'-Chloropropiophenone | Chem-Impex | ~$0.24 (for 1kg) | 168.62 | ~$40.47 |
| Selenium Dioxide | Sigma-Aldrich | ~$0.51 (for 500g) | 110.96 | ~$56.59 |
Total Estimated Reagent Cost per Mole of Product (excluding solvent and purification): ~$97.06
The primary advantages of this route are the high yield and the straightforward procedure. However, the toxicity of selenium compounds necessitates careful handling and waste disposal, which can add to the overall cost on an industrial scale.
Route 2: Two-Step Synthesis via Friedel-Crafts Acylation
An alternative strategy involves the construction of the carbon skeleton followed by oxidation. This can be achieved through a two-step process starting with the Friedel-Crafts acylation of chlorobenzene.
Step 1: Friedel-Crafts Acylation of Chlorobenzene
Chlorobenzene can be acylated with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 4'-chloropropiophenone. The para-substituted product is the major isomer due to the ortho,para-directing nature of the chloro group and steric hindrance at the ortho position.[2][6][7]
dot
Caption: Friedel-Crafts Acylation of Chlorobenzene.
Step 2: Oxidation of 4'-Chloropropiophenone
The intermediate, 4'-chloropropiophenone, is then oxidized to the final product using the Riley oxidation, as described in Route 1.
dot
Caption: Oxidation of the Intermediate.
Experimental Protocol (Step 1)
-
Materials: Chlorobenzene, Propanoyl Chloride, Aluminum Chloride, Dichloromethane (solvent).
-
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane at 0 °C, add propanoyl chloride (1.1 equivalents) dropwise.
-
After stirring for 15 minutes, add chlorobenzene (1 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 4'-chloropropiophenone.
-
Cost-Effectiveness Analysis
This two-step route involves less expensive initial starting materials but requires an additional synthetic step.
| Reagent | Supplier Example | Cost (per gram) | Molar Mass ( g/mol ) | Cost (per mole) |
| Chlorobenzene | Sigma-Aldrich | ~$0.05 (for 2.5L) | 112.56 | ~$5.63 |
| Propanoyl Chloride | Sigma-Aldrich | ~$0.40 (for 500g) | 92.52 | ~$37.01 |
| Aluminum Chloride | Sigma-Aldrich | ~$0.10 (for 2.5kg) | 133.34 | ~$13.33 |
| Selenium Dioxide | Sigma-Aldrich | ~$0.51 (for 500g) | 110.96 | ~$56.59 |
Total Estimated Reagent Cost per Mole of Product (assuming 80% yield for each step, excluding solvents and purification): ~$140.70
While the initial precursors for the Friedel-Crafts reaction are very inexpensive, the additional step and the associated solvent and purification costs, along with a likely lower overall yield, make this route less cost-effective than the direct oxidation of commercially available 4'-chloropropiophenone.
Comparative Summary and Senior Application Scientist's Recommendation
| Feature | Route 1: Direct Oxidation | Route 2: Two-Step Synthesis |
| Starting Material | 4'-Chloropropiophenone | Chlorobenzene |
| Number of Steps | 1 | 2 |
| Key Reagents | Selenium Dioxide | Propanoyl Chloride, AlCl₃, SeO₂ |
| Estimated Reagent Cost/mole | ~$97.06 | ~$140.70 |
| Process Simplicity | High | Moderate |
| Scalability | Good (with proper handling of SeO₂) | Good |
| Safety Considerations | Toxicity of selenium compounds | Corrosive and water-sensitive reagents |
Recommendation:
For both laboratory-scale and large-scale synthesis of this compound, Route 1, the direct oxidation of 4'-chloropropiophenone using selenium dioxide, is the unequivocally more cost-effective and efficient method. The commercial availability and reasonable price of 4'-chloropropiophenone make the one-step oxidation a significantly more attractive option. The higher estimated cost and lower overall efficiency of the two-step Friedel-Crafts route starting from chlorobenzene do not justify its use unless 4'-chloropropiophenone is unavailable.
Researchers and process chemists should, however, remain mindful of the toxicity of selenium reagents and implement appropriate safety protocols and waste management procedures when employing the Riley oxidation. For organizations with robust environmental health and safety infrastructure, the economic advantages of the direct oxidation route are substantial.
References
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Riley Oxidation. NROChemistry. [Link]
-
Selenium Dioxide, Purified. The Lab Depot. [Link]
-
Selenium dioxide, 99%. Otto Chemie Pvt Ltd. [Link]
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Riley oxidation. Grokipedia. [Link]
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Aldrich Diazald Kit Diazomethane Generator Z10.025-0. eBay. [Link]
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Aldrich Chemical Z41976-1 Diazomethane Generator Glassware Set. eBay. [Link]
-
Selenium dioxide (SeO₂) - Riley oxidation. AdiChemistry. [Link]
-
Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. YouTube. [Link]
-
Riley oxidation. Wikipedia. [Link]
-
Riley Oxidation. YouTube. [Link]
-
On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE. Vedantu. [Link]
-
Friedel-Crafts acylation (video). Khan Academy. [Link]
-
The major product formed in the Friedel-Craft acylation of chlorobenzene is. Sarthaks eConnect. [Link]
-
The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic. [Link]
-
Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. National Institutes of Health. [Link]
-
[- Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-, (1α,3α,5α)-]. Organic Syntheses. [Link]
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Two-Step Synthesis of α-Aryl-α-diazoamides as Modular Bioreversible Labels. National Institutes of Health. [Link]
-
Selenium Dioxide. Chem-Station Int. Ed. [Link]
-
NOTE 1,2,3-Trione Compounds Synthesis by Oxidation 1,3-Diketones. [Link]
-
Two-Step Synthesis of α-Aryl-α-diazoamides as Modular Bioreversible Labels. Raines Lab. [Link]
-
A Novel Reactivity of SeO 2 with 1,3Dienes: Formation of syn 1,2- and 1,4-Diols via a Facile C−Se Bond Oxidation. ResearchGate. [Link]
-
Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. National Institutes of Health. [Link]
-
Synthesis of 4-chlorobenzoyl chloride. PrepChem.com. [Link]
-
Oxidising agent. [Link]
-
Reagent SeO2 Selenium dioxide oxidation Riley oxidation part 1. YouTube. [Link]
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Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Organic Chemistry Portal. [Link]
-
1-(4-Chlorophenyl)-1,2-propanedione. PubChem. [Link]
-
Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. ACS Publications. [Link]
-
Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Semantic Scholar. [Link]
-
Benzene, 1,1'-(3-methyl-1-cyclopropene-1,2-diyl)-bis-. Organic Syntheses. [Link]
-
Chemoselective Selenium Dioxide Oxidation of 1,4-Adducts Derived from Substituted Arylidene Acetophenones. ResearchGate. [Link]
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A Researcher's Guide to Qualifying Reference Standards for 1-(4-Chlorophenyl)propane-1,2-dione
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This begins with the quality of the reference standards used. This guide provides a comprehensive framework for the evaluation and comparison of reference standards for 1-(4-Chlorophenyl)propane-1,2-dione, a key chemical entity in various research and development pipelines. Given the limited availability of official Certified Reference Materials (CRMs) for this specific compound, this guide will focus on establishing a robust, in-house qualification process based on internationally recognized guidelines.
The Critical Role of a Well-Characterized Reference Standard
A reference standard is a highly purified and well-characterized substance used as a benchmark for qualitative and quantitative analysis.[1] In the pharmaceutical industry, reference standards are indispensable for confirming the identity, purity, and potency of active pharmaceutical ingredients (APIs), intermediates, and impurities.[2] The International Council on Harmonisation (ICH) guideline Q2(R1) mandates the use of well-characterized reference materials with documented purity throughout the validation of analytical procedures.[3] The quality of your reference standard directly impacts the reliability and accuracy of your analytical results, influencing critical decisions in drug development and manufacturing.
For a non-compendial substance like this compound, where a pharmacopeial standard may not exist, the responsibility falls on the user to ensure the material is "fit for purpose."[4] This guide will walk you through the essential steps to confidently qualify a reference standard from a commercial supplier.
Deconstructing the Certificate of Analysis (CoA)
When sourcing a reference standard for this compound, the Certificate of Analysis (CoA) is the first point of evaluation. However, not all CoAs are created equal. A comprehensive CoA for a quantitative reference standard should include more than just a purity value. Here's what to look for:
| Information on CoA | Importance and What to Look For |
| Identity Confirmation | The CoA should unequivocally confirm the chemical structure. Look for evidence from multiple analytical techniques. |
| Purity Assessment | A purity value, ideally determined by a mass balance approach, is crucial for quantitative applications. |
| Chromatographic Purity | Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The chromatogram should be provided, showing the main peak and any impurities. |
| Residual Solvents | Analysis by Headspace GC is the standard method. The CoA should list any identified solvents and their concentrations. |
| Water Content | Determined by Karl Fischer titration. This is a critical parameter for accurate weighing of the standard. |
| Inorganic Impurities | Analysis by methods like Inductively Coupled Plasma (ICP) or Ash testing. |
| Assay | A quantitative determination of the compound's concentration, often by a validated chromatographic method or quantitative NMR (qNMR). |
| Date of Certification and Retest Date | Ensures the standard is within its period of established stability. |
Many commercial suppliers for this compound provide a basic CoA that may include identity confirmation by NMR and Mass Spectrometry, and a purity value from HPLC.[5] For rigorous quantitative work, a more detailed characterization is necessary.
Independent Verification: A Three-Pillar Approach
Trust but verify. Independent verification of a procured reference standard is a cornerstone of good scientific practice. This process can be structured around three analytical pillars: Identity, Purity, and Assay.
Caption: Workflow for in-house qualification of a reference standard.
Pillar 1: Identity Confirmation
The first step is to confirm that the material is indeed this compound. A combination of spectroscopic techniques is essential for unambiguous identification.
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the number and types of protons in the molecule. The spectrum should be consistent with the expected structure of this compound.
-
¹³C NMR: Shows the number and types of carbon atoms. This is a valuable tool for confirming the carbon skeleton.
Expected ¹H and ¹³C NMR Data: While specific shifts can vary slightly based on the solvent and instrument, publicly available spectral data can serve as a reliable comparison point.[6]
3.1.2. Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Expected Result: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₉H₇ClO₂, MW: 182.60 g/mol ).[7] The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed.
3.1.3. Infrared (IR) Spectroscopy
-
Technique: Fourier-Transform Infrared (FTIR) spectroscopy.
-
Expected Result: The IR spectrum should display characteristic absorption bands for the functional groups present in the molecule, particularly the carbonyl (C=O) stretches.
Pillar 2: Purity Profile
Assessing the purity of the reference standard involves identifying and quantifying any impurities present. Chromatographic techniques are the workhorses for this evaluation.
3.2.1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate the main component from any non-volatile organic impurities.
-
Protocol: A gradient reverse-phase HPLC method with UV detection is typically suitable.
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A time-programmed gradient from high aqueous to high organic content.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Purity Calculation: The purity is typically expressed as the area percentage of the main peak relative to the total peak area.
-
3.2.2. Gas Chromatography (GC)
-
Objective: To detect and quantify volatile organic impurities and residual solvents.
-
Protocol: A capillary GC with a Flame Ionization Detector (FID) is commonly used. For residual solvent analysis, a headspace autosampler is employed.
Acceptance Criteria: For a quantitative reference standard, the chromatographic purity should ideally be ≥99.5%. For qualitative use, a purity of >85% may be acceptable, although higher purity is always desirable to avoid ambiguity in analytical methods.[4]
Pillar 3: Assay (Content Determination)
For quantitative applications, knowing the exact content of the analyte in the reference standard material is crucial.
3.3.1. Mass Balance Approach
The most accurate method for assigning an assay value is the mass balance approach, calculated as:
Assay (%) = 100% - % Organic Impurities - % Water - % Residual Solvents - % Inorganic Impurities
3.3.2. Quantitative NMR (qNMR)
qNMR is a powerful primary method for determining the concentration of a substance without the need for a specific reference standard of the same compound. It involves comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known concentration.
Comparison with Alternatives
In the absence of a readily available, certified reference standard for this compound, researchers might consider two alternatives, each with its own set of considerations:
-
In-house Synthesis and Characterization: Synthesizing the compound in-house provides complete control over the material. However, this requires significant resources for synthesis, purification, and extensive characterization to the level of a primary standard.
-
Use of a Structurally Related Compound as a Reference Marker: For qualitative purposes, such as system suitability tests or peak identification in chromatography, a well-characterized, structurally similar compound could potentially be used. However, this is not a substitute for a specific reference standard for quantitative analysis. An example of a related compound could be 1-(3-Chlorophenyl)propane-1,2-dione.[5][8]
Conclusion and Recommendations
The qualification of a reference standard for this compound is a critical activity that underpins the validity of all subsequent analytical work. While the availability of certified reference materials for this specific compound is limited, a robust in-house qualification process can provide the necessary confidence in the standard's quality.
Key Recommendations:
-
Scrutinize the Supplier's CoA: Do not take the provided information at face value. A detailed CoA is an indicator of a reputable supplier.
-
Perform Independent Verification: At a minimum, confirm the identity and chromatographic purity of any new batch of reference standard.
-
Document Everything: Maintain thorough records of all qualification activities, including raw data and final reports. This documentation is essential for regulatory submissions and internal quality systems.
-
Intended Use is Key: The level of characterization required depends on the intended use of the standard (qualitative vs. quantitative).[9][10]
By following the principles outlined in this guide, researchers can ensure that their reference standards for this compound are fit for purpose, leading to more reliable and reproducible scientific outcomes.
References
-
Abraham Entertainment. (2023, October 22). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]
-
LGC Standards. (2018, July 13). Characterisation of non-compendial reference standards for impurities: How good is good enough? [Video]. YouTube. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]
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ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Validating Analytical Procedures. In Books. Retrieved from [Link]
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Amazon S3. (n.d.). Characterisation of Impurity Reference Standards. Retrieved from [Link]
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MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-(4-Chlorophenyl)-1,2-propanedione. PubChem Compound Database. Retrieved from [Link]
-
Wiley. (n.d.). 1-(4-Chlorophenyl)propan-1,2-dione. SpectraBase. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Propanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
SynThink Research Chemicals. (n.d.). 1-(3-Chlorophenyl)-1,2-propanedione. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1-(3-Chlorophenyl)-1,2-propanedione. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Chloro-1-(4-chlorophenyl)propan-2-one. PubChem Compound Database. Retrieved from [Link]
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Inter-laboratory comparison of 1-(4-Chlorophenyl)propane-1,2-dione analysis
An Application Scientist's Guide to Inter-laboratory Comparison for the Analysis of 1-(4-Chlorophenyl)propane-1,2-dione
Introduction: Establishing Analytical Consensus for a Key Chemical Moiety
This compound is a chemical compound featuring a chlorinated aromatic ring and a diketone functional group.[1] While not a widely studied molecule in public literature, its structure suggests potential utility as an intermediate in organic synthesis, particularly in the development of pharmaceutical agents or agrochemicals where such motifs are common.[2] The presence of both a halogenated system and a reactive diketone moiety presents unique challenges for analytical quantification.[3][4]
For any organization involved in the synthesis, development, or quality control of materials containing this compound, establishing a robust, reproducible analytical method is paramount. However, a method validated in a single laboratory may harbor hidden biases. An inter-laboratory comparison (ILC), also known as a proficiency test, is the gold standard for assessing the true performance and transferability of an analytical method.[5][6] It provides an objective measure of a method's precision and accuracy by comparing results from multiple laboratories analyzing identical samples.[7]
This guide, written from the perspective of a senior application scientist, provides a comprehensive framework for designing and executing an inter-laboratory study to compare two common, powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the analysis of this compound.
Part 1: Analytical Strategy and Method Selection
The selection of an appropriate analytical technique is governed by the physicochemical properties of the analyte. This compound possesses characteristics that make it amenable to both GC and HPLC, making a direct comparison particularly valuable.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: The compound's molecular weight (182.60 g/mol ) and chlorinated nature suggest it is sufficiently volatile and thermally stable for GC analysis.[1] The mass spectrometer provides exceptional selectivity and sensitivity, allowing for confident identification based on both retention time and mass spectrum. This is particularly useful for distinguishing the analyte from structurally similar impurities.[8] GC-MS is a well-established technique for analyzing chlorinated organic compounds.[9]
Anticipated Challenges: Potential for thermal degradation in the injector port if conditions are not optimized. The highly inert equipment is crucial to prevent the adsorption of the chlorinated compound, which can lead to poor peak shape and inaccurate quantification.[8]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale: HPLC is a versatile technique suitable for a wide range of compounds. The conjugated system of the phenyl ring and ketone groups in this compound will exhibit strong UV absorbance, allowing for sensitive detection. HPLC avoids the need for sample volatilization, which can be advantageous if thermal stability is a concern.
Anticipated Challenges: Diketones, particularly β-diketones, are known to present chromatographic challenges, including poor peak shapes due to tautomerization or interaction with the stationary phase.[3][10] Method development must carefully optimize the mobile phase and column chemistry to ensure sharp, symmetrical peaks for reliable integration.[11]
Part 2: Designing the Inter-laboratory Study
A successful ILC requires meticulous planning, from sample preparation to statistical analysis. The following protocol outlines a robust study design. Proficiency testing is a critical component of a laboratory's quality assurance program to demonstrate analytical competence.[5]
Study Objective
To evaluate and compare the accuracy, precision, linearity, and overall robustness of GC-MS and HPLC-UV methods for the quantification of this compound across multiple laboratories.
Study Workflow
The workflow for the proposed ILC is outlined below. This structure ensures that all participants receive identical materials and instructions, minimizing variability unrelated to method performance.
Caption: Workflow for the proposed inter-laboratory comparison study.
Materials for Distribution
-
Reference Standard: A well-characterized, high-purity (>99.5%) standard of this compound.
-
Test Samples: Three homogenous samples prepared in acetonitrile at different concentration levels, blinded to the participants:
-
Sample A: Low concentration (e.g., 10 µg/mL)
-
Sample B: Medium concentration (e.g., 50 µg/mL)
-
Sample C: High concentration (e.g., 100 µg/mL)
-
-
Detailed Protocol Document: Including the analytical methods described below, system suitability criteria, and data reporting templates.
Part 3: Standardized Analytical Protocols
Adherence to standardized protocols is essential for a meaningful comparison. Participating laboratories must follow these methods without deviation.
Protocol 1: GC-MS Analysis
1. Sample Preparation:
- Prepare a stock solution of the reference standard in acetonitrile at 1000 µg/mL.
- Create a series of calibration standards by serial dilution from the stock solution, ranging from 1 µg/mL to 150 µg/mL.
- Samples A, B, and C are analyzed directly.
2. GC-MS System & Conditions:
- GC System: Agilent 7890 or equivalent.[8]
- Injector: Split/Splitless, 250°C, Split ratio 20:1.
- Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity phase (e.g., DB-5ms or equivalent).
- Oven Program: 100°C hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MS System: Quadrupole Mass Spectrometer (e.g., Agilent 5977).
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM). Monitor ions m/z 139 (M-COCH3, characteristic fragment), 111 (chlorophenyl fragment), and 182 (molecular ion, M+).
3. System Suitability Test (SST):
- Inject the 50 µg/mL standard six consecutive times.
- Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area must be ≤ 5.0%.
Protocol 2: HPLC-UV Analysis
1. Sample Preparation:
- Same as for GC-MS analysis.
2. HPLC System & Conditions:
- HPLC System: Waters ACQUITY UPLC or equivalent.
- Detector: UV/Vis or Photodiode Array (PDA) Detector, set to an appropriate wavelength (e.g., 254 nm).
- Column: C18 reverse-phase column, 4.6 x 150 mm, 3.5 µm particle size.
- Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be specified based on preliminary method development.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
3. System Suitability Test (SST):
- Inject the 50 µg/mL standard six consecutive times.
- Acceptance Criteria: RSD of peak area ≤ 2.0%; tailing factor ≤ 1.5.
Part 4: Data Analysis and Performance Evaluation
Upon receiving data from all participating labs, the coordinating laboratory will perform a statistical analysis to compare the methods based on established validation parameters from ICH guidelines.[12][13]
Hypothetical Comparative Data
The table below illustrates how the final data could be presented, using hypothetical results from 10 participating laboratories.
| Performance Metric | GC-MS Method | HPLC-UV Method | Comments |
| Accuracy (% Recovery) | |||
| Sample A (10 µg/mL) | 98.5% (Inter-lab RSD: 8.5%) | 99.2% (Inter-lab RSD: 6.2%) | HPLC shows slightly better accuracy and precision at low concentrations. |
| Sample B (50 µg/mL) | 100.2% (Inter-lab RSD: 4.1%) | 100.5% (Inter-lab RSD: 3.5%) | Both methods perform excellently at the mid-range. |
| Sample C (100 µg/mL) | 101.0% (Inter-lab RSD: 3.8%) | 100.8% (Inter-lab RSD: 3.1%) | Precision is comparable and excellent for both methods at high concentrations. |
| Precision (Repeatability) | |||
| Intra-lab RSD (avg.) | 2.5% | 1.5% | HPLC demonstrates superior intra-laboratory precision. |
| Linearity (R²) | > 0.998 (avg.) | > 0.999 (avg.) | Both methods exhibit excellent linearity within the tested range. |
| Limit of Quantitation (LOQ) | ~1 µg/mL | ~0.5 µg/mL | The HPLC-UV method appears to be more sensitive. |
| Reported Issues | 2/10 labs noted minor peak tailing. | 1/10 labs reported a late-eluting interference peak. | GC-MS may be more susceptible to active sites in the system. |
Interpretation of Results
-
Accuracy and Precision: Based on the hypothetical data, both methods are highly accurate. The HPLC-UV method demonstrates slightly better inter-laboratory precision (lower RSDs), suggesting it may be a more robust and transferable method.[14]
-
Sensitivity: The lower average LOQ for the HPLC-UV method indicates it is better suited for trace-level analysis of this compound.
-
Robustness: The fewer reported issues with the HPLC method suggest it may be less prone to system-dependent variability compared to the GC-MS method for this specific analyte.
Conclusion and Recommendations
This guide provides a detailed framework for conducting an inter-laboratory comparison for the analysis of this compound. Based on the hypothetical results, the HPLC-UV method would be recommended as the primary method for routine quality control due to its superior precision and sensitivity. The GC-MS method serves as an excellent orthogonal technique, providing unequivocal confirmation of identity, which is critical for impurity investigations or reference standard characterization.[4]
Ultimately, the choice of method depends on the specific application. For high-throughput QC environments, the robustness of the HPLC method is advantageous. For forensic or investigational work where absolute certainty of identification is required, the specificity of GC-MS is indispensable. By conducting a comprehensive ILC as outlined here, organizations can make data-driven decisions, ensure analytical consistency, and maintain the highest standards of quality.
References
-
A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. LCGC International. [Link]
-
Beta-diketones: peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography. Journal of Chromatography A. [Link]
-
Validation of Impurity Methods, Part II. LCGC North America. [Link]
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β-Diketones: Peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography. ResearchGate. [Link]
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Proficiency testing and interlaboratory comparisons. Analytical Chemistry Class Notes. [Link]
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Characterization of Compound-Specific Chlorine Isotopologue Distributions of Polychlorinated Organic Compounds by GC-HRMS for Source Identification. Analytical Chemistry. [Link]
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Chlorine isotope analysis of organic contaminants using GC-qMS: method optimization and comparison of different evaluation schemes. PubMed. [Link]
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Interlaboratory comparisons. The Joint Research Centre - EU Science Hub. [Link]
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Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Agilent. [Link]
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Results of an Interlaboratory Comparison of Analytical Methods for Contaminants of Emerging Concern in Water. ACS Publications. [Link]
-
GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination. UNT Digital Library. [Link]
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Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
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Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences. [Link]
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Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
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Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners. [Link]
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1-(4-Chlorophenyl)-1,2-propanedione. PubChem. [Link]
-
1-Propanone, 1-(4-chlorophenyl)-. NIST WebBook. [Link]
-
Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC). Shimadzu. [Link]
-
HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. [Link]
-
Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Waters Corporation. [Link]
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Interlaboratory Comparison Reveals State of the Art in Microplastic Detection and Quantification Methods. Analytical Chemistry. [Link]
-
1-(4-Chlorophenyl)propan-1,2-dione. SpectraBase. [Link]
- Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Chlorophenyl)propane-1,2-dione
Welcome, colleagues. In the fast-paced world of drug discovery and chemical research, our focus is often on synthesis and analysis. However, the responsible management of chemical byproducts is a paramount aspect of our work, underpinning the safety of our laboratories and the protection of our environment. This guide provides a detailed, experience-driven protocol for the proper disposal of 1-(4-Chlorophenyl)propane-1,2-dione, a halogenated organic compound. Our approach moves beyond mere compliance, embedding principles of chemical causality and regulatory understanding into each step.
Section 1: Hazard Assessment and Waste Characterization
The Causality of Hazard Classification:
The presence of a carbon-halogen bond is a significant structural alert. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), wastes containing chlorinated solvents are generally regulated as hazardous waste[2]. Therefore, the primary directive is to always manage this compound and its associated waste streams as hazardous waste .
This classification is not arbitrary. Halogenated organic compounds are often persistent in the environment and can be resistant to natural degradation[3]. Improper disposal, such as release to drains or general refuse, poses a substantial threat to aquatic ecosystems and can lead to long-term environmental contamination[1].
Section 2: Essential Safety Protocols & Personal Protective Equipment (PPE)
Handling this compound, both in its pure form and as a waste product, requires stringent adherence to safety protocols to minimize exposure risks.
Engineering Controls: All handling and preparation of waste should be conducted within a certified chemical fume hood. This is the primary engineering control to prevent the inhalation of any potential dust or vapors. Facilities should also be equipped with an eyewash station and a safety shower in the immediate vicinity[4].
Personal Protective Equipment (PPE): The selection of PPE is your last and most personal line of defense. The following should be considered mandatory:
-
Eye Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations (29 CFR 1910.133)[4].
-
Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves are generally suitable for incidental contact.
-
Body Protection: A full-length laboratory coat, worn closed, is required to protect against skin contact[5].
Table 1: Key Safety and Disposal Parameters
| Parameter | Specification | Rationale & References |
| Hazard Class | Halogenated Organic Compound | The presence of a carbon-chlorine bond classifies this as a halogenated organic, subject to specific EPA regulations.[6][7] |
| Potential EPA Waste Code | F-Listed (if from solvent use) or U-Listed | Depending on its use and concentration, it could fall under codes for spent halogenated solvents or as a discarded commercial chemical product.[8][9][10] |
| Primary Disposal Route | Incineration by a licensed facility | High-temperature incineration is the preferred method for destroying chlorinated aromatic compounds, ensuring a high destruction and removal efficiency.[2][3][11] |
| Prohibited Disposal | Landfill, deep-well injection, sanitary sewer | These methods are prohibited or strongly discouraged for chlorinated wastes due to environmental persistence and toxicity.[1][2] |
| Required PPE | Safety Goggles, Chemical-Resistant Gloves, Lab Coat | Standard protocol for handling potentially irritating and toxic chemicals to prevent skin and eye contact.[1][4][5] |
Section 3: Step-by-Step Disposal Workflow
This protocol provides a self-validating system for the disposal of this compound waste. Each step is designed to ensure safety, compliance, and a clear chain of custody.
Experimental Protocol: Waste Handling and Disposal
Step 1: Waste Segregation
-
Action: At the point of generation (e.g., in the fume hood), immediately segregate all waste containing this compound. This includes unreacted material, contaminated solvents, and any contaminated consumables (pipette tips, filter paper, etc.).
-
Causality: This is the most critical step. Halogenated waste streams must be kept separate from non-halogenated waste. Co-mingling can increase disposal costs and, more importantly, create reactive hazards. This waste must be designated specifically as "Halogenated Organic Waste."
Step 2: Containerization and Labeling
-
Action:
-
Select a waste container that is chemically compatible and in good condition (no cracks or leaks). A high-density polyethylene (HDPE) or glass container is typically appropriate.
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly list all constituents and their approximate percentages, including "this compound" and any solvents used.
-
Ensure the container is kept closed at all times, except when adding waste.
-
-
Causality: Proper labeling is a regulatory requirement under RCRA and ensures that your institution's Environmental Health & Safety (EHS) department and the final disposal vendor can handle the material safely and correctly[8]. A closed container prevents the release of vapors and potential spills.
Step 3: Temporary Storage (Satellite Accumulation Area)
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.
-
Causality: EPA regulations allow for the temporary accumulation of hazardous waste at or near the point of generation. Storing it in a designated SAA ensures it is managed safely and does not get mistaken for a benign substance[12].
Step 4: Arranging for Final Disposal
-
Action: Once the waste container is full, or if the project is complete, contact your institution's EHS or Hazardous Materials Management department to schedule a pickup. Do not attempt to transport or dispose of the waste yourself.
-
Causality: Final disposal of hazardous waste must be conducted by a licensed and permitted hazardous waste hauler and treatment facility[2]. Your EHS department manages this process to ensure full compliance with all federal, state, and local regulations.
Section 4: Visualizing the Disposal Pathway
To provide a clear, at-a-glance overview of the workflow, the following diagram illustrates the decision-making and physical process for proper disposal.
Caption: Disposal workflow for this compound.
Section 5: Spill and Emergency Procedures
In the event of an accidental release, immediate and correct action is crucial.
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand[13].
-
Collect the contaminated absorbent material using non-sparking tools and place it into a labeled hazardous waste container.
-
Wipe the area with a suitable solvent and then decontaminate with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and close the laboratory doors.
-
Contact your institution's emergency response line and EHS department from a safe location. Do not attempt to clean it up yourself.
-
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and environmental stewardship that defines excellence in our field.
References
- What Regulations Apply to Chlorin
- 1,3-Bis(4-chlorophenyl)
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - U.S. Environmental Protection Agency.
- Disposal Methods for Chlorinated Arom
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.
- 1-(4-Chlorophenyl)-1,2-propandione | CAS 10557-21-8 - Santa Cruz Biotechnology.
- Chemical Waste - Environmental Health & Safety (EHS)
- EPA HAZARDOUS WASTE CODES - U.S. Environmental Protection Agency.
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.
- Solvents in the Workplace - How to Determine if They Are Hazardous Waste - U.S. Environmental Protection Agency.
- 1-(4-Chlorophenyl)
- Material Safety D
- Navigating the Safe Disposal of alpha-D-glucose-13C2-1: A Procedural Guide - Benchchem.
- 1-(4-CHLOROPHENYL)
- Material Safety Data Sheet - 3-(4-Chlorophenyl)propan-1-ol, 95+% - Cole-Parmer.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
